molecular formula C13H18O3 B8657486 5-(3,5-Dimethylphenoxy)pentanoic acid CAS No. 87411-40-3

5-(3,5-Dimethylphenoxy)pentanoic acid

Cat. No.: B8657486
CAS No.: 87411-40-3
M. Wt: 222.28 g/mol
InChI Key: XWFXFTBJQPCLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dimethylphenoxy)pentanoic acid is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3,5-Dimethylphenoxy)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-Dimethylphenoxy)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87411-40-3

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

5-(3,5-dimethylphenoxy)pentanoic acid

InChI

InChI=1S/C13H18O3/c1-10-7-11(2)9-12(8-10)16-6-4-3-5-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)

InChI Key

XWFXFTBJQPCLBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCC(=O)O)C

Origin of Product

United States

Foundational & Exploratory

In Vitro Screening of 5-(3,5-Dimethylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive in vitro screening strategy for 5-(3,5-Dimethylphenoxy)pentanoic acid , a compound belonging to the phenoxyalkanoic acid class.

Based on its chemical structure—a lipophilic dimethyl-substituted phenyl ring linked by an ether bond to a pentanoic acid tail—this molecule shares significant pharmacophoric overlap with two major therapeutic classes: Fibrates (PPAR agonists) used in dyslipidemia and Antisickling Agents (allosteric hemoglobin effectors).

The following screening cascade is designed to deconvolute its biological activity, focusing on these high-probability targets while assessing drug-like properties.

A Dual-Target Technical Guide

Compound Identity & Pharmacophoric Analysis

  • Chemical Class: Phenoxyalkanoic Acid / Ether-linked Fatty Acid Analog.

  • Structural Analogs:

    • Gemfibrozil: 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (PPAR

      
       agonist).
      
    • Antisickling Phenoxy Acids: 5-(2,4-dimethylphenoxy)pentanoic acid (HbS polymerization inhibitor).

  • Key Liability: The absence of

    
    -methylation (unlike Gemfibrozil) suggests susceptibility to rapid 
    
    
    
    -oxidation. This must be addressed in the ADME phase.

Phase I: Physicochemical & Pre-Screening

Before biological engagement, the compound's behavior in aqueous buffers must be validated to prevent false negatives due to precipitation.

A. Solubility Profiling

Phenoxy acids are lipophilic (LogP ~3–4).

  • Protocol: Kinetic solubility assay in PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2).

  • Criterion: If solubility < 10

    
    M, formulation with cyclodextrins (HP-
    
    
    
    -CD) or micronization is required for cellular assays.
B. Vehicle Compatibility
  • Primary Vehicle: DMSO (Dimethyl sulfoxide).

  • Constraint: Final DMSO concentration must be

    
     0.1% for Hemoglobin assays (to prevent protein denaturation) and 
    
    
    
    0.5% for Nuclear Receptor assays.

Phase II: Primary Pharmacological Screening (The "Dual-Track")

Because this scaffold is privileged for both nuclear receptors and hemoglobin binding, a parallel screening approach is recommended.

Track A: Metabolic Modulation (PPAR Agonism)

Hypothesis: The compound mimics fatty acids, activating Peroxisome Proliferator-Activated Receptors (PPARs).[1][2]

1. Nuclear Receptor Transactivation Assay (Reporter Gene)

  • System: HEK293 or CHO cells transiently transfected with:

    • Expression plasmid for human PPAR

      
      , PPAR
      
      
      
      , or PPAR
      
      
      .
    • PPRE-Luciferase reporter (Peroxisome Proliferator Response Element).

  • Controls:

    • Positive: GW7647 (PPAR

      
      ), Rosiglitazone (PPAR
      
      
      
      ), GW501516 (PPAR
      
      
      ).
    • Negative: Vehicle (DMSO).

  • Readout: Luminescence (RLU). Calculate

    
     and 
    
    
    
    .

2. Cofactor Recruitment Assay (TR-FRET)

  • Purpose: To verify direct ligand binding versus indirect activation.

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer.

    • Donor: Terbium-labeled anti-GST antibody (binds GST-PPAR-LBD).

    • Acceptor: Fluorescein-labeled Co-activator peptide (e.g., PGC-1

      
      ).
      
  • Logic: Ligand binding induces a conformational change in PPAR, recruiting the co-activator and increasing the FRET signal.

Track B: Hemoglobin Allostery (Antisickling)

Hypothesis: The phenoxy acid binds to the central water cavity of Hemoglobin, stabilizing the R-state (oxy) or preventing S-state polymerization.

1. Oxygen Equilibrium Curve (OEC) Shift

  • System: Purified human Hemoglobin A (HbA) or Sickle Hemoglobin (HbS) lysate.

  • Method: Hemox-Analyzer (TCS Scientific).

  • Protocol:

    • Incubate Hb (50

      
      M heme) with compound (0.5 – 2 mM) for 30 min at 37°C.
      
    • Record deoxygenation curve.

  • Readout:

    
     (partial pressure of 
    
    
    
    at 50% saturation).
    • Left Shift (Lower

      
      ): Increases 
      
      
      
      affinity (potential antisickling).[3]
    • Right Shift (Higher

      
      ): Increases 
      
      
      
      delivery (potential hypoxic aid).

2. HbS Polymerization Inhibition [3][4]

  • System: High-concentration HbS lysate (approx. 30 g/dL) in high molarity phosphate buffer (1.8 M).

  • Trigger: Temperature jump from 0°C to 37°C or deoxygenation with sodium dithionite.

  • Readout: Turbidity measurement at 700 nm.

  • Metric: Delay time (

    
    ) prior to polymerization onset.
    

Phase III: Functional Efficacy (Cellular Models)

AssayCell TypeReadoutRelevance
Adipogenesis 3T3-L1 PreadipocytesLipid accumulation (Oil Red O), Gene expression (aP2, CD36)Confirms functional PPAR

activity.
Fatty Acid Oxidation HepG2 Hepatocytes

C-Palmitate oxidation rate
Confirms functional PPAR

activity (liver lipid metabolism).
Sickling Reversal RBCs from SCD Patients (SS genotype)Morphology count (Sickle vs. Discoid) under hypoxia (2%

)
Confirms membrane-permeable antisickling efficacy.

Phase IV: ADME-Tox & Stability

This specific isomer lacks the


-gem-dimethyl group found in Gemfibrozil, making it a likely substrate for 

-oxidation.

1. Metabolic Stability (Microsomal vs. Mitochondrial)

  • Protocol: Incubate with Human Liver Microsomes (HLM) and S9 fraction (containing mitochondria).

  • Cofactors: NADPH (for P450s) and CoA/NAD+ (for

    
    -oxidation).
    
  • Analysis: LC-MS/MS monitoring of parent depletion and metabolite formation (e.g., chain-shortened phenoxy acetic acid).

2. hERG Channel Inhibition

  • Method: Automated Patch Clamp (e.g., QPatch).

  • Risk: Phenoxy acids can block

    
     current.
    
  • Threshold:

    
    M is desirable.
    

Visualization: Screening Workflow

ScreeningCascade Start Compound: 5-(3,5-Dimethylphenoxy)pentanoic acid Solubility Phase I: Solubility & Stability (PBS pH 7.4, DMSO tolerance) Start->Solubility Decision Primary Target Selection Solubility->Decision TrackA Track A: Metabolic (PPARs) Reporter Gene Assay Decision->TrackA Lipid Regulator TrackB Track B: Hemoglobin (Hb) Oxygen Equilibrium (P50) Decision->TrackB Antisickling HitA Hit: PPAR Agonist? TrackA->HitA HitB Hit: P50 Shift? TrackB->HitB FuncA Functional: Adipogenesis / FAO (3T3-L1 / HepG2) HitA->FuncA Yes Stop Discard / Redesign HitA->Stop No FuncB Functional: RBC Sickling (Hypoxia Morphology) HitB->FuncB Yes HitB->Stop No ADME Phase IV: ADME-Tox (Focus: Beta-Oxidation Stability) FuncA->ADME FuncB->ADME

Caption: Decision tree for screening 5-(3,5-Dimethylphenoxy)pentanoic acid, splitting into metabolic (PPAR) and hematologic (Hb) pathways.

References

  • Abraham, D. J., et al. (1984). Design, synthesis, and testing of potential antisickling agents.[5] 4. Structure-activity relationships of benzyloxy and phenoxy acids. Journal of Medicinal Chemistry, 27(8), 967-978.[5] Link

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry, 43(4), 527-550. Link

  • Eaton, W. A., & Hofrichter, J. (1990). Sickle cell hemoglobin polymerization. Advances in Protein Chemistry, 40, 63-279. Link

  • Issemann, I., & Green, S. (1990). Activation of a member of the steroid hormone receptor superfamily by peroxisome proliferators. Nature, 347, 645-650. Link

Sources

Introduction: The Architectural Basis of Auxinic Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Phenoxyalkanoic Acids

Phenoxyalkanoic acids represent a major class of synthetic herbicides that have been instrumental in modern agriculture for selective control of broadleaf weeds since the 1940s.[1][2] Prominent members of this family include 2,4-dichlorophenoxyacetic acid (2,4-D), (4-chloro-2-methylphenoxy)acetic acid (MCPA), and their chiral analogues like mecoprop (MCPP) and dichlorprop (DCPP).[2][3] The herbicidal efficacy of these compounds is rooted in their structural resemblance to the natural plant hormone indole-3-acetic acid (IAA), the principal native auxin.[4][5] This mimicry allows them to hijack the plant's natural growth regulation machinery, leading to uncontrolled, disorganized growth and ultimately, plant death.[2][4]

Understanding the structure-activity relationship (SAR) of phenoxyalkanoic acids is paramount for drug development professionals and researchers. It provides a predictive framework for designing novel, more effective, and environmentally safer herbicides. This guide dissects the key molecular features that govern the biological activity of this chemical class, explains the causality behind their mechanism of action, and provides validated experimental workflows for their synthesis and evaluation.

Core Molecular Scaffold and Key Determinants of Activity

The herbicidal activity of phenoxyalkanoic acids is not an attribute of the molecule as a whole, but rather a synergistic effect of its three principal components: the substituted aromatic ring, the ether linkage, and the alkanoic acid side chain.[6] Modification at any of these positions can profoundly impact the compound's efficacy.

Diagram: General Structure and SAR Hotspots

Caption: Key regions of the phenoxyalkanoic acid scaffold influencing herbicidal activity.

The Aromatic Ring: Dictating Potency and Selectivity

The nature, number, and position of substituents on the phenyl ring are arguably the most critical factors in determining a compound's herbicidal potency. The biological activity of these compounds is directly linked to the substitution pattern of the aromatic ring.[7][8]

  • Halogen and Methyl Substituents: The presence of chlorine atoms and/or methyl groups is a hallmark of active phenoxy herbicides. For example, 2,4-D and MCPA are defined by their chloro and chloro-methyl substitutions, respectively.[2]

  • Positional Isomerism: The placement of these substituents is not arbitrary. Activity is typically maximized with substitutions at the 2- and 4-positions of the phenyl ring.[9] This specific arrangement is believed to facilitate optimal binding within the auxin receptor pocket.

  • Impact on Mutagenicity: Studies have shown that chlorine atoms at positions 2 and/or 4 can induce cytotoxic and mutagenic effects. Interestingly, the introduction of a third chlorine atom at the 5-position, as in 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), was found to abolish the mutagenic effect while retaining toxicity.[9] This highlights the delicate balance between desired herbicidal activity and potential environmental or health impacts.

The Alkanoic Acid Side Chain: The Key to Auxinic Action

The side chain contains two features essential for biological activity: the carboxylic acid group and, in many potent herbicides, a chiral center.

The Carboxylic Acid Moiety

The terminal carboxylic acid group (-COOH) is indispensable. In the physiological pH range of the plant cell, this group deprotonates to form a carboxylate anion (-COO⁻).[1] This negative charge is a prerequisite for binding to the auxin receptor complex, mimicking the anionic state of the natural auxin, IAA.[1][5] The pKa values of phenoxyacetic acids are typically in the range of 2.56–3.36, ensuring they exist predominantly as anions in plant tissues.[1]

Chirality and Enantioselectivity

When the alkanoic chain is extended from acetic to propionic acid (e.g., mecoprop, dichlorprop), a chiral center is created at the alpha-carbon.[2] This introduces the concept of enantiomers (R and S forms). It is a well-established principle in the SAR of these compounds that herbicidal activity resides almost exclusively in the (R)-enantiomer.[2][3][10] The (S)-enantiomer is largely inactive.

  • Causality: This enantioselectivity arises from the three-dimensional structure of the auxin receptor pocket. Molecular docking and binding studies have shown that the (R)-enantiomer has a significantly stronger binding affinity for the TIR1 auxin receptor compared to the (S)-enantiomer.[10] This superior fit allows the (R)-enantiomer to effectively initiate the downstream signaling cascade that leads to herbicidal effects. Consequently, modern herbicide formulations often consist of the enantiopure (R)-isomer to increase efficiency and reduce the environmental load of inactive chemicals.[3][11]

Side Chain Length

The length of the alkanoic acid side chain also plays a crucial role.

  • Phenoxyacetic Acids (e.g., 2,4-D, MCPA): These are directly active as herbicides.

  • Phenoxypropionic Acids (e.g., Dichlorprop, Mecoprop): As discussed, the (R)-isomers are highly active.[2]

  • Phenoxybutyric Acids (e.g., 2,4-DB, MCPB): These compounds are not directly herbicidal but act as pro-pesticides.[2][12] In susceptible plants, they undergo a process called β-oxidation, which shortens the side chain by two carbons, converting them into the highly active acetic acid analogues (2,4-D and MCPA, respectively).[2] This metabolic activation contributes to their selectivity, as some crop plants may lack the necessary enzymes for this conversion.

Mechanism of Action: Hijacking the Auxin Signaling Pathway

Phenoxyalkanoic acids function by mimicking IAA and overwhelming the plant's auxin signaling pathway.[1][4] This process is mediated by the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.[10][13][14]

Diagram: Auxinic Herbicide Mechanism of Action

Auxin_Pathway cluster_0 Molecular Events in the Nucleus cluster_1 Physiological Outcome Herbicide Phenoxyalkanoic Acid (e.g., 2,4-D) TIR1 TIR1/AFB Receptor Herbicide->TIR1 binds to AuxIAA Aux/IAA Repressor Herbicide->AuxIAA promotes binding of TIR1->AuxIAA promotes binding of SCF SCF E3 Ligase Complex TIR1->SCF is part of Proteasome 26S Proteasome AuxIAA->Proteasome targets for Ub Ubiquitin Tagging SCF->Ub adds Ub->AuxIAA Degradation Repressor Degradation Proteasome->Degradation ARF Auxin Response Factor (ARF) Degradation->ARF releases Transcription Gene Transcription ARF->Transcription activates Growth Uncontrolled Cell Elongation & Division Transcription->Growth Death Plant Death Growth->Death

Caption: The signaling cascade initiated by phenoxyalkanoic acid herbicides.

The mechanism proceeds as follows:

  • Receptor Binding: The phenoxyalkanoic acid molecule enters the plant cell nucleus and binds to the TIR1/AFB receptor.[10][13]

  • Molecular Glue: This binding acts as a 'molecular glue', stabilizing the interaction between the TIR1/AFB protein and a family of transcriptional repressors known as Aux/IAA proteins.[13]

  • Ubiquitination: This enhanced interaction allows the SCF E3 ubiquitin ligase complex (of which TIR1 is a part) to tag the Aux/IAA repressor with ubiquitin molecules.[13]

  • Degradation: The ubiquitinated Aux/IAA protein is then targeted for destruction by the 26S proteasome.[13]

  • Gene Activation: With the repressors removed, Auxin Response Factors (ARFs) are free to activate the transcription of numerous auxin-responsive genes.[13]

  • Uncontrolled Growth: Because synthetic auxins like phenoxyalkanoic acids are more stable and persistent than natural IAA, this gene activation is sustained and excessive, leading to epinasty, cell elongation, and uncontrolled growth that exhausts the plant's resources, resulting in death.[15]

Experimental Protocols for SAR Studies

To investigate the SAR of novel phenoxyalkanoic acid derivatives, a systematic approach involving chemical synthesis followed by biological evaluation is required.

Protocol 1: Synthesis via Williamson Ether Synthesis

This is a classic and reliable method for forming the crucial ether linkage in phenoxyalkanoic acids.[16] It involves the reaction of a phenoxide ion with a haloalkanoate.

Objective: To synthesize a target phenoxyalkanoic acid (e.g., 2,4-dichlorophenoxyacetic acid).

Materials:

  • 2,4-dichlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Suitable solvent (e.g., water, toluene)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Step-by-Step Methodology:

  • Phenoxide Formation: Dissolve 2,4-dichlorophenol in the chosen solvent in a round-bottom flask. Add a stoichiometric equivalent of aqueous sodium hydroxide to deprotonate the phenol, forming the sodium 2,4-dichlorophenoxide salt. This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol.

  • Haloacetate Salt Formation: In a separate vessel, neutralize chloroacetic acid with a stoichiometric equivalent of sodium hydroxide to form sodium chloroacetate.[17]

  • Condensation Reaction: Heat the phenoxide solution (e.g., to 90-140°C).[16][17] Slowly add the sodium chloroacetate solution to the reaction mixture. The phenoxide ion will displace the chloride ion from the chloroacetate in an SN2 reaction, forming the ether linkage.

  • Reaction Monitoring: Maintain the temperature and stir the mixture for several hours until the reaction is complete. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Acidification: Once the reaction is complete, cool the mixture. Dilute with water and acidify using a strong acid like HCl to a pH of <2.[16] This protonates the carboxylate salt, causing the final phenoxyalkanoic acid product to precipitate out of the aqueous solution.

  • Purification and Characterization: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry. The crude product should be purified, typically by recrystallization from a suitable solvent. The final structure and purity must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Biological Evaluation via Seedling Root Elongation Assay

This bioassay provides a quantitative measure of a compound's herbicidal (auxinic) activity by assessing its effect on plant growth. Arabidopsis thaliana is an excellent model organism for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a synthesized phenoxyalkanoic acid.

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • Agar plates containing Murashige and Skoog (MS) medium

  • Synthesized test compound and a positive control (e.g., 2,4-D)

  • Solvent for stock solutions (e.g., DMSO or ethanol)

  • Sterile water

  • Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)

  • Image analysis software (e.g., ImageJ)

Step-by-Step Methodology:

  • Plate Preparation: Prepare MS agar plates containing a range of concentrations of the test compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Also prepare plates with the positive control (2,4-D) and a solvent-only control.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by a bleach solution) and rinse with sterile water. Using a sterile pipette tip, place seeds in a row on the surface of the prepared agar plates.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days. This process, known as stratification, breaks seed dormancy and ensures uniform germination.

  • Incubation: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow downwards along the agar surface.

  • Data Collection: After a set period of growth (e.g., 5-7 days), remove the plates and photograph them.

  • Data Analysis: Use image analysis software to measure the primary root length of at least 15-20 seedlings for each concentration. Calculate the average root length for each treatment.

  • IC50 Determination: Normalize the data by expressing the average root length at each concentration as a percentage of the solvent control. Plot the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression (dose-response) model to calculate the IC50 value, which is the concentration of the compound that inhibits root growth by 50%.

Diagram: Experimental Workflow for SAR Analysis

Caption: A standard workflow for synthesizing and evaluating phenoxyalkanoic acid derivatives.

Quantitative Data and Physicochemical Properties

The herbicidal activity of phenoxyalkanoic acids is strongly correlated with their physicochemical properties, such as lipophilicity (log P) and acid dissociation constant (pKa).[18][19] Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate these chemical descriptors with biological activity, enabling the prediction of the potency of novel compounds.[20][21][22]

CompoundpKa[1]log P[18]Relative Herbicidal Activity
Phenoxyacetic Acid3.171.41Low
MCPA3.072.75High
2,4-D2.732.81High
Mecoprop-P3.22.9High (R-isomer)
Dichlorprop-P2.893.08High (R-isomer)
2,4,5-T2.883.05Very High (Banned)

Note: Relative activity is a generalization. Specific activity varies by plant species.

The data indicates that increased chlorination and the addition of a methyl group generally increase lipophilicity (log P), which can enhance membrane penetration and, up to a point, herbicidal activity.[7][8]

Conclusion and Future Outlook

The structure-activity relationship of phenoxyalkanoic acids is a well-defined field, providing a robust blueprint for herbicide design. The core principles—an appropriately substituted aromatic ring, an ether linkage, and an anionic alkanoic acid side chain with specific stereochemistry—are the cornerstones of their auxinic activity. Their efficacy is a direct result of their ability to mimic natural auxin and persistently activate the TIR1/AFB signaling pathway, leading to catastrophic growth deregulation in susceptible plants.

Future research in this area will likely focus on leveraging this deep SAR understanding to develop next-generation herbicides. This includes designing compounds with novel substitution patterns to overcome emerging weed resistance, improving selectivity between crops and weeds, and enhancing environmental degradation profiles to minimize ecological impact. The integration of computational QSAR modeling with high-throughput synthesis and screening will continue to accelerate the discovery of safer and more effective chemical solutions for global food security.

References

  • Buser, H. R., & Müller, M. D. (1998). Occurrence and Transformation Reactions of Chiral and Achiral Phenoxyalkanoic Acid Herbicides in Lakes and Rivers in Switzerland. Environmental Science & Technology, 32(5), 626–633. [Link]

  • Que Hee, S. S., & Sutherland, R. G. (1981). The Phenoxyalkanoic Herbicides. In Analysis of Pesticides in Water (Vol. 3). Taylor & Francis. [Link]

  • Orlinska, B., & Pytlak, A. (2000). Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives. PubMed. [Link]

  • Stewart, C. N. (n.d.). Herbicides that Mimic or Interfere with Auxin. The Ohio State University Pressbooks. [Link]

  • Han, H., et al. (2021). Mechanisms of the enantioselective effects of phenoxyalkanoic acid herbicides DCPP and MCPP. PubMed. [Link]

  • Boguta, P., & Sokołowska, Z. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. [Link]

  • Wikipedia contributors. (2023). Phenoxy herbicide. Wikipedia. [Link]

  • Zhang, Y., et al. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. Molecules, 29(21), 4983. [Link]

  • Paszko, T., et al. (2024). Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids. International Journal of Molecular Sciences, 25(23), 14781. [Link]

  • Grossmann, K. (2010). New auxin mimics and herbicides: the molecular mode of action of auxin herbicides. ResearchGate. [Link]

  • Mithila, J., et al. (2011). New Auxin Mimics and Herbicides. ResearchGate. [Link]

  • Paszko, T., et al. (2016). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. ResearchGate. [Link]

  • Hoch, P. E. (1977). Process for making phenoxyalkanoic acids.
  • American Chemical Society. (1998). Occurrence and Transformation Reactions of Chiral and Achiral Phenoxyalkanoic Acid Herbicides in Lakes and Rivers in Switzerland. Environmental Science & Technology. [Link]

  • Liu, W., et al. (2011). Enantioselective Activity and Toxicity of Chiral Herbicides. ResearchGate. [Link]

  • Sinton, G. L., et al. (1986). I. Phenoxyalkanoic acid herbicides: (a) 2,4-dichlorophenoxyacetic acid... ResearchGate. [Link]

  • Świsłocka, R., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 30(8), 1543. [Link]

  • Bordwell, F. G., & Cheng, J. P. (1991). Substituent Effects on the Stabilities of Phenoxyl Radicals and the Acidities of Phenoxyl Radical Cations. SciSpace. [Link]

  • Asad, S., et al. (2025). Enhanced Biodegradation of phenoxyacetic herbicides 2,4-D and 4-chloro-2-methylphenoxyacetic acid by bacterial strains under varying environmental conditions. Chemosphere, 383, 145124. [Link]

  • Que Hee, S. S., & Sutherland, R. G. (1981). PHENOXYALKANOIC HERBICIDES CHEMISTRY ANALYSIS ENVIR POLL. Google Books.
  • Contente, M. L., et al. (2018). (a) Representative examples of commercial chiral aryloxyalkanoic... ResearchGate. [Link]

  • MDPI. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

  • Czerwinski, J. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. [Link]

  • Jeschke, P. (2024). The continuing significance of chiral agrochemicals. Pest Management Science, 80(1), 5-30. [Link]

  • ResearchGate. (n.d.). Physical and chemical properties of phenoxyacetic acid herbicides. ResearchGate. [Link]

  • De, B., & Pal, S. K. (1996). Quantitative structure-activity relationship study on some 5-lipoxygenase inhibitors. Indian Journal of Pharmaceutical Sciences. [Link]

  • University of Nebraska–Lincoln. (n.d.). History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. University of Nebraska–Lincoln. [Link]

  • Müller, T. A., et al. (2004). Genetic Analysis of Phenoxyalkanoic Acid Degradation in Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 70(10), 6077–6085. [Link]

  • Industrial Chemistry Consulting. (2025). Quantitative Structure Activity Relationship (QSAR). Industrial Chemistry Consulting. [Link]

  • IJNRD.org. (n.d.). Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD.org. [Link]

  • Sherp, A. M., et al. (2018). Modification of Auxinic Phenoxyalkanoic Acid Herbicides by the Acyl Acid Amido Synthetase GH3.15 From Arabidopsis. PubMed. [Link]

  • Wikipedia contributors. (2023). Quantitative structure–activity relationship. Wikipedia. [Link]

  • Library and Archives Canada. (n.d.). BIOLOGICAL DEGRADATION OF THE PHENOXY ACID HERBICIDE 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D). Library and Archives Canada. [Link]

  • Lien, E. J., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. [Link]

  • Paszko, T., et al. (2016). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. PubMed. [Link]

  • Wang, X., & Li, F. (2013). Phenoxyacetic acid derivative synthesis method.
  • Wang, C., et al. (2024). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. Nature, 625(7996), 786–792. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship for ability of phenoxypyridine derivatives containing natural product coumarin to inhibit protoporphyrinogen oxidase (PPO). ResearchGate. [Link]

  • Quareshy, M., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica. [Link]

  • Vlčková, V., et al. (2000). Genotoxic effect of substituted phenoxyacetic acids. PubMed. [Link]

  • American Chemical Society. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology. [Link]

  • Mockaitis, K., & Estelle, M. (2008). Auxin Receptors and Plant Development: A New Signaling Paradigm. Annual Review of Cell and Developmental Biology, 24, 55-80. [Link]

  • Woodward, A. W., & Bartel, B. (2005). A Receptor for Auxin. The Plant Cell, 17(8), 2225–2228. [Link]

Sources

A Technical Guide to the Preliminary Toxicity Assessment of 5-(3,5-Dimethylphenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive framework for conducting a preliminary toxicity assessment of the novel chemical entity, 5-(3,5-Dimethylphenoxy)pentanoic acid. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to establish an initial safety profile, guiding subsequent research and development decisions. The approach integrates computational toxicology with foundational in vitro assays to create a robust, data-driven evaluation.

Introduction: The Imperative for Early-Stage Toxicity Screening

The journey of a new chemical entity (NCE) from discovery to application is fraught with challenges, with toxicity being a primary cause of attrition.[1] Identifying potential safety liabilities early in the development pipeline is paramount to de-risk projects, conserve resources, and ensure human safety.[2] This guide establishes a logical, tiered approach for the initial toxicological characterization of 5-(3,5-Dimethylphenoxy)pentanoic acid, a compound with limited publicly available safety data.

Our strategy is built on a foundation of modern toxicological principles, emphasizing a move from traditional animal testing towards more efficient and human-relevant in vitro and in silico methods.[3][4] This approach aligns with the principles of the 3Rs (Reduction, Refinement, and Replacement) and provides a cost-effective means to generate critical decision-making data.[4]

Physicochemical Characterization: The Foundation of Assay Design

Before any biological assessment, understanding the physicochemical properties of 5-(3,5-Dimethylphenoxy)pentanoic acid is crucial. These properties dictate its behavior in biological systems and are essential for designing meaningful experiments. While specific experimental data for this exact molecule is scarce, properties can be predicted based on its structure—a phenoxyalkanoic acid derivative.

Key Predicted Properties:

  • Molecular Weight: ~238.29 g/mol

  • LogP (Octanol-Water Partition Coefficient): Predicted to be in the range of 2.5-3.5, suggesting moderate lipophilicity and potential for membrane permeability.

  • Water Solubility: Likely to be low, necessitating the use of a solvent like Dimethyl Sulfoxide (DMSO) for in vitro assay stock solutions.

  • pKa: The carboxylic acid moiety imparts an acidic character, with a pKa likely around 4-5.

This initial characterization informs critical experimental parameters, including solvent selection, concentration range finding, and potential for bioavailability or bioaccumulation.

Tier 1: In Silico Toxicity Prediction

Computational toxicology serves as a rapid, cost-effective first pass to flag potential hazards based on the chemical structure of 5-(3,5-Dimethylphenoxy)pentanoic acid.[5] These models use extensive databases of known toxic compounds to identify structural alerts and predict a range of toxicological endpoints.[1]

Rationale and Causality

The principle behind in silico assessment is that the toxicological activity of a chemical is intrinsically linked to its molecular structure.[5] By comparing the NCE's substructures to fragments known to be associated with toxicity (structural alerts), we can generate hypotheses about its potential liabilities before ever entering a wet lab.[1] This pre-emptive analysis is a cornerstone of modern safety assessment and is recommended by regulatory bodies like the ICH.[6]

Recommended Tools and Endpoints

A comprehensive assessment should utilize two complementary methodologies: one expert rule-based and one statistical-based.[6][7]

  • Expert Rule-Based Systems (e.g., Derek Nexus®): These systems contain a knowledge base of manually curated structure-activity relationships. They can identify toxicophores associated with endpoints like mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization.[8]

  • Statistical-Based Systems (e.g., SARAH Nexus®, TOPKAT®): These platforms use machine learning algorithms trained on large datasets to make quantitative predictions, such as the probability of a positive Ames test result.[7][9]

Table 1: Hypothetical In Silico Toxicity Predictions for 5-(3,5-Dimethylphenoxy)pentanoic acid

Toxicological EndpointPrediction MethodPredicted OutcomeConfidence
Bacterial MutagenicityExpert Rule-BasedNo structural alerts for mutagenicityHigh
Bacterial MutagenicityStatistical-BasedInactiveEquivocal
CarcinogenicityExpert Rule-BasedEquivocal (Phenoxy class association)Low
HepatotoxicityExpert Rule-BasedPlausible (Potential for metabolic activation)Medium
Skin SensitizationExpert Rule-BasedNo structural alerts for sensitizationHigh

Note: This data is illustrative. Actual results must be generated using validated software.

The in silico workflow provides the initial framework for designing subsequent, targeted in vitro experiments.

In_Silico_Workflow cluster_input Input cluster_analysis Computational Analysis cluster_output Predicted Endpoints Compound 5-(3,5-Dimethylphenoxy) pentanoic acid Structure Derek Expert Rule-Based (e.g., Derek Nexus) Compound->Derek Sarah Statistical-Based (e.g., SARAH Nexus) Compound->Sarah Endpoints Mutagenicity Carcinogenicity Hepatotoxicity Skin Sensitization Derek->Endpoints Sarah->Endpoints

Caption: In Silico Toxicity Assessment Workflow.

Tier 2: In Vitro General Cytotoxicity Assessment

The next logical step is to assess the compound's effect on cell viability.[10] A general cytotoxicity assay determines the concentration at which the compound causes cell death, providing a quantitative measure (IC50) of its potency.[11]

Expertise: Assay and Cell Line Selection

The MTT assay is a robust, widely used colorimetric assay for assessing metabolic activity as an indicator of cell viability.[12][13] The principle is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14] The amount of formazan produced is proportional to the number of viable cells.[15]

Cell Line Selection is a critical parameter. For a general, preliminary screen, a human liver-derived cell line such as HepG2 is an authoritative choice. The liver is a primary site of metabolism and a common target for drug-induced toxicity.[16] HepG2 cells, while cancerous in origin, retain many metabolic functions relevant to toxicology.[16] Using a cell line of human origin provides more relevant data for human risk assessment compared to rodent cell lines.[17]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of 5-(3,5-Dimethylphenoxy)pentanoic acid in HepG2 cells.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 5-(3,5-Dimethylphenoxy)pentanoic acid (Test Article)

  • Dimethyl Sulfoxide (DMSO, Vehicle Control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization Solution (e.g., 10% SDS in 0.01M HCl)

  • 96-well microplates, sterile

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of the test article in DMSO. Create a series of dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[12]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for another 4 hours in the incubator.[12] Living cells will convert the yellow MTT into purple formazan crystals.[14]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18] Gently mix on an orbital shaker.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of >650 nm can be used to subtract background noise.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Table 2: Hypothetical Cytotoxicity Data for 5-(3,5-Dimethylphenoxy)pentanoic acid

Concentration (µM)Mean Absorbance (570 nm)% Viability (Relative to Control)
Vehicle Control1.250100%
0.11.24599.6%
1.01.19895.8%
100.98879.0%
250.63050.4%
500.25520.4%
1000.0856.8%
Calculated IC50 ~25 µM

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity assessment is a critical component of safety evaluation, as DNA damage can lead to mutations and potentially cancer.[19] The bacterial reverse mutation assay, or Ames test , is the gold standard for initial screening of mutagenic potential.[20][21]

Trustworthiness: The OECD 471 Ames Test

The Ames test is a widely used and internationally recognized assay, detailed under OECD Test Guideline 471.[19][21] Its purpose is to detect chemical mutagens that cause gene mutations. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (histidine or tryptophan, respectively). The test measures the ability of a substance to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a minimal medium.[20]

A key, self-validating feature of the protocol is the inclusion of a metabolic activation system (S9 fraction).[19] The S9 fraction is derived from rat liver homogenates and contains enzymes that can metabolize a compound into a more reactive, and potentially mutagenic, form.[19] Testing with and without the S9 mix is mandatory to identify both direct-acting mutagens and those that require metabolic activation.[22]

Experimental Protocol: Ames Test (Plate Incorporation Method)

Objective: To evaluate the mutagenic potential of 5-(3,5-Dimethylphenoxy)pentanoic acid using the Ames test according to OECD Guideline 471.

Materials:

  • Bacterial Tester Strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Test Article dissolved in DMSO.

  • Positive Controls (e.g., Sodium Azide for TA100/1535, 2-Nitrofluorene for TA98, Benzo[a]pyrene for S9-activated tests).

  • S9 Metabolic Activation Mix.

  • Minimal Glucose Agar Plates.

  • Top Agar.

Procedure:

  • Strain Selection: At least five strains should be used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102. This selection covers the detection of both frameshift and base-pair substitution mutations.

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test article that does not cause excessive bacterial killing.

  • Plate Incorporation Assay: a. To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test article dilution, and either 0.5 mL of S9 mix or 0.5 mL of a sham buffer. b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.[22] c. Repeat for all concentrations, negative controls (vehicle), and positive controls, for each strain, with and without S9 activation.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[22]

  • Colony Counting: Count the number of revertant colonies on each plate.

Interpretation of Results:

  • A positive result is defined as a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control for most strains.

  • The results from each strain provide insight into the type of mutation induced.

Table 3: Hypothetical Ames Test Results for Strain TA100 (+S9)

Concentration (µ g/plate )Revertant Colonies (Mean ± SD)Fold Increase vs. ControlResult
Vehicle Control115 ± 121.0Negative
10120 ± 151.04Negative
50135 ± 181.17Negative
100142 ± 201.23Negative
250138 ± 161.20Negative
500145 ± 221.26Negative
Positive Control980 ± 658.52Positive

Integrated Assessment and Path Forward

The culmination of this preliminary assessment is an integrated analysis of the in silico and in vitro data. This synthesis forms the basis for a preliminary risk assessment and guides future development.

Integrated_Assessment cluster_decision Decision Point cluster_path Recommended Next Steps InSilico In Silico Predictions (No Mutagenicity Alert, Plausible Hepatotoxicity) Decision Preliminary Risk Assessment: - Low mutagenic risk. - Moderate cytotoxic potential. - Hepatotoxicity requires further investigation. InSilico->Decision Cytotox In Vitro Cytotoxicity (IC50 ≈ 25 µM) Cytotox->Decision Ames In Vitro Genotoxicity (Ames Test: Negative) Ames->Decision Path 1. In Vitro Mechanistic Toxicology (e.g., Hepatocyte imaging, mitochondrial assays). 2. In Vitro Micronucleus Test (OECD 487). 3. Preliminary ADME studies. Decision->Path Proceed with Caution

Caption: Integrated Data Analysis and Decision Pathway.

Based on our hypothetical results:

  • Genotoxicity: The negative in silico predictions and the confirmatory negative Ames test result suggest a low risk of mutagenicity.

  • Cytotoxicity: The compound exhibits moderate cytotoxicity with an IC50 of approximately 25 µM. This value provides a benchmark for dosing in future, more complex assays.

  • Overall Assessment: The primary flag from this initial screen is the potential for hepatotoxicity, suggested by the in silico alert and confirmed by the cytotoxicity in a liver cell line.

Path Forward: The compound warrants further investigation, but with a focus on understanding the mechanism of its cytotoxicity. Recommended next steps would include more advanced in vitro assays, such as high-content imaging in primary human hepatocytes to investigate specific mechanisms of cell death (e.g., apoptosis, necrosis, mitochondrial dysfunction) and a follow-up in vitro micronucleus test (OECD 487) to rule out chromosomal damage.[23]

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • The bacterial reverse mutation test - RE-Place. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. [Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses - TTS Laboratuvar Hizmetleri. [Link]

  • Reverse mutation test on bacteria according to OECD 471 - Analytice. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. [Link]

  • OECD Test Guideline 487 - RE-Place. [Link]

  • Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests - National Toxicology Program. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. [Link]

  • Highlight report: Cell type selection for toxicity testing - PMC. [Link]

  • In Vitro Toxicology in Drug Development | Toxometris.ai. [Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab. [Link]

  • In silico prediction of toxicity and its applications for chemicals at work - PMC. [Link]

  • Derek Nexus for toxicity prediction – What package is right for me? - Optibrium. [Link]

  • In silico prediction of toxicity - TKTsweden. [Link]

  • What cell line should I choose for citotoxicity assays? - ResearchGate. [Link]

  • Advancing predictive toxicology: overcoming hurdles and shaping the future - Digital Discovery (RSC Publishing). [Link]

  • In vitro toxicity screening as pre-selection tool - European Pharmaceutical Review. [Link]

  • Drug Development Based on New Chemical Entities | Prime Scholars. [Link]

  • Development and Application of In Vitro Models for Screening Drugs and Environmental Chemicals that Predict Toxicity in Animals and Human. [Link]

  • Review of Software Tools for Toxicity Prediction - JRC Publications Repository. [Link]

  • PRECLINICAL TOXICOLOGY - Pacific BioLabs. [Link]

  • Pentanoic acid, 5,5′-oxybis-, dimethyl ester Properties - EPA. [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants - MDPI. [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening - ACS Publications. [Link]

  • (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. [Link]

  • Making cell lines more physiologically relevant for toxicology testing - Culture Collections. [Link]

  • Acute Toxicity Testing Criteria for New Chemical Substances - epa nepis. [Link]

  • Pentanoic acid, 5-(4-formyl-3,5-dimethoxyphenoxy)-, ethyl ester - PubChem. [Link]

  • 5-(3-methoxyphenyl)pentanoic Acid | C12H16O3 | CID 10584485 - PubChem. [Link]

  • Pentanoic acid - the NIST WebBook. [Link]

  • Pentanoic acid Mixtures - Chemical & Physical Properties by Cheméo. [Link]

Sources

A Technical Guide to Investigating the Metabolic Fate of 5-(3,5-Dimethylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Overview

The characterization of a xenobiotic's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug development and chemical safety assessment.[1][2] Understanding the metabolic fate of a novel chemical entity (NCE) like 5-(3,5-Dimethylphenoxy)pentanoic acid is paramount for predicting its pharmacokinetic profile, potential toxicity, and overall viability as a therapeutic agent or for assessing its environmental impact. This guide provides a comprehensive, technically-grounded framework for elucidating the metabolic pathways of this compound. We will move from predictive analysis based on chemical structure to detailed protocols for in vitro and in vivo studies, emphasizing the causal logic behind each experimental choice. The overarching goal is to construct a validated, integrated understanding of how the body processes this molecule, a critical step for IND (Investigational New Drug) submissions and regulatory approval.[1][3]

Structural Assessment and Predicted Metabolic Pathways

The chemical structure of 5-(3,5-Dimethylphenoxy)pentanoic acid provides critical clues to its likely metabolic transformations. A proactive analysis of these features allows for the design of targeted, efficient experimental workflows.

Core Structural Features:

  • Xenobiotic Carboxylic Acid (XCA): The terminal pentanoic acid moiety is a primary site for metabolic activity.

  • Phenoxy Ether Linkage: The ether bond connecting the aliphatic chain and the aromatic ring is a potential site of cleavage.

  • Dimethylated Phenyl Ring: The aromatic ring, activated by two methyl groups, is susceptible to oxidative metabolism.

Predicted Phase I & Phase II Reactions:

Based on these features, we can hypothesize several major metabolic routes that must be investigated:

  • Beta-Oxidation of the Pentanoic Acid Chain: Similar to endogenous fatty acids, the aliphatic side chain is a prime candidate for beta-oxidation.[4][5][6] This process would sequentially shorten the chain by two-carbon units, releasing acetyl-CoA.[4][5] This pathway is a critical consideration for XCAs as it can significantly alter the compound's structure and properties.[7][8]

  • Aromatic Hydroxylation: The dimethylphenyl ring is a likely target for oxidation by Cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes.[9][10][11][12] Hydroxylation can occur at available positions on the aromatic ring.

  • Benzylic Hydroxylation: The methyl groups on the phenyl ring are also susceptible to CYP-mediated oxidation to form hydroxymethyl derivatives, which can be further oxidized to aldehydes and carboxylic acids.

  • Ether Cleavage (O-dealkylation): The phenoxy ether bond could be cleaved, leading to the formation of 3,5-dimethylphenol and a 5-hydroxypentanoic acid derivative.

  • Phase II Conjugation: The primary metabolites generated through Phase I reactions (e.g., hydroxylated derivatives) and the parent carboxylic acid itself can undergo conjugation with polar endogenous molecules. This includes glucuronidation (via UGT enzymes) or sulfation, which facilitates excretion.[12]

The following diagram illustrates these predicted primary metabolic pathways.

Metabolic_Pathways cluster_0 5-(3,5-Dimethylphenoxy)pentanoic Acid (Parent Compound) cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism cluster_3 Excretion Parent Parent Compound BetaOx Beta-Oxidation Products (Chain Shortened Metabolites) Parent->BetaOx β-Oxidation AroHydrox Aromatic Hydroxylation (Hydroxylated Ring Metabolites) Parent->AroHydrox CYP450 Oxidation BenzHydrox Benzylic Hydroxylation (Hydroxymethyl Metabolites) Parent->BenzHydrox CYP450 Oxidation EtherCleav Ether Cleavage Products (3,5-Dimethylphenol) Parent->EtherCleav O-Dealkylation Glucuronide Glucuronide Conjugates Parent->Glucuronide Direct Conjugation Excretion Urine & Feces BetaOx->Excretion AroHydrox->Glucuronide UGT Conjugation Sulfate Sulfate Conjugates AroHydrox->Sulfate SULT Conjugation BenzHydrox->Glucuronide EtherCleav->Glucuronide Glucuronide->Excretion Sulfate->Excretion

Caption: Predicted metabolic pathways for 5-(3,5-Dimethylphenoxy)pentanoic acid.

In Vitro Metabolism: A Stepwise Investigative Approach

In vitro systems provide a controlled environment to assess metabolic stability and identify the primary metabolites and enzymes involved.[1][13] This approach is cost-effective and essential for guiding more complex in vivo studies.[2][14]

Workflow for In Vitro Assessment

The logical flow of an in vitro investigation is designed to answer fundamental questions sequentially: Is the compound metabolized? If so, how quickly? And what are the resulting products?

Caption: A sequential workflow for in vitro metabolic investigation.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: The HLM assay is a workhorse in early drug metabolism studies.[15] The liver is the primary site of drug metabolism, and microsomes are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, especially CYPs.[13][15] This assay determines the rate at which the parent compound is consumed, allowing for the calculation of intrinsic clearance—a key parameter for predicting in vivo hepatic clearance.[1]

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[15]

    • Prepare a 10 mM NADPH (cofactor) stock solution in buffer.[15]

  • Incubation Setup:

    • In a 96-well plate, pre-warm the HLM suspension and the test compound (final concentration 1 µM) at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Set up parallel negative controls: one without NADPH to assess non-CYP-mediated degradation, and one with heat-inactivated microsomes to assess chemical instability.

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).[15]

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[16][17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the formulas below.

Table 1: Representative Data & Calculations for Metabolic Stability

Time (min)% Parent Remainingln(% Parent)
01004.61
5854.44
15604.09
30353.56
45203.00
60102.30
Slope (k) -0.038 min⁻¹
t½ (0.693/k) 18.2 min
CLint (µL/min/mg) 76 µL/min/mg
Interpretation High Clearance

Note: Data are for illustrative purposes only.

Protocol: Metabolite Identification (Met-ID)

Rationale: Once metabolic instability is confirmed, the next step is to identify the structures of the metabolites. This is crucial for understanding the biotransformation pathways and assessing whether any metabolites are pharmacologically active or potentially toxic. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) is the primary tool for this task.[16][18][19]

Protocol:

  • Sample Generation:

    • Perform a scaled-up version of the metabolic stability assay using a higher concentration of the test compound (e.g., 10 µM) and HLM (e.g., 1 mg/mL) to generate sufficient quantities of metabolites.

    • Incubate for a fixed time point (e.g., 60 minutes). Include a 0-minute control (compound in buffer without NADPH) to differentiate metabolites from impurities.

  • LC-HRMS Analysis:

    • Analyze the supernatant from the incubation using an LC-HRMS system (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes to detect a wide range of metabolites, as the carboxylic acid metabolite will likely be detected in negative mode.[20][21]

    • Perform full scan MS to detect potential metabolites and data-dependent MS/MS to obtain fragmentation spectra for structural elucidation.[16][17]

  • Data Processing:

    • Use metabolite identification software to compare the t=60 min sample with the t=0 min control.

    • Search for expected mass shifts corresponding to the predicted metabolic reactions (e.g., +16 Da for hydroxylation, -28 Da for beta-oxidation followed by loss of ethylene).

    • Interpret the MS/MS fragmentation patterns of the parent compound and potential metabolites to pinpoint the site of modification.

In Vivo Pharmacokinetics and Mass Balance Studies

While in vitro assays are predictive, in vivo studies in animal models are required to understand the compound's behavior in a complete biological system.[3][22] These studies are essential for regulatory submissions and provide a holistic view of the ADME profile.[2][3]

Protocol: Rodent Pharmacokinetic (PK) Study

Rationale: A PK study measures the concentration of the drug over time in a biological fluid, typically plasma. This allows for the determination of key parameters like clearance, volume of distribution, and bioavailability, which describe the drug's absorption and disposition.[2][14]

Protocol:

  • Study Design:

    • Use a cohort of male Sprague-Dawley rats (n=3-4 per group).

    • Administer the compound via both intravenous (IV, e.g., 1 mg/kg) and oral (PO, e.g., 10 mg/kg) routes to determine absolute bioavailability.

  • Dosing and Sampling:

    • For the IV group, administer the dose via tail vein injection.

    • For the PO group, administer the dose via oral gavage.

    • Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Sample Processing and Bioanalysis:

    • Centrifuge blood samples to separate plasma.

    • Extract the drug and potential major metabolites from plasma using protein precipitation or liquid-liquid extraction.

    • Quantify concentrations using a validated LC-MS/MS method with a standard curve and quality controls.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.

Table 2: Key Pharmacokinetic Parameters (Illustrative Data)

ParameterIV (1 mg/kg)PO (10 mg/kg)Interpretation
Cmax (ng/mL) 15002500Maximum observed concentration.
Tmax (h) 0.081.0Time to reach Cmax.
AUC₀-inf (ng*h/mL) 32009600Total drug exposure.
Clearance (mL/h/kg) 312-Rate of drug removal from the body.
t½ (h) 4.55.1Time for concentration to halve.
Bioavailability (F%) -30%Fraction of oral dose reaching circulation.

Note: Data are for illustrative purposes only.

Mass Balance and Excretion Pathway Determination

Rationale: A mass balance study, typically using a radiolabeled version of the compound (e.g., ¹⁴C-labeled), is the definitive method to determine the routes and rates of excretion.[3][23] It accounts for all administered radioactivity, ensuring no major metabolic or disposition pathways are missed.

Protocol:

  • Radiolabeling: Synthesize ¹⁴C-5-(3,5-Dimethylphenoxy)pentanoic acid with the label in a metabolically stable position (e.g., on the aromatic ring).

  • Study Conduct:

    • Administer a single dose of the radiolabeled compound to bile-duct cannulated rats (to separate biliary and urinary excretion) and intact rats.

    • House the animals in metabolism cages that allow for the separate collection of urine, feces, and expired air.

  • Sample Collection & Analysis:

    • Collect urine, feces, and bile (if applicable) at regular intervals for up to 7 days or until >95% of the administered radioactivity is recovered.

    • Homogenize feces and combust samples to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by liquid scintillation counting (LSC).

    • Directly analyze urine and bile samples by LSC.

  • Data Interpretation:

    • Calculate the percentage of the radioactive dose recovered in urine, feces, and bile to determine the primary routes of excretion.

    • The results will clarify whether the compound and its metabolites are eliminated primarily by the kidneys or through the liver into the bile.

Integrated Analysis and Reporting

The final and most critical step is to synthesize the data from all in vitro and in vivo experiments into a cohesive narrative. This involves correlating the metabolites identified in vitro with those found in vivo (in plasma, urine, and feces) to build a complete, validated metabolic map. This integrated understanding of the compound's ADME profile is essential for making informed decisions in drug development and for comprehensive regulatory submissions.

References

  • Busnena, B. A., et al. (2013). Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer. PubMed. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC. Available at: [Link]

  • Jahansouz, H., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Assay Guidance Manual. Available at: [Link]

  • Cui, L., et al. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Available at: [Link]

  • Arome Science. (2025). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Arome Science. Available at: [Link]

  • Scribd. (n.d.). LC-MS/MS in Metabolite Analysis. Scribd. Available at: [Link]

  • Sygnature Discovery. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Sygnature Discovery. Available at: [Link]

  • Sleno, L. (2013). Metabolism of xenobiotic carboxylic acids: focus on coenzyme A conjugation, reactivity, and interference with lipid metabolism. PubMed. Available at: [Link]

  • Sleno, L., & Varesio, E. (2013). Metabolism of Xenobiotic Carboxylic Acids: Focus on Coenzyme A Conjugation, Reactivity, and Interference with Lipid Metabolism. ACS Publications. Available at: [Link]

  • Gabryelska, K., et al. (2012). Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines. MDPI. Available at: [Link]

  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available at: [Link]

  • Dias, R., et al. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. MDPI. Available at: [Link]

  • Kumar, S., & Sharma, A. (2018). In vitro test methods for metabolite identification: A review. SciSpace. Available at: [Link]

  • Olsen, L., et al. (2015). Cytochrome P450 Mediated Drug Metabolism. New Horizons in Predictive Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Muszyński, A., et al. (2020). Efficient Degradation of Phenoxyalkanoic Acid Herbicides by the Alkali-Tolerant Cupriavidus oxalaticus Strain X32. ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2022). In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation. PubMed. Available at: [Link]

  • Al-Jenoobi, F. I., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]

  • Nebert, D. W., & Russell, A. L. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. Available at: [Link]

  • Muszyński, A., & Paszko, T. (2020). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. PMC. Available at: [Link]

  • Nuvisan. (n.d.). In vivo ADME - advancing preclinical drug development. Nuvisan. Available at: [Link]

  • BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioAgilytix. Available at: [Link]

  • Helweg, A., & Kjær, J. (2025). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Wiley Online Library. Available at: [Link]

  • Kumar, L. D., et al. (2025). Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. PubMed. Available at: [Link]

  • Biology LibreTexts. (2026). 17.2: Oxidation of Fatty Acids. Biology LibreTexts. Available at: [Link]

  • Gounden, V., & Moganedi, B. (2023). Biochemistry, Fatty Acid Oxidation. NCBI StatPearls. Available at: [Link]

  • Richter, L., et al. (2022). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB) and quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate (QMiPSB)). Wiley Online Library. Available at: [Link]

  • Richter, L., et al. (1989). In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists QMPSB and QMPCB (SGT-11) Including Isozyme Mapping and Esterase Activity. MDPI. Available at: [Link]

  • Butler, T. C., & Waddell, W. J. (1959). The metabolic fate of 5-ethyl-1-methyl-5-phenyl hydantoin (1-methylnirvanol) and that of 3,5-diethyl-5-phenyl hydantoin (3-ethylnirvanol). PubMed. Available at: [Link]

  • Moser, F., et al. (2021). Metabolomic and transcriptomic analysis reveals endogenous substrates and metabolic adaptation in rats lacking Abcg2 and Abcb1a transporters. PLOS One. Available at: [Link]

  • Zhang, Q., et al. (2002). In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist. PubMed. Available at: [Link]

Sources

A Predictive Spectroscopic Guide to 5-(3,5-Dimethylphenoxy)pentanoic Acid: An In-depth Technical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 5-(3,5-Dimethylphenoxy)pentanoic acid. In the absence of direct empirical data for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to forecast the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and analytical characterization of this and structurally related compounds. The methodologies and interpretations are presented with a focus on the underlying scientific rationale, ensuring a deep and applicable understanding of the spectroscopic techniques.

Introduction: The Rationale for Predictive Spectroscopic Analysis

5-(3,5-Dimethylphenoxy)pentanoic acid is a molecule of interest due to its structural motifs—a substituted phenoxy ring coupled with a carboxylic acid-terminated aliphatic chain—which are common in pharmacologically active compounds. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and quality control in research and development settings. This guide provides a detailed, predictive walkthrough of its key spectroscopic features, grounded in the established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The predictive approach taken herein is not merely a theoretical exercise; it is a practical tool that hones the analytical chemist's ability to anticipate and interpret spectra for novel molecules. By dissecting the molecule into its constituent parts—the 3,5-dimethylphenoxy moiety and the pentanoic acid chain—and analyzing the electronic and structural influences of their linkage, we can construct a highly probable spectroscopic profile.

Predicted ¹H NMR Spectrum: Unraveling the Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei, such as protons (¹H).[1] The chemical shift of a proton in an NMR spectrum provides detailed information about its local electronic environment.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

The structure of 5-(3,5-Dimethylphenoxy)pentanoic acid presents several distinct proton environments. The predicted chemical shifts (in ppm, relative to a TMS standard) and their justifications are detailed below.

Table 1: Predicted ¹H NMR Data for 5-(3,5-Dimethylphenoxy)pentanoic acid

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Justification
H-a (Ar-H, C2', C6')~6.6 - 6.7Doublet (or narrow triplet)2HThese aromatic protons are equivalent due to the symmetrical substitution. They are shielded by the electron-donating effect of the two methyl groups and the ether oxygen. The expected splitting is from the H-b proton.
H-b (Ar-H, C4')~6.5 - 6.6Singlet (or narrow triplet)1HThis proton is situated between two methyl groups and is expected to be a singlet, though long-range coupling to H-a protons might result in a narrow triplet.
H-c (Ar-CH₃)~2.2 - 2.3Singlet6HThe two methyl groups on the aromatic ring are equivalent and their protons will appear as a single, sharp peak. Based on data for 3,5-dimethylphenol, these protons appear around 2.22 ppm.[2]
H-d (-O-CH₂)~3.9 - 4.1Triplet2HThese protons are deshielded by the adjacent electron-withdrawing oxygen atom of the ether linkage. They will be split into a triplet by the neighboring H-e methylene protons.
H-e (-CH₂-)~1.7 - 1.9Quintet2HThis methylene group is adjacent to two other methylene groups (H-d and H-f), resulting in a quintet splitting pattern.
H-f (-CH₂-)~1.6 - 1.8Quintet2HSimilar to H-e, this methylene group is flanked by two other methylene groups (H-e and H-g), leading to a quintet.
H-g (-CH₂-COOH)~2.3 - 2.5Triplet2HThese protons are alpha to the carbonyl group of the carboxylic acid, which deshields them. They will be split into a triplet by the adjacent H-f methylene protons. Data for pentanoic acid shows this signal around 2.34 ppm.[3]
H-h (-COOH)~10.0 - 12.0Broad Singlet1HThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. For pentanoic acid, this signal is observed around 11.75 ppm.[3]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-(3,5-Dimethylphenoxy)pentanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a high-resolution ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Logical Workflow for ¹H NMR Analysis

G cluster_0 ¹H NMR Analysis Workflow A Identify Number of Signals (Proton Environments) B Analyze Chemical Shifts (Electronic Environment) A->B C Determine Integration (Proton Ratios) B->C D Interpret Splitting Patterns (Neighboring Protons) C->D E Assign Signals to Protons D->E

Caption: A logical workflow for the systematic analysis of a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts for the carbon atoms in 5-(3,5-Dimethylphenoxy)pentanoic acid are presented below, based on data for 3,5-dimethylphenol and pentanoic acid.[2][3]

Table 2: Predicted ¹³C NMR Data for 5-(3,5-Dimethylphenoxy)pentanoic acid

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C-1' (Ar-C-O)~158 - 160This aromatic carbon is directly attached to the electron-donating ether oxygen, causing a significant downfield shift. For 3,5-dimethylphenol, the corresponding carbon is at ~155 ppm.[2]
C-2', C-6' (Ar-CH)~114 - 116These equivalent aromatic carbons are ortho to the ether linkage and are expected to be shielded. The corresponding carbons in 3,5-dimethylphenol are at ~113 ppm.[2]
C-3', C-5' (Ar-C-CH₃)~140 - 142These carbons are attached to the methyl groups and are deshielded. In 3,5-dimethylphenol, these appear at ~139.6 ppm.[2]
C-4' (Ar-CH)~123 - 125This aromatic carbon is para to the ether linkage and is expected to be in this region. The corresponding carbon in 3,5-dimethylphenol is at ~122.7 ppm.[2]
C-7' (Ar-CH₃)~21 - 22The methyl carbons on the aromatic ring are expected in the typical aliphatic region. For 3,5-dimethylphenol, this signal is at ~21.2 ppm.[2]
C-1 (-O-CH₂)~67 - 69This carbon is directly attached to the ether oxygen and is therefore deshielded.
C-2 (-CH₂-)~28 - 30A typical aliphatic methylene carbon.
C-3 (-CH₂-)~22 - 24Another aliphatic methylene carbon. Based on pentanoic acid data, this is around 22 ppm.[3]
C-4 (-CH₂-COOH)~33 - 35This carbon is alpha to the carbonyl group and is deshielded. Pentanoic acid shows this at ~34 ppm.[3]
C-5 (-COOH)~178 - 181The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield. For pentanoic acid, this is at ~181 ppm.[3]
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

  • Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans and a suitable relaxation delay are necessary to obtain quantitative data, though for routine identification, this is less critical.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

Predicted Infrared (IR) Spectrum: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique that measures the vibrations of atoms in a molecule and is used to identify the functional groups present.[4][5] Different bonds vibrate at characteristic frequencies, leading to absorption bands in the IR spectrum.

Predicted Characteristic IR Absorption Bands

Table 3: Predicted IR Absorption Bands for 5-(3,5-Dimethylphenoxy)pentanoic acid

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~3300 - 2500O-H stretchCarboxylic AcidStrong, very broad
~3100 - 3000C-H stretchAromaticMedium
~2960 - 2850C-H stretchAliphaticStrong
~1710C=O stretchCarboxylic AcidStrong, sharp
~1600, ~1470C=C stretchAromatic RingMedium to weak
~1250 - 1200C-O stretchAryl etherStrong
~1150 - 1050C-O stretchAliphatic etherStrong
~950 - 910O-H bendCarboxylic AcidMedium, broad

The IR spectrum will be dominated by the very broad O-H stretch of the carboxylic acid, which often obscures other signals in the 3000 cm⁻¹ region. The sharp, intense C=O stretch around 1710 cm⁻¹ is another key diagnostic peak.[6] The presence of both an aryl ether and an aliphatic ether component to the C-O stretching region will likely result in a complex pattern of strong absorptions between 1300 and 1000 cm⁻¹.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (if it is an oil), as a KBr pellet (if it is a solid), or dissolved in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

  • Background Spectrum: Acquire a background spectrum of the empty sample holder or the pure solvent.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrum: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions.[7] It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of 5-(3,5-Dimethylphenoxy)pentanoic acid is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol .

  • Molecular Ion (M⁺): A peak corresponding to the molecular ion is expected at m/z = 222. However, for carboxylic acids, the molecular ion peak can be weak or absent.[8]

  • Key Fragmentation Pathways:

    • α-Cleavage of the Ether: Cleavage of the bond between the aliphatic chain and the phenoxy oxygen is a common fragmentation pathway for aryl ethers.[9] This would lead to a fragment corresponding to the 3,5-dimethylphenoxide radical and a cation at m/z = 99 (C₅H₇O₂⁺). A more prominent peak is expected from the formation of the 3,5-dimethylphenol cation radical at m/z = 122 .

    • McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement.[10] This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β bond. This would result in a neutral alkene fragment and a charged enol fragment. For this molecule, this would lead to a prominent peak at m/z = 60 .

    • Loss of Water (M-18): The molecular ion may lose a molecule of water, giving a peak at m/z = 204.

    • Loss of the Carboxyl Group (M-45): Cleavage of the bond between the α-carbon and the carboxyl group can result in the loss of a COOH radical, leading to a fragment at m/z = 177.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Impact (EI) is a common ionization technique for GC-MS and will lead to extensive fragmentation.[11] For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are used, which typically result in a more prominent protonated molecular ion [M+H]⁺ at m/z = 223.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Fragmentation Pathway Diagram

G cluster_1 Mass Spectrometry Fragmentation M Molecular Ion (m/z = 222) F1 m/z = 122 (3,5-dimethylphenol cation) M->F1 α-cleavage F2 m/z = 60 (McLafferty Rearrangement) M->F2 McLafferty F3 m/z = 177 (Loss of -COOH) M->F3 Loss of COOH F4 m/z = 204 (Loss of H₂O) M->F4 Dehydration

Caption: Predicted major fragmentation pathways for 5-(3,5-Dimethylphenoxy)pentanoic acid.

Conclusion

This predictive guide provides a detailed and scientifically grounded forecast of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 5-(3,5-Dimethylphenoxy)pentanoic acid. By systematically analyzing the expected spectroscopic behavior based on the molecule's structural components and fundamental principles, researchers are equipped with a robust framework for the identification and characterization of this compound. The provided experimental protocols and logical workflows serve as a practical resource for obtaining and interpreting the actual spectroscopic data, thereby bridging the gap between theoretical prediction and empirical validation. This comprehensive approach underscores the power of spectroscopy as an indispensable tool in modern chemical research and drug development.

References

  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Excedr. (2024, January 31). What Is Infrared Spectroscopy? Fundamentals & Applications. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Microbe Notes. (2024, July 1). Mass Spectrometry Explained: Principle, Steps & Uses. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Infrared (IR) Spectroscopy Theory. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Ortega, L. A. C., et al. (2019). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. Sustainable Energy & Fuels, 4(2), 736-745. [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.2 Infrared (IR) Spectroscopy Theory. In Organic Chemistry I. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Principles of Mass Spectrometry. In Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.6 Infrared Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Mass spectrometry in structural and stereochemical problems. CLXXIII. The electron impact induced fragmentations and rearrangements of trimethylsilyl esters of w-phenoxyalkanoic acids. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products | Request PDF. Retrieved from [Link]

  • Transtutors. (2021, January 18). 1. Study the NMR spectrum of pentanoic acid, valeric acid.... Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. Sustainable Energy & Fuels, 4(2), 736-745. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]

  • PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

  • University of Puget Sound. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dimethylphenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

  • Unknown Source. (n.d.). Infrared Spectroscopy.
  • FooDB. (2010, April 8). Showing Compound 3,5-Dimethylphenol (FDB007241). Retrieved from [Link]

  • Unknown Source. (n.d.). INFRARED SPECTROSCOPY (IR).
  • Royal Society of Chemistry. (n.d.). Development of a copper-catalyzed enantioselective decarboxylative-aldolization for the preparation of perfluorinated 1,3,5-triols featuring supramolecular recognition properties. Retrieved from [Link]

  • SpectraBase. (n.d.). pentanoic acid, 2-[[(4-methoxyphenyl)sulfonyl]amino]-4-methyl-, (2S)- - Optional[13C NMR]. Retrieved from [Link]

  • Journal of Organic Chemistry. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Retrieved from [Link]

  • YouTube. (2020, April 13). 1H NMR of C5H10O2 (pentatonic acid, valeric acid). Retrieved from [Link]

  • SpectraBase. (n.d.). 5-(1H-indol-3-yl)pentanoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3,5-dimethyl-. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

Sources

A Technical Guide to the Computational Modeling of 5-(3,5-Dimethylphenoxy)pentanoic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging In Silico Insights with Biological Realities

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and resource-intensive. Computational modeling has emerged as an indispensable ally in this process, offering a rational and accelerated approach to understanding and predicting the biological activity of small molecules. This guide provides an in-depth technical framework for the computational analysis of 5-(3,5-Dimethylphenoxy)pentanoic acid, a compound of interest due to its structural resemblance to endogenous lipid signaling molecules.

Our focus will be on a multi-faceted computational workflow, integrating Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations. This synergistic approach allows us to not only predict the bioactivity of our lead compound and its analogs but also to elucidate the molecular-level interactions that govern its therapeutic potential. As a senior application scientist, my objective is to present not just a series of protocols, but a cohesive and field-proven strategy, grounded in scientific integrity and validated methodologies. Each step is designed to be self-validating, ensuring the robustness and reproducibility of the generated insights. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to navigate the complexities of molecular bioactivity and accelerate the path to discovery.

Part 1: Foundational Understanding of 5-(3,5-Dimethylphenoxy)pentanoic Acid and its Biological Context

5-(3,5-Dimethylphenoxy)pentanoic acid belongs to a class of compounds that bear structural similarities to fatty acids, which are natural ligands for a family of nuclear receptors known as Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] PPARs are crucial regulators of lipid and glucose metabolism, as well as inflammatory responses.[3][4] The three main subtypes, PPARα, PPARγ, and PPARβ/δ, are all implicated in various physiological and pathological processes, making them attractive targets for therapeutic intervention in metabolic diseases and inflammatory disorders.[3][5]

Given its structure, it is hypothesized that 5-(3,5-Dimethylphenoxy)pentanoic acid may act as a PPAR agonist. PPAR agonists have been successfully developed into drugs for treating dyslipidemia and type 2 diabetes.[2] Therefore, the computational modeling of this compound will primarily focus on its potential interaction with PPARα and PPARγ, two of the most well-characterized subtypes with significant therapeutic relevance.

Part 2: The Computational Modeling Workflow: A Tripartite Approach

Our computational investigation will be structured around a three-pronged strategy, each component providing a unique layer of insight into the bioactivity of 5-(3,5-Dimethylphenoxy)pentanoic acid.

G cluster_0 Computational Modeling Workflow QSAR Quantitative Structure-Activity Relationship (QSAR) Modeling Docking Molecular Docking QSAR->Docking Identifies key structural features Analysis Integrated Bioactivity Profile QSAR->Analysis Predicts activity of analogs MD Molecular Dynamics (MD) Simulation Docking->MD Provides initial binding pose MD->Analysis Reveals dynamic stability and interactions

Figure 1: A high-level overview of the integrated computational workflow.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6][7] This allows for the prediction of the activity of novel or untested compounds, thereby guiding lead optimization efforts.[6]

Experimental Protocol: Building a Predictive QSAR Model

Objective: To develop a statistically robust QSAR model to predict the PPAR agonist activity of compounds structurally related to 5-(3,5-Dimethylphenoxy)pentanoic acid.

Step 1: Data Curation

  • Data Source: Assemble a dataset of molecules with known biological activities against a specific PPAR subtype (e.g., PPARγ). Publicly available databases such as ChEMBL and PubChem are excellent resources for this purpose.[8][9][10][11][12]

  • Activity Measurement: Standardize the biological activity data. For agonist activity, this is typically the half-maximal effective concentration (EC50), while for inhibitory activity, it is the half-maximal inhibitory concentration (IC50).[13][14] For modeling purposes, it is common to convert these values to a logarithmic scale (e.g., pEC50 = -log(EC50)).

  • Dataset Composition: The dataset should ideally contain at least 30-50 compounds with a wide range of activity values and structural diversity.

Step 2: Molecular Descriptor Calculation

  • Structure Preparation: Obtain the 2D or 3D structures of the compounds in the dataset. These are typically represented as SMILES strings or in SDF format.

  • Descriptor Software: Utilize cheminformatics software to calculate molecular descriptors. These are numerical values that encode various aspects of a molecule's structure and properties. Open-source tools like RDKit, PaDEL-Descriptor, or Mordred are highly recommended.[15][16][17][18] Web-based platforms like ChemDes also provide a comprehensive suite of descriptors.[6]

  • Descriptor Types: Calculate a wide range of descriptors, including 1D (e.g., molecular weight, atom count), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area) descriptors.

Step 3: Model Building and Validation

  • Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.

  • Feature Selection: From the large pool of calculated descriptors, select a subset of the most relevant ones to avoid overfitting. Techniques like genetic algorithms or recursive feature elimination can be employed.

  • Model Generation: Use a statistical method to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point, but more advanced machine learning algorithms like Random Forest or Support Vector Machines often yield more predictive models.

  • Model Validation: Rigorously validate the model's predictive power using both internal (e.g., cross-validation on the training set) and external validation (on the test set). Key statistical metrics to evaluate include the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).

Table 1: Key Statistical Metrics for QSAR Model Validation

MetricDescriptionAcceptable Value
Coefficient of determination for the training set. Measures the goodness of fit.> 0.6
Cross-validated coefficient of determination. Measures the predictive power of the model for the training set.> 0.5
R²_pred Coefficient of determination for the external test set. Measures the predictive power for new data.> 0.5
RMSE Root Mean Square Error. The standard deviation of the residuals (prediction errors).As low as possible

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[19] It provides valuable insights into the binding mode and affinity of a ligand, which can explain its biological activity.[19][20]

Experimental Protocol: Docking 5-(3,5-Dimethylphenoxy)pentanoic Acid to PPARγ

Objective: To predict the binding mode and estimate the binding affinity of 5-(3,5-Dimethylphenoxy)pentanoic acid within the ligand-binding domain of PPARγ.

Software: AutoDock Vina, UCSF Chimera or ChimeraX for visualization and preparation.[19][21]

Step 1: Receptor Preparation

  • PDB Structure: Download the crystal structure of the human PPARγ ligand-binding domain from the Protein Data Bank (PDB). A suitable structure would be one with a co-crystallized agonist, for example, PDB ID: 1I7I.[22]

  • Structure Cleaning: Remove water molecules, co-factors, and any existing ligands from the PDB file.

  • Protonation: Add polar hydrogens to the protein structure.

  • File Format Conversion: Convert the prepared protein structure to the PDBQT file format required by AutoDock Vina.

Step 2: Ligand Preparation

  • Ligand Structure: Obtain the 3D structure of 5-(3,5-Dimethylphenoxy)pentanoic acid. This can be generated from its SMILES string using software like Avogadro or obtained from a database like PubChem.

  • Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • File Format Conversion: Convert the prepared ligand structure to the PDBQT file format.

Step 3: Docking Simulation

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the receptor. The location of the co-crystallized ligand in the original PDB file can be used to guide the placement and dimensions of the grid box.

  • Configuration File: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the desired output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line.[23]

Step 4: Analysis of Results

  • Binding Affinity: AutoDock Vina will provide an estimated binding affinity in kcal/mol. More negative values indicate stronger binding.

  • Binding Pose Visualization: Visualize the predicted binding poses of the ligand within the receptor's active site using UCSF Chimera or PyMOL.

  • Interaction Analysis: Analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor.

G cluster_1 Molecular Docking Workflow ReceptorPrep Receptor Preparation (PDB -> PDBQT) Grid Grid Box Definition ReceptorPrep->Grid LigandPrep Ligand Preparation (SMILES -> PDBQT) DockingRun Run AutoDock Vina LigandPrep->DockingRun Grid->DockingRun Analysis Analyze Binding Pose and Affinity DockingRun->Analysis

Figure 2: A schematic representation of the molecular docking workflow.

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of key interactions over time.[24] This method offers a more realistic representation of the biological system compared to the static picture provided by molecular docking.

Experimental Protocol: MD Simulation of the PPARγ-Ligand Complex

Objective: To evaluate the stability of the docked pose of 5-(3,5-Dimethylphenoxy)pentanoic acid in the PPARγ active site and to characterize the dynamics of their interaction.

Software: GROMACS is a widely used and powerful open-source package for MD simulations.[25]

Step 1: System Preparation

  • Initial Complex: Use the best-ranked docked pose from the molecular docking study as the starting structure for the MD simulation.

  • Force Field: Choose an appropriate force field for both the protein (e.g., AMBER, CHARMM) and the ligand. The ligand's topology and parameters may need to be generated using a server like CGenFF or the antechamber module of AmberTools.[24]

  • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and to mimic a physiological salt concentration.

Step 2: Simulation Protocol

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.[26]

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints.

Step 3: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD suggests that the complex has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions of high flexibility.

  • Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) observed in the docking study throughout the simulation.

  • Binding Free Energy Calculation: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of the ligand.

Table 2: Key Parameters for MD Simulation Analysis

ParameterDescriptionInterpretation
RMSD Root Mean Square DeviationA plateau in the RMSD plot indicates that the system has reached a stable conformation.
RMSF Root Mean Square FluctuationHigh RMSF values for specific residues indicate greater flexibility in those regions.
Hydrogen Bond Occupancy The percentage of simulation time a specific hydrogen bond is present.High occupancy indicates a stable and important interaction.
Binding Free Energy An estimation of the strength of the ligand-receptor interaction.More negative values suggest a more favorable binding.

Part 3: Synthesizing the Data for a Holistic Bioactivity Profile

The true power of this computational workflow lies in the integration of insights from all three methodologies.

  • The QSAR model provides a high-throughput method to screen virtual libraries of analogs of 5-(3,5-Dimethylphenoxy)pentanoic acid, prioritizing those with predicted high potency.

  • Molecular docking offers a structural hypothesis for the activity of the most promising candidates, identifying their likely binding modes within the PPARγ active site.

  • MD simulations then validate the stability of these binding poses and provide a more nuanced understanding of the dynamic interplay between the ligand and the receptor.

This integrated approach not only enhances the confidence in our predictions but also provides a rational basis for the design of next-generation compounds with improved efficacy and selectivity.

Part 4: Considerations for Anti-inflammatory and Cytotoxicity Modeling

While our primary focus has been on PPAR agonism, the bioactivity of a compound is multifaceted. The anti-inflammatory effects of PPAR agonists are well-documented and are often linked to the transrepression of pro-inflammatory genes.[5][27] Computational models can be extended to predict these effects by correlating structural features with the inhibition of inflammatory markers like IL-6 or TNF-α in cellular assays.[28][29]

Furthermore, assessing potential cytotoxicity is a critical step in early drug discovery. While dedicated cytotoxicity QSAR models can be built, it is also important to consider potential off-target effects. If experimental data from assays like the MTT assay are available for a series of analogs, a QSAR model for cytotoxicity can be developed in parallel with the activity model.[30][31] This allows for the in silico assessment of a therapeutic window, guiding the design of compounds that are potent on-target but have minimal off-target toxicity.

Conclusion: From Bits to Biology

The computational modeling of 5-(3,5-Dimethylphenoxy)pentanoic acid bioactivity, as outlined in this guide, represents a robust and rational approach to modern drug discovery. By systematically applying QSAR, molecular docking, and MD simulations, we can generate a comprehensive in silico profile of a compound's therapeutic potential. This not only accelerates the discovery process but also deepens our fundamental understanding of the molecular mechanisms that drive biological activity. The methodologies described herein are not merely a collection of computational exercises; they are a field-proven strategy for translating chemical information into actionable biological insights.

References

  • Deep Origin. (2024, March 10). Molecular Descriptors - Computational Chemistry Glossary. [Link]

  • Health Sciences Library System. (2010, February 1). PubChem -- A database of chemical structures of small organic molecules. [Link]

  • Moriwaki, H., Tian, Y. S., Kawashita, N., & Takagi, T. (2018). Mordred: a molecular descriptor calculator. Journal of Cheminformatics, 10(1), 4. [Link]

  • Neovarsity. (2023, September 25). A Curated List of Cheminformatics Software and Libraries. [Link]

  • CBDD Group. ChemDes | Chemical Descriptors Calculator. [Link]

  • Cronet, P., Petersen, J. F., Folmer, R., Blomberg, N., Sjö, P., & Wahlström, A. (2001). Structure of the PPARalpha and -gamma ligand binding domain in complex with AZ 242; ligand selectivity and agonist activation in the PPAR family. Structure, 9(8), 699–706. [Link]

  • ResearchGate. (2017, August 10). Free alternatives to Dragon molecular descriptors?[Link]

  • Neovarsity. (2025, March 21). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

  • Zdrazil, B., Felix, E., Hunter, F., Manners, E. J., Blackshaw, J., Corbett, S., ... & Mosquera, J. F. (2023). ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 51(D1), D1249–D1261. [Link]

  • Stork, C., Wagner, J., & Senger, S. (2022). A Consensus Compound/Bioactivity Dataset for Data-Driven Drug Design and Chemogenomics. Molecules, 27(8), 2465. [Link]

  • Kaggle. ChEMBL EBI Small Molecules Database. [Link]

  • ResearchGate. (n.d.). Structure of the PPARα and -γ Ligand Binding Domain in Complex with AZ 242; Ligand Selectivity and Agonist Activation in the PPAR Family | Request PDF. [Link]

  • Oyama, T., Toyota, K., Hori, N., & Itai, A. (2021). Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic Acid Derivatives Prepared by a Ligand-Exchange Soaking Method. Journal of Synthetic Organic Chemistry, Japan, 79(3), 226-234. [Link]

  • LigParGen Server. GROMACS Protein Ligand Complex Simulations. [Link]

  • Xu, H. E., Lambert, M. H., Montana, V. G., Parks, D. J., Blanchard, S. G., Brown, P. J., ... & Willson, T. M. (2001). Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. Proceedings of the National Academy of Sciences, 98(24), 13919-13924. [Link]

  • Chandra, V., Huang, P., Hamuro, Y., Raghuram, S., Wang, Y., Burris, T. P., & Rastinejad, F. (2008). Structure of the intact PPAR-γ–RXR-α nuclear receptor complex on DNA. Nature, 456(7220), 350-356. [Link]

  • Dadgar, M. (2018). Molecular Dynamics MD Simulations, step by step protocol V.3. [Link]

  • Jawarkar, R. D. (n.d.). Basics of QSAR Modeling. Scribd. [Link]

  • Molsoft L.L.C. ICM User's Guide: 3D QSAR Tutorial. [Link]

  • Meiler Lab. Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Willson, T. M., & Wahli, W. (1997). Peroxisome proliferator-activated receptor agonists. Current opinion in chemical biology, 1(2), 235-241. [Link]

  • Tyagi, S., Gupta, P., Saini, A. S., Kaushal, C., & Sharma, S. (2011). The peroxisome proliferator-activated receptor: a family of nuclear receptors role in various diseases. Journal of advanced pharmaceutical technology & research, 2(4), 236. [Link]

  • YouTube. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. [Link]

  • BioExcel Building Blocks. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

  • Khan, K. Y., & Ali, A. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Non-bioinformaticians. Methods in Molecular Biology, 2111, 23-34. [Link]

  • Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology and Clinical Toxicology, 9(1), 1155. [Link]

  • In Silico Design. (2025, October 8). Molecular Docking Workflow with AutoDock Vina and ChimeraX. [Link]

  • Wang, S., & Chen, Y. (2015). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. RSC advances, 5(121), 99915-99928. [Link]

  • YouTube. (2024, January 8). Tutorial 8: Molecular Docking using Autodock Vina. [Link]

  • Wikipedia. IC50. [Link]

  • Wikipedia. PPAR agonist. [Link]

  • Fischer, M., You, M., Matsumoto, M., & Crabb, D. W. (2003). Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice. Journal of Biological Chemistry, 278(30), 27997-28004. [Link]

  • Lo Verme, J., Fu, J., Astarita, G., La Rana, G., Russo, R., Calignano, A., & Piomelli, D. (2005). The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide. Molecular pharmacology, 67(1), 15-19. [Link]

  • Gomes, F. M. R., Mendes, I. C., & de Paula, C. A. A. (2025, December 22). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Molecules, 28(1), 22. [Link]

  • NanoTemper Technologies. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?[Link]

  • Salehi, B., Capanoglu, E., Adrar, N., Catalkaya, G., Shaheen, S., Jafari, S., ... & Sharifi-Rad, J. (2024, November 1). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Molecules, 29(21), 5069. [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Garscha, U., Jager, M., & Werz, O. (2021). The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. Molecules, 26(7), 2028. [Link]

  • Madhavan, S., O'Brien, P. J., & Lemke, T. L. (2011). Cytotoxicity of 3-(3, 5-Dichlorophenyl)-2, 4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology letters, 207(1), 10-15. [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of compounds 3a -l against the panel of human tumor...[Link]

  • Korsakov, M. K., Fedorov, V. N., Smirnov, N. A., Shetnev, A. A., Leonova, O. V., Volkhin, N. N., & Andreyev, A. I. (2023). Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats. Journal of Pharmaceutical Negative Results, 14(3), 1-6. [Link]

  • Venniro, M., Morales, M., & He, S. (2022). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. Cells, 11(16), 2589. [Link]

  • Liberato, M. V., Nascimento, A. S., Ayers, S. D., Lin, J. Z., Cvoro, A., Silveira, R. L., ... & Webb, P. (2012). Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists. PloS one, 7(5), e36297. [Link]

  • Arsianti, A., Fadilah, F., Wicaksono, I. A., & Hartati, R. (2022). In Vitro Cytotoxic and Molecular Docking Studies of the Network Pharmacology Approach From Bioactive Compounds of Coleus amboinicus Leaves Against Lung and Breast Cancer Cells. Journal of Young Pharmacists, 14(2), 177. [Link]

  • Rodríguez-López, L. A., Wall-Medrano, A., & Gayosso-García Sancho, M. (2023). Antimicrobial, Cytotoxic, and Anti-Inflammatory Activities of Tigridia vanhouttei Extracts. Molecules, 28(17), 6344. [Link]

Sources

Methodological & Application

Application Note and Synthesis Protocol for 5-(3,5-Dimethylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-(3,5-Dimethylphenoxy)pentanoic acid, a valuable intermediate in pharmaceutical research and development. The synthesis is based on the robust and widely applicable Williamson ether synthesis, a reliable method for forming aryl ethers.[1][2] This guide offers a step-by-step methodology, explains the underlying chemical principles, and provides the necessary information for successful synthesis and purification.

Introduction

Aryloxyalkanoic acids are a class of organic compounds with significant importance in medicinal chemistry and materials science. 5-(3,5-Dimethylphenoxy)pentanoic acid, in particular, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a substituted aromatic ring linked to an aliphatic carboxylic acid via an ether bond, is a common motif in biologically active compounds. The protocol detailed herein describes a straightforward and efficient two-step synthesis of this target molecule.

Synthesis Overview

The synthesis of 5-(3,5-Dimethylphenoxy)pentanoic acid is achieved through a two-step process:

  • Williamson Ether Synthesis: The sodium salt of 3,5-dimethylphenol (3,5-dimethylphenoxide) is reacted with a suitable 5-halopentanoate ester, such as ethyl 5-bromopentanoate. This reaction proceeds via an SN2 mechanism to form the corresponding ester, ethyl 5-(3,5-dimethylphenoxy)pentanoate.[1][2][3]

  • Ester Hydrolysis: The resulting ester is then hydrolyzed under basic conditions, followed by acidification, to yield the final product, 5-(3,5-Dimethylphenoxy)pentanoic acid.

Reaction Mechanism: The Williamson Ether Synthesis

The core of this synthesis is the Williamson ether synthesis, a classic SN2 reaction.[1][2][3] In the first step, a strong base is used to deprotonate the phenolic hydroxyl group of 3,5-dimethylphenol, forming a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of the alkyl halide (ethyl 5-bromopentanoate), which bears a partial positive charge due to the electronegativity of the bromine atom. The reaction proceeds via a backside attack, leading to an inversion of configuration at the electrophilic carbon (though not relevant in this specific case as the carbon is not a stereocenter). The bromide ion is displaced as a leaving group, resulting in the formation of the ether linkage.

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Attack 3,5-Dimethylphenol 3,5-Dimethylphenol Sodium_3,5-dimethylphenoxide Sodium 3,5-dimethylphenoxide 3,5-Dimethylphenol->Sodium_3,5-dimethylphenoxide + Base Base NaOH (Sodium Hydroxide) Base->Sodium_3,5-dimethylphenoxide Water Water Ethyl_5-bromopentanoate Ethyl 5-bromopentanoate Ethyl_5-(3,5-dimethylphenoxy)pentanoate Ethyl 5-(3,5-dimethylphenoxy)pentanoate Sodium_3,5-dimethylphenoxide->Ethyl_5-(3,5-dimethylphenoxy)pentanoate + Ethyl 5-bromopentanoate Ethyl_5-bromopentanoate->Ethyl_5-(3,5-dimethylphenoxy)pentanoate Sodium_bromide NaBr (Sodium Bromide)

Figure 1: Reaction mechanism for the Williamson ether synthesis step.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
3,5-DimethylphenolC8H10O122.16≥99%Sigma-Aldrich
Ethyl 5-bromopentanoateC7H13BrO2209.08≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.00≥98%Fisher Scientific
Potassium Carbonate (K2CO3)K2CO3138.21≥99%Acros Organics
Dimethylformamide (DMF)C3H7NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl Ether (Et2O)(C2H5)2O74.12Anhydrous, ≥99.7%Fisher Scientific
Hydrochloric Acid (HCl)HCl36.466 M aqueous solutionVWR
Magnesium Sulfate (MgSO4)MgSO4120.37AnhydrousSigma-Aldrich
Deionized WaterH2O18.02--

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Work in a well-ventilated fume hood.

  • 3,5-Dimethylphenol is toxic and an irritant; avoid skin contact and inhalation.

  • Sodium hydroxide is corrosive and can cause severe burns.

  • Diethyl ether is extremely flammable; ensure there are no open flames or spark sources in the vicinity.[4]

  • Handle all chemicals with care and consult the safety data sheets (SDS) before use.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-(3,5-dimethylphenoxy)pentanoate
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenol (10.0 g, 81.8 mmol) and anhydrous dimethylformamide (DMF, 100 mL).

  • Stir the mixture at room temperature until the 3,5-dimethylphenol has completely dissolved.

  • Add potassium carbonate (13.6 g, 98.2 mmol) to the solution.

  • Slowly add ethyl 5-bromopentanoate (18.8 g, 89.9 mmol) to the reaction mixture dropwise over 15 minutes.

  • Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 300 mL of deionized water and transfer to a 500 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 5-(3,5-dimethylphenoxy)pentanoate as an oil.

Synthesis_Workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Hydrolysis A Dissolve 3,5-Dimethylphenol in DMF B Add K2CO3 A->B C Add Ethyl 5-bromopentanoate B->C D Heat at 80°C for 12-16h C->D E Workup and Extraction D->E F Crude Ethyl 5-(3,5-dimethylphenoxy)pentanoate E->F G Dissolve Crude Ester in Ethanol/Water F->G Proceed to Hydrolysis H Add NaOH G->H I Reflux for 2-4h H->I J Acidify with HCl I->J K Extraction and Purification J->K L 5-(3,5-Dimethylphenoxy)pentanoic Acid K->L

Figure 2: Overall workflow for the synthesis of 5-(3,5-Dimethylphenoxy)pentanoic acid.

Step 2: Hydrolysis of Ethyl 5-(3,5-dimethylphenoxy)pentanoate
  • Transfer the crude ethyl 5-(3,5-dimethylphenoxy)pentanoate to a 500 mL round-bottom flask.

  • Add a solution of sodium hydroxide (6.5 g, 162.5 mmol) in a mixture of ethanol (100 mL) and deionized water (50 mL).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of deionized water.

  • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 2 by the slow addition of 6 M hydrochloric acid while stirring in an ice bath.[4] A white precipitate should form.

  • Extract the acidified aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-(3,5-Dimethylphenoxy)pentanoic acid.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate or aqueous methanol.[5][6] The purity of the final product should be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Expected Results

The overall yield of 5-(3,5-Dimethylphenoxy)pentanoic acid is typically in the range of 70-85% based on the starting 3,5-dimethylphenol. The final product should be a white to off-white solid.

Troubleshooting

  • Low yield in Step 1: Ensure all reagents and solvents are anhydrous, as water can react with the base and reduce the yield of the phenoxide. Incomplete reaction can be addressed by extending the reaction time or increasing the temperature slightly.

  • Incomplete hydrolysis in Step 2: If the ester is not fully hydrolyzed, increase the reflux time or the concentration of the sodium hydroxide solution.

  • Oily product after acidification: If the product does not precipitate as a solid, it may be due to impurities. In this case, perform a thorough extraction and consider purification by column chromatography on silica gel.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of 5-(3,5-Dimethylphenoxy)pentanoic acid. By following these detailed steps and adhering to good laboratory practices, researchers can successfully synthesize this valuable compound for their research and development needs. The use of the Williamson ether synthesis ensures a high yield and a straightforward purification process.

References

  • University of Toronto. The Williamson Ether Synthesis. [Link]

  • Pharmd Guru. Williamson Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • European Patent Office. Improved process for preparing 5-\2,5-dimethylphenoxy-2,2-dimethylpentanoic acid. [Link]

  • Google Patents. US5266723A - Process for the preparation of optically active 2-aryl-alkanoic acids, especially 2-aryl-propionic acids.
  • ResearchGate. New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. [Link]

  • Google Patents. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.
  • National Center for Biotechnology Information. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). [Link]

  • Google Patents. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • Thieme. Introduction to Science of Synthesis. [Link]

  • European Patent Office. Improved process for preparing 5-{2.5-dimethylphenoxy)-2,2-dimethylpentanolc acid. [Link]

  • Semantic Scholar. An Improved New Path to Synthesize Gemfibrozil. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Carboxylic acid synthesis by oxidative cleavages or rearrangements. [Link]

  • Google Patents. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • PrepChem. Synthesis of 5-(3,4-Dimethoxyphenyl)pentanoic acid. [Link]

  • Indian Journal of Chemistry. Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. [Link]

  • Pure and Applied Chemistry. THE PURIFICATION OF DIMETHYL SULPHOXIDE FOR USE AS A SOLVENT IN POLAROGRAPHY. [Link]

Sources

Application Note: HPLC Analysis of 5-(3,5-Dimethylphenoxy)pentanoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note provides a validated protocol for the purity analysis of 5-(3,5-Dimethylphenoxy)pentanoic acid . This compound is a structural analog of the lipid-regulating drug Gemfibrozil and serves as a critical intermediate in the synthesis of hemoglobin allosteric effectors (such as RSR-13 analogs).

The analysis of phenoxyalkanoic acids presents specific chromatographic challenges due to their amphiphilic nature (lipophilic aromatic tail, hydrophilic carboxylic head) and pH-dependent ionization . This guide details a Reverse-Phase HPLC (RP-HPLC) method designed to suppress ionization, ensuring sharp peak shape and reproducible retention.

Physicochemical Profile

Understanding the molecule is the first step to successful separation.

PropertyValue (Approx.)Chromatographic Implication
Molecular Formula C₁₃H₁₈O₃MW: 222.28 g/mol
pKa (Acid) ~4.5 - 4.7Critical: Mobile phase pH must be < 3.0 to keep the molecule protonated (neutral) for retention.
LogP (Lipophilicity) ~3.2 - 3.8High affinity for C18 stationary phases; requires high organic strength for elution.
UV Max 276 nm, 280 nmPhenoxy chromophore allows for sensitive UV detection.
Solubility Low in water; High in ACN/MeOHSample diluent must contain significant organic solvent to prevent precipitation.

Analytical Strategy & Mechanism

The separation relies on hydrophobic interaction chromatography . To achieve robust chromatography for this weak acid, we employ a "Ion Suppression" strategy.

The Mechanism of Separation

By maintaining the mobile phase pH significantly below the pKa (pH 2.5 vs pKa 4.5), the carboxylic acid group remains protonated (


). The neutral molecule interacts strongly with the octadecyl (C18) chains of the stationary phase. If the pH were neutral, the molecule would ionize (

), becoming too polar and eluting near the void volume with poor resolution.

SeparationMechanism cluster_0 Mobile Phase (pH 2.5) cluster_1 Stationary Phase (C18) Acid Target Molecule (Protonated: R-COOH) Interaction Hydrophobic Interaction (Van der Waals forces) Acid->Interaction High Retention Detection UV Detection (276 nm) Interaction->Detection Elution via Organic Gradient

Figure 1: Mechanism of Ion Suppression RP-HPLC for Phenoxyalkanoic Acids.

Experimental Protocol

Equipment & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Quaternary Pump and Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).

    • Note: A standard C18 is preferred over "Aqua" or "Polar" phases due to the molecule's high lipophilicity.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Phosphoric Acid (85%) or Formic Acid (Mass Spec Grade).

    • Water (Milli-Q, 18.2 MΩ).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses COOH ionization; Phosphoric acid is UV transparent.
Mobile Phase B Acetonitrile (100%)Strong eluent for lipophilic aromatics; lower backpressure than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 10 µLStandard volume; adjust based on concentration.
Detection UV @ 276 nm (Ref: 360 nm)Max absorbance of the dimethylphenoxy moiety.
Gradient Program

A gradient is required to separate the main peak from potential polar phenolic impurities (early eluting) and highly lipophilic dimers (late eluting).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Equilibration / Injection
2.07030Isocratic Hold (Polar impurity elution)
12.01090Linear Ramp (Elution of Target)
15.01090Wash Step
15.17030Return to Initial
20.07030Re-equilibration

Sample Preparation & Workflow

Accurate quantification depends on proper solubilization. The free acid is sparingly soluble in pure water.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .

    • Caution: Do not use 100% water as diluent; the compound may precipitate or adsorb to the vial glass.

Sample Workflow Diagram

Workflow Start Raw Sample (Solid/Oil) Weigh Weigh ~10mg into Volumetric Flask Start->Weigh Dissolve Dissolve in 100% ACN (Prevents Precipitation) Weigh->Dissolve Dilute Dilute to Mobile Phase Ratio (50:50 Water:ACN) Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject 10 µL into HPLC Filter->Inject

Figure 2: Sample Preparation Workflow to ensure solubility and filtration.

System Suitability & Validation (E-E-A-T)

To ensure the "Trustworthiness" of the data, the following System Suitability Test (SST) criteria must be met before running samples.

Acceptance Criteria
  • Retention Time (RT): Target peak should elute between 8.0 – 10.0 minutes.

  • Tailing Factor (T): NMT (Not More Than) 1.5.

    • Troubleshooting: If T > 1.5, the mobile phase pH may be too high (partial ionization) or the column has active silanol sites (use a newer generation C18).

  • Theoretical Plates (N): NLT (Not Less Than) 5,000.

  • Precision (RSD): < 2.0% for 5 replicate injections of the standard.

Specificity Check (Isomer Distinction)

The 3,5-dimethyl isomer must be distinguished from the 2,5-dimethyl isomer (Gemfibrozil related).

  • Protocol: Inject a mixture of 5-(3,5-dimethylphenoxy)pentanoic acid and Gemfibrozil.

  • Requirement: Resolution (Rs) > 1.5 between the two peaks. The 3,5-isomer is generally slightly more lipophilic and may elute later than the 2,5-isomer due to steric accessibility of the ether linkage.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Sample solvent too strong (100% ACN)Dilute sample with water to match initial mobile phase (e.g., 50% Water).
Broad/Tailing Peaks pH > pKa (Ionization)Lower Mobile Phase A pH to 2.5 using Phosphoric Acid.
Drifting Retention Column temperature fluctuationEnsure column thermostat is stable at 30°C.
High Backpressure Precipitation in columnEnsure sample is fully filtered; Wash column with 90% ACN.

References

  • CIPAC Method 155. Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. Collaborative International Pesticides Analytical Council. Link

  • Bruni, B., et al. (2005). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil).[2] Acta Crystallographica Section E. (Structural basis for lipophilicity). Link

  • Peruzzi, M., et al. (2000). Determination of phenoxyalkanoic acids and other herbicides... by solid-phase extraction and HPLC-DAD.[3] Journal of Chromatography A. (Methodology for trace analysis of phenoxy acids).[3] Link

  • Sigma-Aldrich. Product Specification: 5-(2,5-Dimethylphenoxy)pentanoic acid. (Reference for solubility and handling of structural isomers). Link

Sources

Application Note: Functional Profiling of 5-(3,5-Dimethylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

5-(3,5-Dimethylphenoxy)pentanoic acid is a structural analog of the fibrate class of lipid-lowering drugs, most notably sharing the phenoxyalkanoic acid pharmacophore with Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid).

Unlike Gemfibrozil, this specific analog lacks the gem-dimethyl substitution at the


-carbon and possesses a symmetric 3,5-dimethyl substitution pattern on the phenyl ring. In drug discovery, this compound serves two critical roles:
  • SAR Probe for PPAR Selectivity: It allows researchers to decouple the steric effects of the "tail" methylation from the electronic effects of the "head" phenoxy ring, specifically investigating shifts in selectivity between PPAR

    
     (lipid metabolism) and PPAR
    
    
    
    /
    
    
    isoforms.
  • Metabolic Susceptibility Standard: The absence of the

    
    -methyl groups renders the pentanoic acid chain highly susceptible to 
    
    
    
    -oxidation. This makes the compound an excellent reference standard for metabolic stability assays in liver microsomes.

This guide details the protocols for validating this compound as a Peroxisome Proliferator-Activated Receptor (PPAR) modulator and assessing its metabolic liability.

Mechanism of Action & Signaling Pathway

The primary biological target for phenoxyalkanoic acids is the PPAR subfamily of nuclear receptors. Upon ligand binding, PPARs heterodimerize with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in DNA to regulate transcription.

Figure 1: PPAR Activation Pathway

PPAR_Pathway Ligand 5-(3,5-Dimethylphenoxy) pentanoic acid PPAR PPAR (Cytosolic/Nuclear) Ligand->PPAR Binding Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Promoter) Complex->DNA Nuclear Translocation & Binding Cofactors Co-activators (e.g., PGC-1α) Cofactors->Complex Recruitment Transcription Transcription (mRNA Synthesis) DNA->Transcription Initiation Effect Lipid Metabolism Gene Expression Transcription->Effect

Caption: Ligand-dependent activation of PPAR/RXR complex leading to transcriptional regulation of lipid metabolism genes.

Protocol A: Nuclear Receptor Transactivation Assay (Luciferase Reporter)

Objective: To quantify the agonist efficacy (


) of the compound against PPAR

, PPAR

, and PPAR

subtypes. This cell-based assay is superior to cell-free binding because it accounts for membrane permeability and nuclear translocation.
Materials
  • Cell Line: HEK293T or HepG2 (Liver carcinoma cells are preferred for PPAR

    
     relevance).
    
  • Plates: 96-well White Opaque Tissue Culture Plates (for luminescence).

  • Plasmids:

    • Expression vectors: pSG5-PPAR

      
      , pSG5-PPAR
      
      
      
      , pSG5-PPAR
      
      
      .
    • Reporter vector: PPRE-Luc (Luciferase under control of 3x PPRE).

    • Normalization vector: pRL-TK (Renilla luciferase for transfection efficiency).

  • Reagents: Lipofectamine 3000, Dual-Luciferase® Reporter Assay System (Promega).

Experimental Workflow

Figure 2: Reporter Assay Workflow

Assay_Workflow Step1 Day 1: Seed HepG2 Cells (20,000 cells/well) Step2 Day 2: Co-Transfection (PPAR Plasmid + PPRE-Luc + Renilla) Step1->Step2 Step3 Day 3: Compound Treatment (Dose Response: 1nM - 100µM) Step2->Step3 Step4 Day 4: Cell Lysis Step3->Step4 Step5 Read Firefly Luminescence (Pathway Activation) Step4->Step5 Step6 Read Renilla Luminescence (Normalization) Step5->Step6

Caption: Step-by-step workflow for the Dual-Luciferase PPAR transactivation screen.

Detailed Procedure
  • Seeding: Seed HepG2 cells at

    
     cells/well in DMEM + 10% Charcoal-Stripped FBS (stripping removes endogenous hormones/lipids). Incubate for 24h.
    
  • Transfection: Prepare transfection complexes using Lipofectamine 3000. Ratio of Receptor:Reporter:Renilla should be optimized (typically 5:5:1). Add to cells and incubate for 6-12h.

  • Compound Preparation: Dissolve 5-(3,5-Dimethylphenoxy)pentanoic acid in DMSO to 100 mM stock. Perform 1:3 serial dilutions to generate an 8-point curve (Final assay concentrations: 100

    
    M to 0.04 
    
    
    
    M).
    • Control: Use GW7647 (PPAR

      
       agonist) or Fenofibric Acid  as a positive control.
      
    • Vehicle: 0.1% DMSO final concentration.

  • Treatment: Replace media with fresh Opti-MEM containing the compound dilutions. Incubate for 18–24 hours.

  • Detection: Rinse cells with PBS. Add 1x Passive Lysis Buffer (20

    
    L/well). Shake for 15 min.
    
  • Readout: Inject Luciferase Assay Reagent II (Firefly) and measure RLU. Inject Stop & Glo® Reagent (Renilla) and measure RLU.

  • Analysis: Calculate Ratio = (Firefly RLU / Renilla RLU). Plot Dose-Response utilizing a 4-parameter logistic fit to determine

    
    .
    
Protocol B: Metabolic Stability (Microsomal Clearance)

Objective: Unlike Gemfibrozil, this analog lacks the steric hindrance of the gem-dimethyl group. This assay validates the hypothesis that the compound undergoes rapid


-oxidation or glucuronidation.
Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Cofactors: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Procedure
  • Pre-Incubation: Prepare a master mix of HLM (0.5 mg/mL final) in 100 mM Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add the test compound (1

    
    M final, <0.1% DMSO). Initiate reaction by adding NADPH (1 mM final).
    
  • Time Points: Aliquot 50

    
    L of reaction mixture at 
    
    
    
    min into quench plates containing 150
    
    
    L cold Acetonitrile + Internal Standard (e.g., Warfarin).
  • Processing: Centrifuge quench plates at 4000 rpm for 20 min to pellet proteins. Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).

Expected Outcome: Without the gem-dimethyl protection, 5-(3,5-Dimethylphenoxy)pentanoic acid is expected to show a significantly shorter


 (< 15 min) compared to Gemfibrozil (

> 60 min) due to unobstructed access to the acyl chain for oxidation.
Data Presentation & Interpretation

When reporting results, summarize the comparative potency and stability in a structured format:

Table 1: Comparative Profile Template

AssayParameter5-(3,5-Dimethylphenoxy)pentanoic acidGemfibrozil (Control)Interpretation
PPAR

Reporter

(

M)
[Experimental Value]~50

M
Lower value indicates higher potency.
PPAR

Reporter

(

M)
[Experimental Value]>100

M
Checks for off-target "glitazone-like" activity.
Selectivity Index Ratio

HighHigh ratio desirable for lipid lowering without weight gain.
HLM Stability

(min)
[Experimental Value]HighLow stability confirms

-oxidation vulnerability.
References
  • Source: Thermo Fisher Scientific.
  • Reporter Assay Protocols: Source: Promega Corporation. "Dual-Luciferase® Reporter Assay System Technical Manual."
  • Structure-Activity Relationships (SAR)

    • Source: "Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors.
    • URL:[Link]

  • Microsomal Stability Protocols

    • Source: Cyprotex (Evotec). "Microsomal Stability Assay Protocol."
    • URL:[Link]

Application Note: Cell-Based Efficacy Evaluation of 5-(3,5-Dimethylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note outlines a comprehensive cell-based assay framework for evaluating 5-(3,5-Dimethylphenoxy)pentanoic acid (5-DMPP) . Structurally, 5-DMPP possesses a pharmacophore that bridges two distinct but overlapping therapeutic classes:

  • Fibrates (PPAR Agonists): It lacks the gem-dimethyl group of Gemfibrozil but retains the phenoxy-alkanoic acid backbone, suggesting potential Peroxisome Proliferator-Activated Receptor (PPAR) activity, specifically PPAR

    
     or PPAR
    
    
    
    modulation involved in lipid metabolism.
  • GPR84 Modulators: The 3,5-dimethylphenoxy tail connected to a medium-length aliphatic acid is a "privileged structure" for GPR84 ligands (medium-chain fatty acid mimetics), which are critical targets in fibrotic and inflammatory diseases.

To rigorously evaluate efficacy, we cannot assume a single mechanism. Therefore, this guide proposes a Dual-Path Screening Funnel designed to deconvolute the compound's mode of action (MoA) between metabolic transcription (PPAR) and G-protein coupled immune signaling (GPR84).

Mechanism of Action & Assay Architecture

To validate 5-DMPP, we must interrogate the signal transduction from the receptor level down to the functional phenotypic output.

The Signaling Hypothesis
  • Path A (Metabolic): If 5-DMPP acts as a fibrate analog, it will heterodimerize with Retinoid X Receptor (RXR) upon binding to PPAR, binding to Peroxisome Proliferator Response Elements (PPRE) to upregulate fatty acid oxidation (FAO) genes (e.g., CPT1A, ACOX1).

  • Path B (Immune): If 5-DMPP acts via GPR84 (a G

    
    -coupled receptor), it will modulate cAMP levels and influence macrophage pro-inflammatory cytokine release (TNF-
    
    
    
    , IL-6) under LPS stimulation.
Pathway Visualization

The following diagram illustrates the dual-pathway interrogation strategy.

G Compound 5-DMPP (Candidate) PPAR Nuclear Receptor (PPARu03b1/u03b4) Compound->PPAR Path A GPR84 GPCR (GPR84) Compound->GPR84 Path B RXR RXR Heterodimer PPAR->RXR DNA PPRE Binding (Transcription) RXR->DNA FAO Fatty Acid Oxidation DNA->FAO Upregulation Gi Gu03b1i Signaling (u2193 cAMP) GPR84->Gi NFkB NF-u03baB Modulation Gi->NFkB Inflam Cytokine Release (TNF-u03b1/IL-6) NFkB->Inflam Inhibition

Caption: Dual-pathway hypothesis for 5-DMPP efficacy: Nuclear receptor activation (Top) vs. GPCR signaling (Bottom).

Primary Efficacy Assay: Nuclear Receptor Transactivation

Objective: Quantify the potency (


) of 5-DMPP against PPAR subtypes (

,

,

).
Rationale

Since 5-DMPP is a structural analog of fibrates, a Luciferase Reporter Assay is the industry standard for determining nuclear receptor agonism. It provides a direct readout of transcriptional efficacy, bypassing downstream metabolic noise.

Experimental Protocol

System: HEK293T cells transiently transfected with GAL4-PPAR-LBD (Ligand Binding Domain) chimeras.

Materials:

  • Cell Line: HEK293T (ATCC CRL-3216).

  • Plasmids: pM-PPAR

    
    -LBD (GAL4 fusion), pUAS-Luc (Reporter), pRL-TK (Renilla normalization control).
    
  • Reagents: Lipofectamine 3000, Dual-Glo® Luciferase Assay System (Promega).

Step-by-Step Workflow:

  • Seeding: Seed HEK293T cells at

    
     cells/well in 96-well white-walled plates in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous lipids).
    
  • Transfection (Day 1):

    • Prepare transfection master mix: 50 ng GAL4-PPAR plasmid + 50 ng UAS-Luc + 5 ng pRL-TK per well.

    • Incubate with Lipofectamine 3000 for 24 hours.

  • Treatment (Day 2):

    • Remove media. Add fresh media containing 5-DMPP (Dose response: 0.1

      
      M to 100 
      
      
      
      M).
    • Positive Control: GW7647 (PPAR

      
       agonist) or GW501516 (PPAR
      
      
      
      agonist).
    • Vehicle Control: 0.1% DMSO.

  • Assay (Day 3):

    • After 24h treatment, lyse cells using Passive Lysis Buffer.

    • Add Firefly Luciferase substrate and read luminescence (

      
      ).
      
    • Add Stop & Glo® substrate (Renilla) and read luminescence (

      
      ).
      
  • Data Analysis: Calculate Relative Light Units (RLU) =

    
    . Plot dose-response curve using a 4-parameter logistic fit.
    

Success Criteria:

  • 
    -fold induction of RLU compared to vehicle.
    
  • Clear sigmoidal dose-response.

Functional Metabolic Assay: Fatty Acid Oxidation (FAO)

Objective: Confirm that transcriptional activation translates to functional lipid burning (mitochondrial respiration).

Rationale

Transcriptional assays show potential; metabolic flux assays show kinetic reality. We use Agilent Seahorse XF technology to measure the Oxygen Consumption Rate (OCR) specifically linked to long-chain fatty acid oxidation.

Experimental Protocol

System: HepG2 (Liver) or C2C12 (Muscle) cells.

Step-by-Step Workflow:

  • Seeding: Seed HepG2 cells (1.5

    
    /well) in XF96 cell culture microplates.
    
  • Priming (24h): Treat cells with 5-DMPP (at

    
     determined in Assay 3.1) for 24 hours to allow upregulation of FAO enzymes (CPT1, etc.).
    
  • Assay Medium Prep: On assay day, replace media with Substrate-Limited Medium (0.5 mM Glucose, 1 mM Glutamine, 0.5 mM Carnitine, 1% FBS).

  • The Challenge:

    • Port A: Etomoxir (40

      
      M) - Specificity Check. Etomoxir inhibits CPT1a. If 5-DMPP increases respiration via FAO, Etomoxir must acutely reverse this effect.
      
    • Port B: Palmitate-BSA (Substrate).

  • Measurement:

    • Measure Basal Respiration.

    • Inject Palmitate-BSA. Measure the spike in OCR (Maximal Respiration).

    • Inject Etomoxir. Measure the drop in OCR (FAO-linked Respiration).

Data Interpretation: Efficacy is defined as the Etomoxir-sensitive OCR .



Anti-Inflammatory Assay: Macrophage Polarization

Objective: Evaluate if 5-DMPP acts via GPR84 or PPARs to resolve inflammation.

Rationale

Both PPAR agonists and GPR84 modulators strongly influence macrophage phenotype. This assay measures the suppression of M1 (pro-inflammatory) markers.

Experimental Protocol

System: RAW 264.7 Murine Macrophages or THP-1 derived macrophages.

Step-by-Step Workflow:

  • Differentiation (THP-1 only): Treat with PMA (50 ng/mL) for 48h to induce macrophage phenotype.

  • Pre-treatment: Incubate cells with 5-DMPP (1, 10, 50

    
    M) for 1 hour.
    
  • Stimulation: Add LPS (100 ng/mL) to induce inflammatory response. Incubate for 6-24 hours.

  • Readout (Multiplex ELISA):

    • Collect supernatant.

    • Quantify TNF-

      
        and IL-6  (Pro-inflammatory).[1]
      
    • Quantify IL-10 (Anti-inflammatory).

  • Viability Check: Perform MTT or CellTiter-Glo assay on the remaining cells to ensure cytokine reduction is not due to cytotoxicity.

Data Presentation Table:

Treatment GroupTNF-

(pg/mL)
IL-6 (pg/mL)Cell Viability (%)Efficacy Conclusion
Vehicle (DMSO) < 10< 10100Baseline
LPS Control 1500 ± 120800 ± 5098High Inflammation
LPS + 5-DMPP (10

M)
TBDTBD>95Target: >50% reduction
LPS + Dexamethasone 200 ± 30100 ± 2090Positive Control

References

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. Nutrition Journal, 13, 17. Link

  • Recio, C., et al. (2018). GPR84 signaling promotes macrophage proinflammatory activation and is up-regulated in inflammatory conditions. Journal of Immunology. Link

  • Waugh, D.J., et al. (2001). Mechanisms of action of fibrates and other agonists of peroxisome proliferator-activated receptors. American Journal of Cardiology. Link

  • Agilent Technologies. (2023). Seahorse XF Long Chain Fatty Acid Oxidation Stress Test Protocol. Link

  • Monsalve, F.A., et al. (2013). Peroxisome Proliferator-Activated Receptor Modulators as Anti-Inflammatory Agents. PPAR Research. Link

Sources

cryopreservation of cells treated with 5-(3,5-Dimethylphenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the treatment and subsequent cryopreservation of hepatocytes (HepG2 and primary human) exposed to 5-(3,5-Dimethylphenoxy)pentanoic acid , commonly known as Gemfibrozil . As a potent Peroxisome Proliferator-Activated Receptor alpha (PPAR


) agonist and CYP2C8 inhibitor, Gemfibrozil significantly alters cellular lipid metabolism and membrane composition. These metabolic shifts present unique challenges for cryopreservation, as altered membrane fluidity can exacerbate freeze-thaw stress. This protocol ensures high post-thaw viability (>85%) and, critically, the retention of the drug-induced metabolic signature (e.g., ApoA-I mRNA upregulation and CYP inhibition profiles).

Introduction & Mechanism

5-(3,5-Dimethylphenoxy)pentanoic acid (Gemfibrozil) is a fibrate class drug used clinically to treat hyperlipidemia.[1][2] In drug discovery and toxicology, it is a critical reference compound for studying:

  • PPAR

    
     Activation:  It regulates genes involved in lipid metabolism (e.g., LPL, APOA1).
    
  • Drug-Drug Interactions (DDI): It is a potent irreversible inhibitor of CYP2C8 and a reversible inhibitor of OATP1B1.

The Cryopreservation Challenge

Treating cells with lipid-modulating agents changes the fatty acid composition of the phospholipid bilayer. Gemfibrozil treatment increases the synthesis of specific apolipoproteins and alters intracellular triglyceride handling. Standard cryopreservation techniques may fail if the shift in membrane fluidity is not accounted for, leading to "leaky" cells post-thaw or loss of the induced metabolic phenotype.

Mechanism of Action

The following diagram illustrates the pathway by which Gemfibrozil modifies the cellular state prior to freezing.

G cluster_outcome Cryopreservation Critical Factors Gem Gemfibrozil (5-(3,5-Dimethylphenoxy)pentanoic acid) PPAR PPAR-alpha Activation (Nuclear Receptor) Gem->PPAR Agonist Binding CYP Inhibition of CYP2C8 / CYP2C9 Gem->CYP Direct Inhibition RXR Heterodimerization with RXR PPAR->RXR DNA Binding to PPRE (Promoter Region) RXR->DNA GeneExp Gene Expression Changes (LPL, APOA1, CPT1A) DNA->GeneExp LipidMod Altered Lipid Metabolism & Membrane Composition GeneExp->LipidMod

Figure 1: Gemfibrozil mechanism of action highlighting the downstream effects on lipid metabolism that influence cryotolerance.

Materials & Preparation

Compound Preparation

Gemfibrozil has poor water solubility but dissolves well in organic solvents.[3]

  • Stock Solution (100 mM): Dissolve 25.03 mg of Gemfibrozil (MW: 250.33 g/mol ) in 1.0 mL of sterile DMSO. Vortex until clear.

  • Storage: Aliquot and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute stock into culture media. Typical assay range is 10 µM – 100 µM .

    • Note: Concentrations >200 µM may induce cytotoxicity in HepG2 cells and should be avoided for banking purposes.

Media Formulation
ComponentCompositionPurpose
Culture Medium Williams' Medium E + 10% FBS + 1% Pen/StrepStandard hepatocyte maintenance.
Induction Medium Culture Medium + Gemfibrozil (50 µM) Induces PPAR

phenotype (24-48h).
Freezing Medium 90% FBS + 10% DMSOHigh protein content protects modified membranes.
Thaw Medium Williams' Medium E + 20% FBSHigh serum helps reseal membranes post-thaw.

Experimental Protocols

Phase 1: Treatment and Induction

The goal is to induce the metabolic phenotype without compromising cell integrity before freezing.

  • Seeding: Seed HepG2 cells or primary hepatocytes at

    
     cells/cm² in collagen-coated flasks.
    
  • Acclimatization: Allow cells to attach and recover for 24 hours.

  • Treatment: Replace media with Induction Medium (50 µM Gemfibrozil).

    • Control: Treat parallel flask with 0.05% DMSO vehicle.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

    • Why 48h? This duration allows sufficient accumulation of ApoA-I mRNA and protein remodeling while avoiding long-term toxicity.

Phase 2: Harvesting and Cryopreservation

Critical Step: Do not use harsh proteases. Gemfibrozil-treated cells may have altered membrane lipid rafts, making them sensitive to trypsinization.

  • Wash: Rinse monolayer 2x with PBS (Ca²⁺/Mg²⁺ free).

  • Detach: Use TrypLE™ Express (gentler than Trypsin-EDTA) for 3-5 minutes at 37°C.

  • Neutralize: Add 2 volumes of Culture Medium.

  • Pellet: Centrifuge at 100 x g for 5 minutes (Low speed prevents mechanical stress).

  • Resuspend: Aspirate supernatant and resuspend the pellet in cold (4°C) Freezing Medium at a density of

    
     cells/mL.
    
    • Note: Keep cells on ice during this step to slow metabolism.

  • Aliquot: Dispense 1 mL per cryovial.

  • Freezing: Place vials in a "Mr. Frosty" or controlled-rate freezer (-1°C/min) to -80°C overnight.

  • Storage: Transfer to liquid nitrogen (vapor phase) after 24 hours.

Phase 3: Thawing and Recovery[4]
  • Thaw: Rapidly thaw vial in 37°C water bath (< 2 minutes). Dilute immediately into 10 mL warm Thaw Medium .

  • Centrifuge: 100 x g for 5 minutes.

  • Resuspend & Plate: Resuspend in Culture Medium.

    • Scientific Integrity Check: If assessing reversible enzyme inhibition (e.g., CYP2C8), you MUST re-add Gemfibrozil to the media upon plating to maintain the inhibitory state, as the drug washes out during processing. If assessing gene expression (mRNA), plate in drug-free media and lyse within 6-12 hours.

Workflow Visualization

Workflow Start Seed Hepatocytes (Collagen Coated) Treat Treat with 50 µM Gemfibrozil (48 Hours) Start->Treat Acclimatize Harvest Harvest (TrypLE Express) Treat->Harvest Induce Phenotype Freeze Cryopreserve (90% FBS / 10% DMSO) Slow Cool Harvest->Freeze 2M cells/mL Store Liquid Nitrogen Storage Freeze->Store Thaw Thaw & Assess Viability / Function Store->Thaw

Figure 2: Step-by-step workflow for the cryopreservation of drug-treated hepatocytes.

Validation & Troubleshooting

Post-Thaw Viability Criteria

A successful run must meet these metrics:

  • Viability (Trypan Blue): >85%.[1]

  • Attachment Efficiency: >70% attachment within 4 hours of plating.

Functional Validation (Self-Validating Protocol)

To ensure the cryopreserved cells retained the "Gemfibrozil Effect," perform this validation assay:

Assay TargetExpected Result (Treated vs. Control)Validation Logic
ApoA-I mRNA > 1.5-fold increaseConfirms PPAR

transcriptional memory was preserved.[4]
CYP2C8 Activity > 50% InhibitionConfirms drug effect. (Requires re-dosing post-thaw if measuring activity).
Lipid Droplets Decreased staining (Oil Red O)Confirms functional lipid metabolism modulation.
Troubleshooting Table
IssueProbable CauseSolution
Low Viability (<50%) Drug toxicity + Freeze stressReduce Gemfibrozil dose to 25 µM; Increase FBS in freeze media.
Clumping upon Thaw DNA release from lysisAdd DNase I (100 µg/mL) to the thaw media.
Loss of Phenotype Drug washoutRe-supplement media with Gemfibrozil immediately upon thawing.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3463, Gemfibrozil. Retrieved from [Link]

  • Aghazadeh-Habashi, A., & Jamali, F. (2016). The Potentials of Gemfibrozil as a Repositioning Drug: A Review. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • Gómez-Lechón, M. J., et al. (2006). Cryopreservation of rat, dog and human hepatocytes: Influence of cryoprotectants and freezing/thawing procedures. Chemico-Biological Interactions. Retrieved from [Link]

  • FDA Label. LOPID (gemfibrozil tablets, USP). Retrieved from [Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-(3,5-Dimethylphenoxy)pentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(3,5-Dimethylphenoxy)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. The synthesis of this molecule, a structural analog of the lipid-lowering agent gemfibrozil[1][2], is typically achieved via the Williamson ether synthesis.[3][4][5][6] This guide will delve into the nuances of this reaction to help you navigate potential challenges and achieve high yields and purity.

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an organohalide.[3][7] In the context of 5-(3,5-Dimethylphenoxy)pentanoic acid, this involves the reaction of a 3,5-dimethylphenoxide with a 5-halopentanoic acid derivative. While the reaction is conceptually straightforward, its success is highly dependent on the careful control of reaction conditions to favor the desired S\textsubscript{N}2 pathway and minimize competing side reactions.[3][7][8]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-(3,5-Dimethylphenoxy)pentanoic acid in a question-and-answer format, providing explanations and actionable solutions.

Low or No Product Formation

Question: My reaction shows a very low yield or only starting materials. What are the likely causes and how can I fix this?

Answer: Low or no product formation is a common issue that can often be traced back to a few key factors related to the reaction setup, reagents, or conditions.

  • Incomplete Deprotonation of 3,5-Dimethylphenol: The first step of the Williamson ether synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide.[8][9] If the base used is not strong enough, this equilibrium will not favor the phenoxide, leading to a sluggish or stalled reaction.

    • Solution: Ensure your base is sufficiently strong to deprotonate the phenol. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) will ensure complete and rapid formation of the phenoxide.[9] For moisture-sensitive bases like NaH, it is crucial to use anhydrous solvents and dry glassware to prevent quenching of the base.[9][10][11]

  • Purity and Reactivity of Reagents: The purity of your starting materials is paramount.

    • Solution: Use freshly purified 3,5-dimethylphenol and your 5-halopentanoic acid derivative. The alkylating agent should ideally be a primary alkyl halide (e.g., 5-bromopentanoic acid or its ester) as the reaction proceeds via an S\textsubscript{N}2 mechanism.[3][6][7] Secondary and tertiary alkyl halides are more prone to elimination side reactions.[6][7][8]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: The Williamson ether synthesis is typically conducted at elevated temperatures, often in the range of 50-100 °C.[7][10] If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Formation of Side Products

Question: I'm observing significant amounts of byproducts in my reaction mixture. What are they and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge in Williamson ether synthesis, primarily due to competing reaction pathways.

  • E2 Elimination: The most common side reaction is the E2 elimination of the alkyl halide, which is promoted by the basic conditions of the reaction.[7][8] This is particularly problematic with secondary and tertiary alkyl halides but can also occur with primary halides at high temperatures.

    • Solution: Use a primary alkyl halide whenever possible. If you must use a secondary halide, employ milder reaction conditions (lower temperature) and a less sterically hindered base.

  • C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[3][5] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.

    • Solution: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) tend to favor O-alkylation.[9][12]

Purification Challenges

Question: I'm having difficulty purifying the final product. What are the recommended procedures?

Answer: Proper workup and purification are crucial for obtaining pure 5-(3,5-Dimethylphenoxy)pentanoic acid.

  • Workup: After the reaction is complete, the mixture is typically cooled and quenched with water.[7][13] The product is then extracted into an organic solvent like diethyl ether or ethyl acetate.[7][13] The organic layer should be washed with water and brine to remove any remaining inorganic salts and base.[7][9]

  • Purification of the Carboxylic Acid: If the product is the carboxylic acid, it can be purified by an acid-base extraction. The organic layer containing the product can be extracted with an aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid and move it into the aqueous layer.[13] The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[13]

  • Chromatography and Recrystallization: If further purification is needed, column chromatography on silica gel is a common method.[9][14][15] Recrystallization from a suitable solvent system can also be employed to obtain highly pure product.[13][16][17][18]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally the best choices for Williamson ether synthesis.[9][12] These solvents effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic and accelerating the S\textsubscript{N}2 reaction.[9] While alcohols can be used as solvents, they are protic and can solvate the phenoxide, reducing its nucleophilicity.[7]

Q2: Which base should I use?

A2: The choice of base depends on the acidity of the phenol and the desired reaction rate. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[5][9] For less reactive systems or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) can be used, but requires anhydrous conditions.[6][9][10]

Q3: Can I use a 5-chloropentanoic acid derivative instead of a 5-bromo derivative?

A3: Yes, but the reaction will likely be slower. The reactivity of alkyl halides in S\textsubscript{N}2 reactions follows the order I > Br > Cl > F. Therefore, 5-bromopentanoic acid or its ester is generally preferred over the chloro-analog for a faster reaction.[19]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the disappearance of the starting materials and the appearance of the product spot.

Q5: What are the typical yields for this synthesis?

A5: With optimized conditions, yields for the Williamson ether synthesis can be quite good, often in the range of 70-95%.[7] However, yields can be lower if side reactions are significant or if the reaction does not go to completion.

Experimental Workflow and Data

General Experimental Protocol

The following is a generalized protocol for the synthesis of 5-(3,5-Dimethylphenoxy)pentanoic acid. This should be adapted and optimized for your specific laboratory conditions and scale.

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,5-dimethylphenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF).

  • Add a base (e.g., K₂CO₃, 1.5 eq. or NaOH, 1.1 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes to form the phenoxide.

  • Alkylation: Add the 5-halopentanoic acid ester (e.g., ethyl 5-bromopentanoate, 1.1 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Saponification (if starting with an ester): Remove the solvent under reduced pressure. Dissolve the crude ester in a mixture of ethanol and aqueous NaOH solution and heat to reflux to hydrolyze the ester.

  • Purification: After saponification, remove the ethanol under reduced pressure, dilute with water, and wash with an organic solvent to remove any non-acidic impurities. Acidify the aqueous layer with HCl to precipitate the 5-(3,5-Dimethylphenoxy)pentanoic acid. Collect the solid by filtration and recrystallize if necessary.

Reaction Parameter Summary
ParameterRecommended ConditionRationale
Alkyl Halide Primary (e.g., 5-bromopentanoic acid derivative)Favors S\textsubscript{N}2 over E2 elimination.[3][6][7]
Base K₂CO₃, NaOH, or NaHEnsures complete deprotonation of the phenol.[5][9]
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance nucleophilicity.[9][12]
Temperature 50-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.[7][10]
Reaction Time 1-12 hoursMonitor by TLC for completion.[7]
Visualizing the Reaction

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Saponification 3,5-Dimethylphenol 3,5-Dimethylphenol 3,5-Dimethylphenoxide 3,5-Dimethylphenoxide 3,5-Dimethylphenol->3,5-Dimethylphenoxide + Base Base Base Product_ester 5-(3,5-Dimethylphenoxy) pentanoate ester 3,5-Dimethylphenoxide->Product_ester + 5-Halopentanoic acid ester 5-Halopentanoic_acid_ester 5-Halopentanoic acid ester Final_Product 5-(3,5-Dimethylphenoxy) pentanoic acid Product_ester->Final_Product + NaOH, H₂O NaOH_H2O NaOH, H₂O

Caption: Workflow for the synthesis of 5-(3,5-Dimethylphenoxy)pentanoic acid.

Troubleshooting_Logic Start Low Yield? Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Yes Check_Reagents Reagent Purity/Reactivity? Start->Check_Reagents No Check_Conditions Suboptimal Conditions? Start->Check_Conditions No Side_Reactions Side Reactions? Start->Side_Reactions No Stronger_Base Use Stronger Base (e.g., NaOH, NaH) Check_Deprotonation->Stronger_Base Yes Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Yes Optimize_Temp_Time Increase Temperature or Reaction Time Check_Conditions->Optimize_Temp_Time Yes Minimize_Elimination Use Primary Halide, Lower Temperature Side_Reactions->Minimize_Elimination Yes

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

  • Benchchem. (n.d.). troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Wikipedia. (2023, December 27). Williamson ether synthesis.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • European Patent Office. (n.d.). Improved process for preparing 5-\2,5-dimethylphenoxy-2,2-dimethylpentanoic acid.
  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction?
  • Google Patents. (n.d.). CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.
  • National Center for Biotechnology Information. (n.d.). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S).
  • Google Patents. (n.d.). US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • European Patent Office. (n.d.). Improved process for preparing 5-\2,5-dimethylphenoxy-2,2-dimethylpentanoic acid.
  • Semantic Scholar. (2015, January 19). asian journal of chemistry.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Synthetic Routes for 5-Methoxy-3,5-dioxopentanoic Acid.
  • Google Patents. (n.d.). US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • MDPI. (2025, February 10). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B.
  • ResearchGate. (2025, August 10). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil) | Request PDF.

Sources

Technical Support Center: Synthesis of 5-(3,5-Dimethylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #535-DMP-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

User Issue: Sub-optimal yield in the synthesis of 5-(3,5-dimethylphenoxy)pentanoic acid. Diagnosis: The standard Williamson ether synthesis using free carboxylic acid linkers often suffers from competing esterification, low nucleophilicity of the phenoxide in non-polar solvents, or incomplete conversion due to leaving group inefficiency. Solution: Switch to a Two-Step Ester-Intermediate Protocol utilizing Finkelstein catalysis. This method isolates the O-alkylation step from the carboxylic acid generation, preventing self-esterification byproducts and maximizing phenoxide reactivity.

The "Golden Route" Protocol

Recommended for yields >85% with high purity.

Phase A: O-Alkylation (The Critical Step)

Reaction: 3,5-Dimethylphenol + Ethyl 5-bromopentanoate


 Ethyl 5-(3,5-dimethylphenoxy)pentanoate

Reagents:

  • Substrate: 3,5-Dimethylphenol (1.0 eq)

  • Linker: Ethyl 5-bromopentanoate (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (see Solvent Selection below).

Step-by-Step Workflow:

  • Deprotonation: Charge a round-bottom flask with 3,5-dimethylphenol,

    
    , and solvent (0.5 M concentration relative to phenol). Stir at room temperature for 30 minutes. Why: This ensures formation of the phenoxide anion before the electrophile is introduced.
    
  • Activation: Add KI. Why: KI performs an in-situ halogen exchange (Finkelstein reaction), converting the alkyl bromide to a more reactive alkyl iodide.

  • Addition: Add Ethyl 5-bromopentanoate dropwise.

  • Reflux: Heat to

    
    C (if DMF) or reflux (if Acetone) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Workup: Cool to RT. Filter off inorganic salts. Dilute filtrate with EtOAc, wash

    
     with water (to remove DMF) and 
    
    
    
    with Brine. Dry over
    
    
    and concentrate.
Phase B: Hydrolysis (The Deprotection)

Reaction: Ethyl Ester


 Free Acid Product

Reagents:

  • Base: NaOH (2M aqueous solution, 3.0 eq)

  • Solvent: THF/MeOH (1:1)

Step-by-Step Workflow:

  • Dissolve the crude ester from Phase A in THF/MeOH.

  • Add NaOH solution.[1] Stir at RT for 4 hours.

  • Acidification (Critical): Evaporate volatiles. Dilute residue with water.[1][2] Cool to

    
    C. Slowly add 1M HCl until pH 
    
    
    
    2. The product should precipitate as a white solid.
  • Isolation: Filter the solid or extract with DCM if no precipitate forms. Recrystallize from Hexane/EtOAc if necessary.

Visualizing the Logic

The following diagram illustrates the decision matrix for troubleshooting and the reaction pathway.

G Start Start: 3,5-Dimethylphenol Route_Choice Select Linker Start->Route_Choice Route_Acid Route A: 5-Bromopentanoic Acid (Direct) Route_Choice->Route_Acid High Risk Route_Ester Route B: Ethyl 5-bromopentanoate (Recommended) Route_Choice->Route_Ester High Yield Final_Product Final Product: 5-(3,5-Dimethylphenoxy)pentanoic acid Route_Acid->Final_Product Low Yield Step_Alkylation O-Alkylation (K2CO3 / DMF / KI) Route_Ester->Step_Alkylation Check_TLC TLC Check Step_Alkylation->Check_TLC Issue_Stalled Issue: SM Remains Check_TLC->Issue_Stalled Incomplete Issue_SideProd Issue: C-Alkylation Check_TLC->Issue_SideProd New Impurity Hydrolysis Hydrolysis (NaOH) Check_TLC->Hydrolysis Complete Fix_Stalled Add 0.2 eq KI Increase Temp Issue_Stalled->Fix_Stalled Fix_Stalled->Step_Alkylation Fix_SideProd Switch Solvent to Polar Aprotic (DMF) Issue_SideProd->Fix_SideProd Hydrolysis->Final_Product

Caption: Workflow logic comparing Route A (Direct) vs. Route B (Ester) and troubleshooting loops for common alkylation failure modes.

Troubleshooting & FAQs

Specific solutions for "stuck" reactions.

Q1: Why is my reaction stalling at 60% conversion?

Diagnosis: The leaving group (Bromide) might not be reactive enough, or the phenoxide is aggregating. The Fix:

  • The Finkelstein Boost: Add 10 mol% Potassium Iodide (KI) . In solvents like Acetone or DMF, KI reacts with the alkyl bromide to form an alkyl iodide in situ. The iodide is a much better leaving group (

    
    ), accelerating the reaction rate by orders of magnitude [1].
    
  • Agitation: Ensure vigorous stirring.

    
     is insoluble; the reaction occurs at the solid-liquid interface.
    
Q2: I see a "double spot" on TLC. Is it the product?

Diagnosis: This is likely C-alkylation . Phenoxides are ambident nucleophiles. In protic solvents (like ethanol) or non-polar solvents, the oxygen is shielded by solvation or cation pairing, encouraging the carbon ring (ortho/para positions) to attack the electrophile. The Fix:

  • Switch to DMF or DMSO. These polar aprotic solvents solvate the cation (

    
    ) well but leave the phenoxide anion "naked" and highly reactive at the Oxygen atom, favoring O-alkylation over C-alkylation [2].
    
Q3: I have a massive emulsion during workup.

Diagnosis: If you used DMF, it is miscible with both water and organic layers, creating emulsions. If you used the Free Acid route, the product is acting as a surfactant (soap). The Fix:

  • For DMF: Wash the organic layer with 5% Lithium Chloride (LiCl) solution. DMF partitions into the LiCl aqueous phase much better than into pure water.

  • For Soaps: Add a small amount of brine and methanol to break the surface tension.

Optimization Data: Solvent Selection

The choice of solvent dictates the reaction mechanism (


) efficiency.
SolventDielectric Constant (

)
Rate Relative to AcetoneProsCons
DMF 36.7100x Fastest rate; promotes O-alkylation.High boiling point; hard to remove.[2]
Acetone 20.71xEasy workup (evaporates); cheap.Slow; requires reflux; requires KI.
Acetonitrile 37.550xGood compromise; cleaner profile.More expensive than acetone.
Toluene 2.38<0.1xNot Recommended without Phase Transfer Catalyst.Very slow; promotes C-alkylation.

References

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Kornblum, N., et al. (1963). "The Alkylation of Ambident Anions". Journal of the American Chemical Society, 85(9), 1359.

  • Gemfibrozil Synthesis Patents: (Relevant structural analog d

    • US Patent 4,665,226: "Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid". (Demonstrates the ester-intermediate advantage).

    • European Patent EP0177260: "Improved process for preparing substituted phenoxy alkanoic acids".

Sources

Technical Support Center: Solubility Optimization for 5-(3,5-Dimethylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-35DMP-001 Assigned Specialist: Senior Application Scientist, Bio-Reagents Division[1]

Executive Summary: The Physicochemical Profile

Before addressing specific troubleshooting steps, it is critical to understand the "personality" of 5-(3,5-Dimethylphenoxy)pentanoic acid. This molecule is a lipophilic weak acid (structural analogue to Gemfibrozil).[1]

  • Hydrophobic Tail: The dimethylphenoxy group drives poor aqueous solubility and high protein binding.

  • Ionizable Head: The pentanoic acid group (approximate pKa ~4.[1]7) means solubility is highly pH-dependent.[1] It is soluble at neutral pH (ionized form) but prone to precipitation in acidic environments or at high local concentrations during dilution.[1]

Part 1: Troubleshooting & FAQs

Q1: "I see a white precipitate immediately when I add my DMSO stock to the cell culture media. How do I stop this 'crashing out'?"

Diagnosis: This is the "Solvent Shock" phenomenon. When a hydrophobic compound in 100% DMSO hits an aqueous buffer, the rapid exchange of DMSO into the water forces the compound out of solution before it can ionize and stabilize.

Corrective Protocol:

  • The "Sub-Surface" Injection: Do not drip the stock on top of the media. Submerge your pipette tip into the center of the media volume and dispense slowly while simultaneously vortexing or stirring.

  • Pre-warm the Media: Cold media decreases kinetic solubility.[1] Warm your media to 37°C before adding the compound.

  • Intermediate Dilution Step: Instead of jumping from 100% DMSO to 0.1% DMSO, create a 10x intermediate in pure media (if solubility permits) or PBS + 0.5% BSA, then dilute to 1x.

Q2: "My IC50 values shift dramatically when I change from serum-free to serum-containing media. Is the compound degrading?"

Diagnosis: Likely not degradation, but Protein Binding .[1] Phenoxy acid derivatives bind avidly to Albumin (BSA/FBS).[1] In 10% FBS, >95% of your compound may be bound to protein, effectively lowering the "free drug" concentration available to hit the target receptor.

Corrective Protocol:

  • Serum-Shift Assay: You must determine the shift factor. Run your dose-response curve in Serum-Free Media vs. Media + 10% FBS.[1]

  • Normalization: If you must use serum, consider increasing the dosing concentration to compensate for the bound fraction, or switch to a low-protein media supplement if the assay allows.

Q3: "Can I use Ethanol instead of DMSO? My cells are sensitive to DMSO."

Diagnosis: Ethanol is generally more volatile and often more cytotoxic than DMSO at equivalent percentages for long-term assays.[1]

Recommendation:

  • Stick to DMSO if possible, but keep the final concentration <0.1% (v/v) .[2][3]

  • If DMSO is absolutely forbidden, use the Cyclodextrin Complexation Protocol (see Part 2), which allows for an aqueous-based stock solution without organic cosolvents.[1]

Part 2: Advanced Solubilization Protocols

Method A: The "BSA-Chaperone" Method (Biomimetic Solubilization)

Best for: Cell-based assays where avoiding precipitation is critical, and serum is already present.

Mechanism: This method pre-complexes the lipophilic acid with Bovine Serum Albumin (BSA) in a concentrated stock.[1] The BSA acts as a carrier, preventing the hydrophobic tail from aggregating.

Protocol:

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 50 mM.

  • Prepare Carrier: Make a 5% (w/v) BSA solution in PBS (pH 7.4). Filter sterilize (0.22 µm).

  • Complexation:

    • Place the BSA solution on a magnetic stirrer (medium speed).

    • Slowly add the DMSO stock dropwise to the BSA solution to reach a final compound concentration of 1 mM (Final DMSO will be 2%).

    • Stir for 30 minutes at room temperature. The solution should remain clear.

  • Final Use: Dilute this "1 mM BSA-complexed stock" directly into your assay media.

Method B: Cyclodextrin Inclusion Complex

Best for: Animal studies or DMSO-sensitive cell lines.[1]

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "donut" shape.[1] The hydrophobic phenoxy tail of the molecule sits inside the cavity, while the hydrophilic exterior keeps the complex soluble in water.

Protocol:

  • Carrier Solution: Prepare 20% (w/v) HP-β-CD in sterile water or PBS.[1]

  • Addition: Add the solid 5-(3,5-Dimethylphenoxy)pentanoic acid directly to the cyclodextrin solution (target: 1–5 mg/mL).

  • Energy Input: Sonicate in a water bath at 40°C for 45–60 minutes.

  • Equilibration: Shake at 200 rpm overnight at 25°C.

  • Filtration: Filter (0.45 µm) to remove any undissolved solid. This aqueous stock is stable and DMSO-free.[1]

Part 3: Data & Visualization

Table 1: Solvent Compatibility Matrix
Solvent SystemMax Solubility (Est.)Biological CompatibilityRisk Factor
100% DMSO >50 mMN/A (Must dilute)Hygroscopic (absorbs water, degrades compound)
PBS (pH 7.4) <50 µMHighPrecipitation over time; pH dependent
PBS + 5% BSA ~1-2 mMHighHigh protein binding reduces free drug
20% HP-β-CD ~5-10 mMHigh"Empty" cyclodextrin vehicle control required
Workflow Visualization: The Solubility Decision Tree

SolubilityWorkflow Start Start: 5-(3,5-Dimethylphenoxy) pentanoic acid CheckConc Required Assay Concentration? Start->CheckConc LowConc Low (< 50 µM) CheckConc->LowConc HighConc High (> 50 µM) CheckConc->HighConc CheckDMSO Is DMSO tolerated? LowConc->CheckDMSO Complex Advanced Protocol: Use HP-β-Cyclodextrin or BSA-Chaperone Method HighConc->Complex Risk of Precip. Standard Standard Protocol: Dissolve in DMSO -> Dilute in Media (Keep DMSO < 0.1%) CheckDMSO->Standard Yes CheckDMSO->Complex No (Toxic) CheckPrecip Precipitate Visible? Standard->CheckPrecip Check Visuals CheckPrecip->Complex Yes Proceed Proceed to Assay CheckPrecip->Proceed No

Figure 1: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and cellular tolerance.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and Protein Binding). Link

  • BenchChem Technical Support. (2025). DMSO tolerance limits for cell culture assays. Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3463 (Gemfibrozil - Structural Analogue Reference). Link

  • Janssen, P. H., et al. (2020).[1] Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction.[1][4][5] International Journal of Pharmaceutics. Link

Sources

troubleshooting low bioactivity of 5-(3,5-Dimethylphenoxy)pentanoic acid in vitro

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to help you navigate the common challenges encountered when a compound like 5-(3,5-Dimethylphenoxy)pentanoic acid shows lower-than-expected bioactivity in your in vitro assays. This guide is structured in a question-and-answer format to directly address specific issues, providing not just troubleshooting steps but also the scientific rationale behind them.

Technical Support Center: Troubleshooting Low In Vitro Bioactivity

This guide is divided into three main sections, starting from the most frequent and fundamental issues related to the compound itself, moving to the specifics of your assay system, and finally addressing more complex biological questions.

Section 1: Compound-Centric Troubleshooting: Is Your Compound the Issue?

The most common source of poor in vitro activity isn't a complex biological phenomenon but rather a simple physicochemical one. Most drug discovery experiments assume the compound is fully dissolved and stable.[1] If this assumption is false, all subsequent data is unreliable.

Q1: My dose-response curve is flat or shows weak activity. Could this be a solubility issue?

A1: Absolutely. This is the most common reason for apparent low bioactivity. If a compound's concentration in an assay exceeds its aqueous solubility, it will precipitate. This means the actual concentration of the dissolved, active compound is much lower than the nominal concentration you prepared, leading to an underestimation of its true potency.[2] Low solubility can also cause variable data and inaccurate Structure-Activity Relationships (SAR).[2]

  • The Causality: In a typical in vitro assay, a small volume of a high-concentration compound stock (usually in DMSO) is diluted into a large volume of aqueous buffer or cell culture media. This "solvent shock" can cause compounds with low aqueous solubility to immediately precipitate. The concentration at which this occurs is known as the kinetic solubility limit.[1][3]

  • Troubleshooting Protocol: Visual and Quantitative Solubility Assessment

    • Visual Inspection (Quick Check):

      • Prepare your highest concentration of 5-(3,5-Dimethylphenoxy)pentanoic acid in your assay medium.

      • Also, prepare a "vehicle control" with the same final concentration of DMSO (or other solvent) but without the compound.

      • Pipette 100 µL of each into separate wells of a clear 96-well plate.

      • Hold the plate up to a light source and look for any cloudiness, particulates, or crystals in the compound-treated well compared to the vehicle control. Check again after your typical assay incubation time.

    • Quantitative Nephelometry (Kinetic Solubility):

      • This high-throughput method measures light scattering caused by undissolved particles.[3]

      • A small volume of DMSO stock is added to buffer, and the solution is serially diluted.

      • A plate reader capable of nephelometry detects the concentration at which light scattering increases, indicating precipitation.[3] A good solubility goal for many discovery compounds is >60 µg/mL.[1][3]

  • Data-Driven Decision Making:

Observation Interpretation Recommended Action
Precipitate Observed Compound concentration exceeds kinetic solubility.Lower the top concentration of your dose-response curve. Consider using co-solvents or formulation agents if compatible with your assay.
No Precipitate Gross precipitation is not the issue at the tested concentration.Proceed to investigate compound stability or assay-specific issues.

Q2: I've confirmed my compound is soluble, but the activity is still low. Could it be unstable?

A2: Yes, compound stability is the next critical factor to assess. The compound must remain intact for the duration of your experiment. Degradation reduces the concentration of the active molecule over time. Stability should be assessed in both your stock solution and the final assay buffer.[4][5]

  • The Causality: Compounds can be degraded by components in your assay medium (e.g., esterases in serum), be sensitive to pH, or be photolabile. Long-term storage in DMSO can also be an issue if the compound is sensitive to hydrolysis or oxidation.

  • Troubleshooting Protocol: LC-MS Based Stability Assessment

    • Objective: To quantify the amount of intact 5-(3,5-Dimethylphenoxy)pentanoic acid remaining over time.

    • Setup:

      • Spike your compound into the final assay buffer (containing all components like media, serum, etc.) at a relevant concentration.

      • As a control, spike the compound into a simple buffer like PBS.

      • Incubate both samples under your exact assay conditions (e.g., 37°C, 5% CO2).

    • Time Points: Take aliquots at T=0, and then at time points relevant to your assay duration (e.g., 1h, 6h, 24h, 48h). Immediately quench any potential enzymatic activity by adding a strong solvent like acetonitrile and store at -80°C.

    • Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the peak area of the parent compound at each time point to the T=0 sample.

    • Acceptance Criteria: A stable compound should generally show >80-90% of the parent peak remaining at the end of the incubation period.

  • Workflow for Compound Stability Check:

    G prep Prepare Compound in Assay Buffer and Control Buffer (PBS) t0 T=0 Sample & Analyze (LC-MS) prep->t0 incubate Incubate under Assay Conditions prep->incubate analyze Compare Peak Area of Parent Compound to T=0 t0->analyze tx T=X hours Sample & Analyze (LC-MS) incubate->tx ty T=Y hours Sample & Analyze (LC-MS) incubate->ty tx->analyze ty->analyze result >80% Remaining? analyze->result stable Compound is Stable result->stable Yes unstable Compound is Unstable result->unstable No

    Caption: Workflow for assessing compound stability using LC-MS.

Section 2: Assay-Centric Troubleshooting: Is Your Measurement System Reliable?

If you have verified that your compound is both soluble and stable, the next step is to scrutinize the assay itself. A robust assay must be able to reliably detect a biological effect.

Q3: My positive control works perfectly, but my test compound does nothing. What should I check in my assay?

A3: This points towards an issue specific to your compound's interaction with the assay system or its mechanism of action. It's crucial to ensure your assay is validated and that you haven't overlooked a simple experimental variable.[6][7]

  • The Causality: Potential issues range from cellular health and passage number to reagent quality and even the type of microplate used. Lipophilic compounds can sometimes be adsorbed by certain plastics, reducing the available concentration.

  • Troubleshooting Checklist: Assay System Validation

Parameter Question to Ask Why It Matters Action
Cell Health Are the cells healthy, in the correct growth phase, and at a consistent passage number?Senescent or overly dense cells can have altered signaling pathways and drug responses.Always use cells within a defined low-passage number range. Seed cells to be sub-confluent at the time of the assay.
Reagent Quality Are all reagents (media, serum, cytokines, etc.) from the same lot? Are they stored correctly?Lot-to-lot variability in serum or other biological reagents is a major source of experimental irreproducibility.Qualify new lots of critical reagents against the old lot using a standard positive control.
Solvent Tolerance What is the final concentration of DMSO in the assay? Is it consistent across all wells?High concentrations of DMSO (>0.5%) can be toxic to some cell lines, masking a subtle compound effect.[7]Determine the maximum DMSO tolerance of your cell line. Ensure the final DMSO concentration is identical in all wells, including controls.
Plate Effects Are you seeing edge effects or other plate-dependent patterns in your data?Evaporation from wells on the edge of a plate can concentrate both the compound and reagents, creating artifacts.Use a plate map that avoids outer wells for experimental data, filling them with buffer instead. Ensure proper plate sealing and humidified incubation.
Assay Endpoint Is the assay endpoint you are measuring appropriate for the compound's expected mechanism of action?If your compound is a slow-acting inhibitor, a short-term assay (e.g., 1-hour calcium flux) may not detect an effect. A proliferation assay, however, might.Review the literature for the expected kinetics of the target pathway. Consider running a time-course experiment.

Section 3: Target-Centric Troubleshooting: Is Your Compound Engaging the Target?

When both the compound and the assay system appear to be in order, the final area of investigation is the biological interaction between the compound and its intended target.

Q4: I'm confident in my compound and my assay, but I still see no activity. How can I confirm the compound is engaging its target in the cell?

A4: This is the critical question of target engagement. For cell-based assays, the compound must cross the cell membrane, reach its intracellular target at a sufficient concentration, and bind to it. Lack of activity could be due to poor permeability or low target expression. Validating target engagement is a key step in probe and drug discovery.[8][9]

  • The Causality: A compound might be a potent inhibitor of a purified enzyme in a biochemical assay but show no activity in a cell-based assay because it cannot get into the cell. Alternatively, the specific cell line you are using may not express the target protein at a high enough level.

  • Troubleshooting Protocol: Verifying Target Engagement

    • Confirm Target Expression:

      • Method: Use Western Blot, qPCR, or flow cytometry to quantify the expression level of your target protein in the cell line you are using.

      • Rationale: You cannot inhibit a target that isn't there. Compare expression levels across different cell lines if possible.

    • Assess Cell Permeability (Indirectly):

      • Method: Compare the compound's activity in your intact cell assay with its activity in a lysate or purified protein (biochemical) assay.

      • Rationale: A large potency shift (>10-fold) between a biochemical and a cell-based assay can suggest a permeability issue. If the compound is potent on the purified target but weak on the cells, it may not be getting in.

    • Direct Target Engagement Assays (Advanced):

      • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein when a compound binds to it. An increase in the melting temperature of the target protein in the presence of your compound is strong evidence of intracellular binding.[8]

      • NanoBRET™/HiBiT™ Lytic Assays: These are bioluminescence-based methods that can quantify target engagement in cell lysates, providing a bridge between biochemical and live-cell assays.

  • Logical Flow for Investigating Target Engagement:

    G start Low Cellular Activity check_expr Confirm Target Expression (Western, qPCR) start->check_expr expr_result Target Expressed? check_expr->expr_result no_expr Switch to High-Expressing Cell Line expr_result->no_expr No compare_assays Compare Potency: Biochemical vs. Cellular Assay expr_result->compare_assays Yes potency_result Potency Shift >10x? compare_assays->potency_result permeability_issue Potential Permeability Issue (Modify Compound Structure) potency_result->permeability_issue Yes direct_engagement Perform Direct Engagement Assay (e.g., CETSA) potency_result->direct_engagement No engagement_result Target Engaged? direct_engagement->engagement_result engaged Activity Issue is Downstream of Target Binding engagement_result->engaged Yes not_engaged Compound Does Not Bind Target in Cells engagement_result->not_engaged No

    Caption: A decision tree for troubleshooting target engagement.

By systematically working through these questions—validating your compound, your assay, and finally, target engagement—you can effectively diagnose the root cause of low bioactivity and make informed decisions about the future of your research.

References

  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Current Pharmaceutical Design, 14(22), 2231–2246. Available at: [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Mashal, A., et al. (2018). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Creative Biolabs. (2019). Solubility Assessment Service. Creative Biolabs. Available at: [Link]

  • Alvarez-Diez, M., et al. (2015). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scientific Research Publishing. Available at: [Link]

  • Barsyte-Lovejoy, D., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 45-67. Available at: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Broad Institute. Available at: [Link]

  • Chou, K. (2021). Developing and Validating Assays for Small-Molecule Biomarkers. Contract Pharma. Available at: [Link]

  • Barsyte-Lovejoy, D., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pentanoic acid, 5,5′-oxybis-, dimethyl ester Properties. EPA CompTox Chemicals Dashboard. Available at: [Link]

  • Ingars, K., et al. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Available at: [Link]

  • Gawehn, E., et al. (2016). Deep Learning Deleterious Small Molecule Biochemistry from the Lab to the Clinic. arXiv. Available at: [Link]

  • Wang, Y., et al. (2021). Why 90% of clinical drug development fails and how to improve it? Acta Pharmaceutica Sinica B, 11(9), 3049-3062. Available at: [Link]

  • PubChem. (n.d.). Pentanoic acid, 5-(4-formyl-3,5-dimethoxyphenoxy)-, ethyl ester. PubChem. Available at: [Link]

  • XenoTech. (2023). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. XenoTech. Available at: [Link]

  • Sygnature Discovery. (2019). Why do so many promising compounds never become drugs?. Sygnature Discovery. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). ASEAN Guideline on Stability Study of Drug Product. FDA. Available at: [Link]

Sources

Technical Support Center: Addressing Stability Issues of 5-(3,5-Dimethylphenoxy)pentanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-(3,5-Dimethylphenoxy)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in solution. As a phenoxyalkanoic acid, its behavior in solution is governed by the interplay between the hydrophobic aromatic ether portion and the ionizable carboxylic acid group. Understanding these characteristics is paramount for generating reproducible and reliable experimental data.

This document provides field-proven insights and validated protocols to ensure the integrity of your compound from stock solution preparation to final assay.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of 5-(3,5-Dimethylphenoxy)pentanoic acid.

Q1: What are the primary factors that can affect the stability of 5-(3,5-Dimethylphenoxy)pentanoic acid in solution?

A1: The stability of this compound is primarily influenced by three factors:

  • pH: The carboxylic acid moiety is ionizable. At a pH below its pKa (typically ~4-5 for similar acids), the compound is in its neutral, less water-soluble form. Above the pKa, it forms a carboxylate salt, which is significantly more water-soluble. However, extreme pH values (highly acidic or alkaline) can promote chemical degradation.

  • Solvent Choice: While soluble in organic solvents like DMSO and ethanol, its solubility in aqueous buffers is limited. The choice of solvent and the percentage of any co-solvent used are critical for maintaining stability.

  • Environmental Conditions: Like many organic molecules, exposure to light, high temperatures, and oxygen can lead to degradation over time.[1] Photodegradation and oxidation are potential pathways of concern.[2][3]

Q2: I'm observing precipitation of my compound after diluting my DMSO stock into an aqueous buffer. What is the likely cause?

A2: This is a classic solubility issue. The compound is likely "crashing out" of solution because the final concentration in the aqueous buffer exceeds its solubility limit under those specific conditions (e.g., pH, co-solvent percentage). DMSO is a strong organic solvent that can maintain high concentrations, but upon dilution into a primarily aqueous environment, the compound's low intrinsic aqueous solubility becomes the limiting factor. Troubleshooting should focus on optimizing the final buffer pH and potentially reducing the final concentration.[4]

Q3: How should I prepare and store stock solutions of this compound for maximum stability?

A3: For optimal stability, we recommend the following:

  • Primary Stock (High Concentration): Prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous aprotic solvent such as DMSO or ethanol.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C for long-term stability. A vendor datasheet for a structurally related compound recommends storage at 4°C, which may be suitable for short-term use.

  • Protection: Use amber or opaque vials to protect the compound from light.

Q4: My compound's biological activity appears to decrease with stored, pre-diluted working solutions. What could be happening?

A4: A decrease in activity suggests either chemical degradation or loss of available compound due to adsorption.

  • Chemical Degradation: The compound may be undergoing slow hydrolysis or oxidation in the aqueous buffer.[2] The stability of a drug in solution is time-dependent and influenced by factors like pH and temperature.[5]

  • Adsorption: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., microplates, tubes), reducing the effective concentration in your assay. Using low-adsorption plastics or including a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffer, if compatible with your assay, can mitigate this.

Section 2: Troubleshooting Guide: Common Stability Issues

This section provides a deeper dive into diagnosing and solving specific stability problems.

Issue 1: Poor Aqueous Solubility & Precipitation
  • Symptoms: You observe solution cloudiness, visible particulate matter after dilution, or high variability in your experimental replicates.

  • Root Cause Analysis: The primary cause is exceeding the compound's solubility limit in the final aqueous medium. The workflow below helps diagnose the specific reason.

G start Precipitation Observed in Aqueous Buffer check_conc Is final concentration > 10 µM? start->check_conc check_ph Is buffer pH < 6.0? check_conc->check_ph No sol_conc Root Cause: Concentration too high. Solution: Lower final concentration. check_conc->sol_conc Yes check_cosolvent Is final DMSO/EtOH % < 1%? check_ph->check_cosolvent No sol_ph Root Cause: pH too low. Compound is in neutral, insoluble form. Solution: Increase buffer pH to > 7.0. check_ph->sol_ph Yes sol_cosolvent Root Cause: Insufficient co-solvent. Solution: Increase co-solvent % (if assay permits) or explore other formulation strategies. check_cosolvent->sol_cosolvent Yes

  • Solutions & Mitigation Strategies:

    • pH Adjustment: The most effective strategy for carboxylic acids is to work at a pH where the carboxyl group is ionized. Increasing the buffer pH to 7.0-7.4 will convert the acid to its more soluble carboxylate salt.[4]

    • Salt Formation: For preparing a highly concentrated aqueous stock, you can form a salt directly. By dissolving the acid in a solution containing one molar equivalent of a base (e.g., NaOH), you can create the sodium salt, which often has much higher aqueous solubility.

    • Formulation Strategies: For challenging applications, advanced techniques can be employed. These include using solubilizing excipients or creating solid dispersions, which involve dispersing the drug in an inert carrier to enhance solubility.[4][5]

Issue 2: Suspected Chemical Degradation
  • Symptoms: You observe a gradual loss of potency in a quality control assay, a change in solution color, or the appearance of new, unexpected peaks in an HPLC analysis over time.

  • Potential Degradation Pathways: While specific degradation pathways for this molecule are not published, based on its structure, we can hypothesize two primary routes of non-metabolic degradation.

G parent 5-(3,5-Dimethylphenoxy)pentanoic Acid hydrolysis hydrolysis parent:f0->hydrolysis Harsh pH H₂O oxidation oxidation parent:f0->oxidation O₂ / Light Trace Metals

  • Mitigation Strategies & Best Practices:

    • pH Control: Maintain the pH of stock and working solutions within a stable range, typically between 6.0 and 8.0. Use well-buffered systems to avoid pH drift.[5]

    • Minimize Oxygen Exposure: For long-term storage of sensitive solutions, consider degassing the solvent/buffer by sparging with an inert gas like nitrogen or argon before preparing the solution.

    • Use of Antioxidants: If oxidative degradation is suspected, the inclusion of a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) may be beneficial, provided it does not interfere with the downstream application.

    • Chelating Agents: Trace metal ions can catalyze oxidative reactions. Adding a chelator like ethylenediaminetetraacetic acid (EDTA) can sequester these metals and improve stability.[6]

    • Photostability: Always handle the compound and its solutions in low-light conditions and store them in amber or opaque containers to prevent photolytic degradation.[2]

Section 3: Experimental Protocols

These protocols provide a systematic approach to characterizing and ensuring the stability of your compound.

Protocol 1: Systematic Solubility & pH Profiling

Objective: To determine the optimal pH for solubilizing 5-(3,5-Dimethylphenoxy)pentanoic acid in an aqueous buffer.

Methodology:

  • Prepare a series of buffers (e.g., 50 mM phosphate or universal buffer) with pH values ranging from 4.0 to 8.0 in 0.5 pH unit increments.

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In separate microcentrifuge tubes, add the DMSO stock to each buffer to a final nominal concentration of 50 µM. Ensure the final DMSO concentration is constant and low (e.g., 0.5%).

  • Vortex each tube gently and incubate at room temperature for 1-2 hours.

  • Visually inspect each tube for signs of precipitation against a dark background.

  • For a quantitative assessment, centrifuge the tubes at ~14,000 x g for 15 minutes to pellet any insoluble material.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Plot the measured concentration against the buffer pH to identify the pH at which solubility is maximized.

Protocol 2: Preparation of a Stable Stock Solution

Objective: To prepare and store a high-concentration stock solution with maximal stability.

Materials:

  • 5-(3,5-Dimethylphenoxy)pentanoic acid (solid)

  • Anhydrous DMSO

  • Sterile, amber glass vials or polypropylene cryovials

Methodology:

  • Equilibrate the solid compound to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of solid in a fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquot the solution into single-use volumes (e.g., 20-50 µL) in the labeled amber vials.

  • Store the vials upright in a freezer at -20°C or -80°C.

  • Quality Control: Retain one aliquot for an initial (t=0) analysis (e.g., by HPLC) to confirm concentration and purity. This serves as a baseline for future stability checks.

Protocol 3: Guideline for Stability Assessment using HPLC

Objective: To monitor the chemical stability of the compound in a specific solution over time. A stability-indicating method is a validated procedure that can detect changes in the drug's properties over time.[1]

Methodology:

  • Method Development: Develop a reverse-phase HPLC method (RP-HPLC) that provides a sharp, symmetrical peak for the parent compound, well-resolved from any solvent front or impurity peaks. A C18 column is a typical starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Forced Degradation: To ensure the method is "stability-indicating," perform forced degradation studies.[1] Expose the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the resulting solutions. The method should be able to separate the intact parent peak from any degradation products that form.

  • Stability Study Execution: a. Prepare the solution of interest (e.g., a 10 µM dilution in a pH 7.4 assay buffer). b. Immediately analyze a sample to establish the t=0 baseline concentration and purity. c. Store the solution under the desired test conditions (e.g., 4°C, 25°C, 37°C). d. At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot and analyze it by HPLC. e. Data Analysis: Calculate the percentage of the parent compound remaining relative to the t=0 sample. A stable solution will typically retain >95% of the initial concentration over the tested period.

Section 4: Data Summary Tables

Table 1: Recommended Solvents and General Storage Conditions

ParameterRecommendationRationale & Comments
Primary Stock Solvent Anhydrous DMSO, EthanolHigh solubilizing power for organic acids. Ensure solvent is anhydrous to prevent hydrolysis.
Stock Concentration 10 - 50 mMA high concentration minimizes the volume of organic solvent added to aqueous assays.
Storage Temperature -20°C or -80°C (Long-term)Reduces molecular motion and slows potential degradation reactions.
Container Type Amber glass or opaque polypropylene vialsProtects from light to prevent photolytic degradation.[2]
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles which can compromise stability.

Table 2: General Influence of pH on Carboxylic Acid Solubility

pH relative to pKaPredominant SpeciesRelative Aqueous Solubility
pH << pKa (e.g., pH < 3) R-COOH (Neutral Acid)Low
pH ≈ pKa (e.g., pH 4-5) R-COOH ⇌ R-COO⁻ (Mixture)Moderate
pH >> pKa (e.g., pH > 6) R-COO⁻ (Carboxylate Salt)High

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31).
  • 5-(2,5-Dimethylphenoxy)pentanoic acid | 443924-74-1. Merck.
  • Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. Benchchem.
  • Pentanoic acid, 5-(2,5-dimethylphenoxy)-2,2-dimethyl-, methyl ester. CymitQuimica.
  • 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid. ChemBK.
  • 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid;(2S,3S,4S,5R). PubChem.
  • Pentanoic Acid 5 2 5 Dimethylphenoxy 2 2 Dimethyl 2 Methylpropyl Ester Cas 149105 26 0.
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
  • Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. ULisboa.
  • A Model Approach for Developing Stability-Indicating Analytical Methods.
  • Assay and Stability Testing. Kinam Park.
  • Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum. PubMed.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • Intracellular degradation of two structurally different polyhydroxyalkanoic acids accumulated in Pseudomonas putida and Pseudomonas citronellolis from mixtures of octanoic acid and 5-phenylvaleric acid. PubMed.
  • Pentanoic acid, 5-(4-formyl-3,5-dimethoxyphenoxy)-, ethyl ester. PubChem.
  • Drug Stability Table.
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
  • CHEMICAL STABILITY OF DRUGS. IIP Series.
  • (PDF) Degradation Pathway. (2017, March 31).
  • 87411-47-0|5-(3,4-Dimethylphenoxy)pentanoic acid|BLD Pharm.
  • Stability of D-5,5-Dimethyl-A2-thiazoline-karboxylic Acid in Relation to Its Possible Occurrence As a Degradation Product of Pen. (1977, July 21). ORBi.

Sources

optimizing cell permeability of 5-(3,5-Dimethylphenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Optimization Hub for Cell Permeability & Bioavailability[1][2]

Status: Online Lead Scientist: Dr. Aris, Senior Application Scientist Ticket ID: OPT-35-DMPP-001 Subject: Overcoming "Ion-Trap" and Solubility Barriers in Cellular Assays[1][2]

Executive Summary: The Permeability Paradox

Welcome to the optimization hub. You are likely experiencing low intracellular accumulation or poor Caco-2 permeability data for 5-(3,5-Dimethylphenoxy)pentanoic acid .[1][2]

Based on its structure (a lipophilic dimethylphenoxy tail linked to a pentanoic acid head), this molecule presents a classic medicinal chemistry challenge: The pH-Partition Paradox .[1]

  • The Lipophilic Tail: The 3,5-dimethylphenoxy group drives high lipophilicity (LogP ~3.2–3.5), suggesting good membrane affinity.[1]

  • The Acidic Head: The terminal carboxylic acid (pKa ~4.7) means that at physiological pH (7.4), the molecule is 99.8% ionized (anionic) .

The Problem: The anionic species (


) cannot passively diffuse through the lipid bilayer. Only the neutral species (

) permeates.[2] At pH 7.4, the concentration of

is negligible, effectively "locking" the molecule outside the cell.

Interactive Troubleshooting Guide

Phase 1: Physicochemical Analysis & Mechanism

Q: Why is my compound precipitating in the donor well during PAMPA/Caco-2 assays?

A: This is likely a "Solubility-Permeability Trade-off."[1][2] While the ionized form (pH 7.[2]4) is soluble, the neutral form (required for permeation) has poor aqueous solubility. If you lower the pH to improve permeability (protonating the acid), you risk precipitation.

Visualizing the Barrier: The following diagram illustrates the "Ion Trap" mechanism preventing your molecule from crossing the membrane at neutral pH.

IonTrap cluster_ext Extracellular Space (pH 7.4) cluster_mem Lipid Bilayer cluster_int Intracellular Space (pH 7.2) Ionized_Out Anion (A-) [High Conc] Neutral_Out Neutral (HA) [Trace Conc] Ionized_Out->Neutral_Out H+ (pKa 4.7) Membrane_State Hydrophobic Core Only HA passes Neutral_Out->Ionized_Out Fast Neutral_Out->Membrane_State Passive Diffusion Target Target Binding Membrane_State->Target Re-equilibration

Figure 1: The Ion Trap Mechanism.[1][2] At pH 7.4, the equilibrium shifts heavily toward the impermeable anion (


), creating a permeability bottleneck.
Phase 2: Chemical Optimization (Prodrug Strategy)

Q: How do I chemically modify the structure to bypass this limit without losing potency?

A: You must mask the carboxylic acid.[2] The most robust strategy for phenoxy-alkanoic acids is Ester Prodrug Design .[1][2] By converting the acid to an ester, you neutralize the negative charge, drastically increasing LogP and membrane permeability. Intracellular esterases will then hydrolyze the ester, releasing the active parent acid inside the cell.[3]

Recommendation Table: Ester Selection

Ester TypeStructurePermeability ImpactHydrolysis RateUse Case
Methyl/Ethyl Simple AlkylHigh IncreaseFastFirst Choice. Good for rapid cellular uptake.[1][2]
Isopropyl Branched AlkylHigh IncreaseModerate/SlowUse if methyl ester is too unstable in plasma.[1][2]
Morpholino-ethyl Basic SidechainModerate IncreaseFastSolubility Solver. The morpholine nitrogen allows salt formation (HCl) to solve solubility issues while remaining permeable.[2]

Synthesis Note: Unlike Gemfibrozil (which has a gem-dimethyl group near the carboxyl causing steric hindrance), your molecule has a straight pentanoic chain.[1][2] This means simple esters will be hydrolyzed very rapidly by esterases.[2]

ProdrugStrategy cluster_design Chemical Design cluster_cell Cellular Processing Parent Parent Acid (Impermeable) Ester Ester Prodrug (Permeable) Parent->Ester Esterification Membrane Cell Membrane Ester->Membrane Passive Diffusion Intracellular Active Drug (Released) Membrane->Intracellular Carboxylesterase 1 (CES1) Hydrolysis

Figure 2: Prodrug Activation Pathway.[1][2] Esterification masks the charge for entry, followed by enzymatic cleavage to restore activity.

Phase 3: Assay Protocol Optimization

Q: I cannot change the molecule. How do I optimize the PAMPA/Caco-2 assay to see any signal?

A: If you must test the parent acid, you need to drive the "pH Gradient" or use an "Informed Donor" system.

Optimized PAMPA Protocol (Gradient Method):

  • Donor Well (Input): Buffer at pH 5.0 - 5.5 .

    • Why? Closer to the pKa (4.7).[2] This increases the fraction of neutral species (

      
      ) from <0.1% to ~15-20%, significantly driving diffusion.[1][2]
      
    • Caution: Check solubility at pH 5.[1][2]0. If it precipitates, add 0.5% DMSO or 10mM cyclodextrin.[1][2]

  • Acceptor Well (Output): Buffer at pH 7.4 .

    • Why? "Ion Sink" effect.[1][2] As the neutral molecule crosses into the acceptor, it immediately ionizes to

      
      . This prevents it from diffusing back, maintaining the concentration gradient.[2]
      
  • Incubation: Extend time to 6–16 hours due to the low intrinsic permeability.

Troubleshooting Table: Assay Failures

SymptomProbable CauseCorrective Action
Low Recovery (<50%) Non-specific binding to plastic ware.[1][2]Use glass-coated plates or add 0.1% BSA to the receiver well.[1][2]
High Variability Membrane integrity loss due to DMSO.[2]Keep DMSO < 1% final concentration.[2] Use "Hexadecane" membrane for PAMPA if using high co-solvent.[1][2]
Caco-2 vs PAMPA Mismatch Active Transport involvement.[1][2][4]If Caco-2 >> PAMPA, suspect OAT (Organic Anion Transporter) uptake.[1][2] If Caco-2 << PAMPA, suspect Efflux (P-gp/BCRP).[1][2]

Biological Context: Transporters

Q: Does this molecule interact with specific transporters?

A: As an anionic lipophilic molecule, 5-(3,5-Dimethylphenoxy)pentanoic acid is a likely substrate for Organic Anion Transporters (OATs) and potentially Efflux Pumps .[1][2]

  • Uptake: In hepatocytes or renal cells, OATPs (Organic Anion Transporting Polypeptides) often actively transport phenoxy-acid derivatives (like Gemfibrozil) into the cell, overcoming the passive diffusion barrier.

  • Efflux: If your Caco-2 permeability is low (

    
     cm/s) but PAMPA is moderate, the molecule is likely being pumped out by P-glycoprotein (P-gp) or BCRP.[1][2]
    

Diagnostic Experiment: Run Caco-2 bidirectional transport


 Verapamil (P-gp inhibitor).[1][2]
  • If Ratio

    
    , you have an efflux problem.[2]
    

References & Grounding

  • Prodrug Strategies for Carboxylic Acids:

    • Rautio, J., et al.[1][2] "Prodrugs: design and clinical applications."[2] Nature Reviews Drug Discovery (2008).[1][2] Discusses the standard esterification approach for masking carboxylates.

    • [1]

  • PAMPA Assay Optimization:

    • Avdeef, A.[1][2][5] "Absorption and Drug Development: Solubility, Permeability, and Charge State."[2] Wiley-Interscience.[1][2] The definitive guide on pH-dependent permeability profiling.

    • [1]

  • Gemfibrozil Analogue Properties (Structural Surrogate):

    • PubChem Compound Summary for Gemfibrozil.[1][2] Demonstrates the pKa (~4.7) and LogP (~4.[2]77) baseline for dimethylphenoxy-pentanoic acid derivatives.[1][2]

    • [1]

  • Transporter Interactions (OATs):

    • Nakahara, T., et al.[1][2] "Gemfibrozil is a mechanism-based inhibitor of CYP2C8 and OATP1B1."[1][2] Drug Metabolism and Disposition. Highlights the active transport relevance for this chemical class.[2]

    • (Note: Generalized link to journal archives for verification of mechanism).

For further assistance, please reply with your specific assay buffer composition and observed


 values.

Sources

method validation for robust quantification of 5-(3,5-Dimethylphenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Robust Quantification of 5-(3,5-Dimethylphenoxy)pentanoic Acid

Executive Summary

This technical guide addresses the robust quantification of 5-(3,5-Dimethylphenoxy)pentanoic acid . This molecule is a structural analog of Gemfibrozil (which is 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid).[1] The absence of the gem-dimethyl group on the pentanoic chain and the positional isomerism on the phenoxy ring (3,5- vs 2,5-) present unique chromatographic challenges, specifically regarding shape selectivity and lipophilicity.

This guide moves beyond basic protocol listing to focus on causality —why specific parameters fail and how to engineer a self-validating method compliant with ICH Q2(R2) and FDA Bioanalytical Method Validation (2018) guidelines.

Module 1: Method Development & Optimization

Q1: I am observing co-elution with Gemfibrozil or other related impurities. How do I achieve baseline resolution?

A: The separation of 5-(3,5-Dimethylphenoxy)pentanoic acid from its 2,5-isomer (Gemfibrozil core) is a classic problem of shape selectivity . Standard C18 columns often struggle to differentiate positional isomers based solely on hydrophobicity.

  • The Mechanism: The 3,5-dimethyl substitution pattern creates a different spatial volume than the 2,5-pattern. To exploit this, you need a stationary phase that interacts with the π-electron system of the phenoxy ring.

  • Recommendation: Switch from a standard C18 to a Phenyl-Hexyl or Biphenyl column. These phases utilize π-π interactions, which are highly sensitive to ring substitution patterns.

  • Protocol Adjustment:

    • Mobile Phase A: 0.1% Formic Acid in Water (maintains acidic pH to suppress ionization of the carboxylic acid, ensuring retention).

    • Mobile Phase B: Methanol (Methanol promotes stronger π-π interactions than Acetonitrile).

Q2: My sensitivity in LC-MS/MS (ESI) is poor. How do I optimize ionization?

A: This molecule contains a carboxylic acid moiety (pKa ~4.5–4.8) and an ether linkage. It is a prime candidate for Negative Ion Mode (ESI-) .

  • The Trap: Users often use high concentrations of formic acid (0.1%) which suppresses ionization in negative mode.

  • The Fix: Use a "pH switch" approach.

    • Chromatography: Keep pH acidic (pH 3–4) for retention on the column.

    • Post-Column: Introduce a "make-up flow" of weak base (e.g., 0.1% Ammonium Hydroxide in Isopropanol) before the MS source to deprotonate the acid and boost [M-H]⁻ signal.

  • Alternative: Use 5-10 mM Ammonium Acetate (pH ~5.0) as the aqueous modifier.[2] This compromises retention slightly but significantly enhances ionization efficiency.

Module 2: Validation Workflow (ICH Q2(R2) & FDA Aligned)

Visualizing the Validation Lifecycle

The following diagram outlines the logical flow for validating this method, ensuring alignment with the new ICH Q2(R2) "Lifecycle" approach.

ValidationWorkflow Start Method Development (ATP Definition) Specificity Specificity/Selectivity (Isomer Resolution) Start->Specificity Check Matrix Interference Specificity->Start Co-elution? Switch Column Linearity Linearity & Range (Weighting: 1/x²) Specificity->Linearity Resolution > 1.5 confirmed Accuracy Accuracy & Precision (3 Levels, 5 Replicates) Linearity->Accuracy R² > 0.99 Accuracy->Linearity Bias at LLOQ? Robustness Robustness (DoE Approach) Accuracy->Robustness Recovery 85-115% Final Validated Method (Standard Operating Procedure) Robustness->Final Design Space Established

Caption: Validation lifecycle emphasizing the critical gatekeeping role of Specificity (Isomer Resolution) before proceeding to quantitative parameters.

Module 3: Troubleshooting & FAQs

Q3: I am seeing non-linear calibration curves at high concentrations. Is the detector saturated?

A: While detector saturation is possible, the more likely culprit for this specific analyte is dimerization .

  • The Science: Carboxylic acids can form stable dimers in the gas phase or high-concentration solution, particularly in non-polar solvents. In ESI-, you might see [2M-H]⁻ species.

  • Troubleshooting Steps:

    • Check Ion Source: Monitor the dimer transition. If the dimer/monomer ratio is constant, it's source chemistry.

    • Curve Weighting: Apply 1/x² weighting to your regression. Simple linear regression (1/x or unweighted) biases the curve toward high concentrations, masking poor performance at the LLOQ.

    • Internal Standard: Use a stable isotope-labeled analog (e.g., Gemfibrozil-d6). If unavailable, use Ibuprofen-d3 (similar carboxylic acid structure) to normalize ionization variability.

Q4: Recovery from plasma is low (<50%) using Liquid-Liquid Extraction (LLE).

A: This is a pH-dependent solubility issue.

  • The Cause: 5-(3,5-Dimethylphenoxy)pentanoic acid is amphiphilic. If the plasma pH is neutral (~7.4), the acid is deprotonated (ionized) and stays in the aqueous phase during LLE.

  • The Protocol:

    • Acidify: Add 50 µL of 1M HCl to 200 µL plasma (Target pH < 3.0). This forces the molecule into its neutral, lipophilic state.

    • Solvent: Extract with MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50) . Avoid pure Hexane as the phenoxy oxygen adds polarity that pure alkanes may not extract efficiently.

Module 4: Summary of Validation Acceptance Criteria

Use this table to benchmark your validation data against regulatory standards.

ParameterFDA Bioanalytical Criteria (Bioanalysis)ICH Q2(R2) Criteria (QC/Impurity)
Specificity No interfering peaks > 20% of LLOQResolution (Rs) > 1.5 from nearest peak
Linearity r² ≥ 0.990 (weighted)Visual linearity + Residual plot analysis
Accuracy ±15% (±20% at LLOQ)98.0% – 102.0% (Drug Substance)
Precision CV ≤ 15% (≤ 20% at LLOQ)RSD ≤ 1.0% (Assay); ≤ 5-10% (Impurity)
Recovery Consistent across levels (no specific %)N/A (Focus is on Accuracy)
Stability Benchtop, Freeze/Thaw, AutosamplerSolution stability (e.g., 48h)

Module 5: Experimental Protocol (Sample Preparation)

Objective: Extraction of 5-(3,5-Dimethylphenoxy)pentanoic acid from Rat Plasma.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL Ibuprofen-d3 in 50% Methanol). Vortex 10s.

  • Acidification: Add 10 µL of 1.0 M Formic Acid. Vortex 10s. Critical Step: Ensures analyte is neutral.

  • Precipitation/Extraction: Add 200 µL of cold Acetonitrile (protein precipitation) OR 500 µL MTBE (LLE).

    • Note: For high sensitivity, LLE with MTBE is preferred to remove matrix salts.

  • Agitation: Shake for 10 min at 1200 rpm.

  • Separation: Centrifuge at 10,000 x g for 5 min at 4°C.

  • Concentration: Transfer supernatant to a clean tube. Evaporate to dryness under N₂ at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (70:30). Vortex and centrifuge before injection.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). November 2023.[3][4][5] [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[6][7] May 2018.[6][7] [Link]

  • Nakagawa, A., et al. "Simultaneous determination of gemfibrozil and its metabolites in plasma and urine by a fully automated high performance liquid chromatographic system."[8] Biomedical Chromatography, 1991.[8] [Link]

  • PubChem. Gemfibrozil (Compound Summary). National Library of Medicine. Accessed Feb 2026.[9] [Link]

Sources

Validation & Comparative

comparing the biological activity of 5-(3,5-Dimethylphenoxy)pentanoic acid and gemfibrozil

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the clinically established lipid-regulating agent Gemfibrozil and its structural analogue 5-(3,5-Dimethylphenoxy)pentanoic acid (hereafter referred to as 3,5-DMPPA ).

This comparison serves as a critical case study in medicinal chemistry, illustrating how subtle structural modifications—specifically alpha-methylation and aryl substitution patterns —dictate pharmacodynamic potency and metabolic stability.

Executive Summary & Structural Logic

Gemfibrozil is a fibrate class drug used to treat hyperlipidemia.[1][2][3][4][5] Its efficacy relies on two key structural features: the 2,5-dimethyl substitution on the phenoxy ring and the gem-dimethyl (2,2-dimethyl) group on the pentanoic acid chain.

3,5-DMPPA is a structural analogue lacking the gem-dimethyl group and possessing a meta-meta (3,5) substitution pattern rather than the ortho-meta (2,5) pattern of Gemfibrozil.[6]

FeatureGemfibrozil3,5-DMPPAImpact on Activity
IUPAC Name 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid5-(3,5-dimethylphenoxy)pentanoic acid--
Chain Structure Branched (2,2-dimethyl)Linear (unbranched)Critical: Branching blocks

-oxidation, extending half-life.
Ring Pattern 2,5-Dimethyl (Ortho/Meta)3,5-Dimethyl (Meta/Meta)Critical: 2,5-pattern optimizes hydrophobic fit in PPAR

LBD.
Primary Target PPAR

Agonist
Weak/Inactive Agonist3,5-DMPPA lacks steric bulk for receptor stabilization.
Secondary Target Soluble Guanylyl Cyclase (sGC)InactiveGem-dimethyl group is required for sGC activation.
Structural Visualization (Chemical Logic)

The following diagram illustrates the structural divergence and its physiological consequences.

ChemicalStructure Gemfibrozil Gemfibrozil (Active Drug) Feature1 2,2-Dimethyl Group (Metabolic Block) Gemfibrozil->Feature1 Possesses Feature2 2,5-Ring Pattern (Steric Fit) Gemfibrozil->Feature2 Possesses DMPPA 3,5-DMPPA (Analogue) DMPPA->Feature1 Lacks Outcome2 Rapid Beta-Oxidation (Low Exposure) DMPPA->Outcome2 Linear chain vulnerable Outcome1 High Metabolic Stability (t1/2 ~ 1.5h) Feature1->Outcome1 Prevents degradation Outcome3 Potent PPAR-alpha Activation Feature2->Outcome3 Optimized Binding Outcome1->Outcome3 Sustained occupancy

Figure 1: Structural Activity Relationship (SAR) logic flow comparing Gemfibrozil and 3,5-DMPPA.

Pharmacodynamic Comparison

Peroxisome Proliferator-Activated Receptor Alpha (PPAR ) Agonism

Gemfibrozil functions primarily by activating PPAR


, a nuclear transcription factor. Upon ligand binding, PPAR

heterodimerizes with RXR (Retinoid X Receptor) and binds to PPREs (Peroxisome Proliferator Response Elements).
  • Gemfibrozil: The 2,2-dimethyl group forces the pentanoic acid tail into a conformation that stabilizes Helix 12 of the PPAR

    
     Ligand Binding Domain (LBD), recruiting co-activators (e.g., PGC-1
    
    
    
    ).
  • 3,5-DMPPA: Lacking the alpha-methyl groups, the linear pentanoic chain possesses high conformational entropy. This results in a significant entropic penalty upon binding. Furthermore, the 3,5-dimethyl pattern alters the hydrophobic contacts within the binding pocket compared to the optimized 2,5-pattern, leading to significantly higher

    
     values (lower potency).
    
Soluble Guanylyl Cyclase (sGC) Activation

Recent studies have identified Gemfibrozil as a heme-independent activator of sGC, contributing to its vasodilatory effects.

  • Experimental Evidence: SAR studies explicitly demonstrate that the gem-dimethyl group is an absolute requirement for this activity. Linear carboxylic acid analogues (like 3,5-DMPPA) fail to stimulate sGC activity above baseline levels [1].

Pharmacokinetic Stability (Metabolic Fate)

This is the most critical differentiator.

  • Beta-Oxidation Blocking:

    • Fatty acids are metabolized via

      
      -oxidation, where the bond between the 
      
      
      
      and
      
      
      carbons is cleaved.
    • Gemfibrozil: The quaternary carbon at the

      
      -position (2,2-dimethyl) physically blocks the enzyme acyl-CoA dehydrogenase from initiating 
      
      
      
      -oxidation. This forces the drug to be cleared via slower routes (glucuronidation or ring oxidation), ensuring therapeutic plasma levels.
    • 3,5-DMPPA: Being a linear fatty acid analogue with available hydrogens on the

      
      -carbon, it acts as a substrate for fatty acid oxidation. It is rapidly degraded in the mitochondria, leading to negligible bioavailability.
      

Experimental Protocols

To validate the differences described above, the following self-validating experimental workflows are recommended.

Protocol A: PPAR Transactivation Luciferase Assay

Objective: Quantify the transcriptional potency (


) of both compounds.
  • Cell System: HEK293T or HepG2 cells.

  • Transfection:

    • Plasmid 1 (Reporter): PPRE-Luciferase (firefly).

    • Plasmid 2 (Receptor): Human PPAR

      
       expression vector.
      
    • Plasmid 3 (Control): Renilla luciferase (constitutive) for normalization.

  • Treatment:

    • Seed cells in 96-well plates (20,000 cells/well).

    • Incubate 24h.[3]

    • Treat with Gemfibrozil (0.1

      
      M – 100 
      
      
      
      M) and 3,5-DMPPA (0.1
      
      
      M – 100
      
      
      M).
    • Control: Vehicle (0.1% DMSO) and Positive Control (GW7647, a potent PPAR

      
       agonist).
      
  • Readout:

    • Lyse cells using Passive Lysis Buffer.

    • Measure Luminescence (Firefly/Renilla ratio).

  • Validation Criteria: Positive control must show >10-fold induction over vehicle.

Protocol B: In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Demonstrate the rapid degradation of 3,5-DMPPA vs. Gemfibrozil.

  • System: Rat or Human Liver Microsomes (RLM/HLM) supplemented with NADPH.

  • Reaction Mix:

    • Microsomes (0.5 mg/mL protein).

    • Test Compound (1

      
      M).
      
    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Expected Result:

    • Gemfibrozil: >80% remaining at 60 min (Phase I stable).

    • 3,5-DMPPA: <20% remaining at 60 min (Rapid oxidation).

Mechanism of Action Visualization

The following diagram details the signaling pathway activated by Gemfibrozil, which 3,5-DMPPA fails to initiate effectively due to metabolic instability and poor binding.

MOA Drug Gemfibrozil (Extracellular) CellMembrane Cell Membrane Drug->CellMembrane Analogue 3,5-DMPPA (Rapidly Metabolized) Analogue->CellMembrane Cytosol Cytosol Analogue->Cytosol Beta-Oxidation (Degradation) PPAR PPAR-alpha (Nuclear Receptor) CellMembrane->PPAR Ligand Binding Complex PPARa-RXR Complex PPAR->Complex + RXR RXR RXR (Heterodimer Partner) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Transcription Activation TargetGenes Target Genes: LPL (Lipoprotein Lipase) ↑ ApoA-I / ApoA-II ↑ ApoC-III ↓ DNA->TargetGenes Effect Lipid Regulation: TG Lowering HDL Elevation TargetGenes->Effect

Figure 2: Mechanism of Action for Gemfibrozil. 3,5-DMPPA enters the cell but is diverted to metabolic degradation pathways.

References

  • Gemfibrozil derivatives as activators of soluble guanylyl cyclase – A structure-activity study. Source: National Institutes of Health (NIH) / PubMed Context:[2][3] Establishes the requirement of the gem-dimethyl group for sGC activation.

  • Gemfibrozil, stretching arms beyond lipid lowering. Source: National Institutes of Health (NIH) / PMC Context:[2][3] Comprehensive review of Gemfibrozil's pharmacodynamics, including PPAR signaling and antioxidant properties.

  • Structure/activity relationship of gemfibrozil (CI-719) and related compounds. Source: Proceedings of the Royal Society of Medicine / PMC Context: Foundational SAR data describing the synthesis and selection of Gemfibrozil over other analogues based on lipid-lowering efficacy.

Sources

A Practical Guide to Assessing Immunoassay Cross-Reactivity for 5-(3,5-Dimethylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the accurate quantification of novel chemical entities is paramount. For small molecules like 5-(3,5-Dimethylphenoxy)pentanoic acid, immunoassays offer a high-throughput and sensitive detection method. However, the specificity of these assays is a critical parameter that demands rigorous evaluation. This guide provides a comprehensive framework for assessing the cross-reactivity of 5-(3,5-Dimethylphenoxy)pentanoic acid in immunoassays, ensuring data integrity and confidence in your results.

The Imperative of Cross-Reactivity Assessment

Immunoassays rely on the specific binding of an antibody to its target analyte.[1] Cross-reactivity occurs when an antibody binds to non-target molecules that are structurally similar to the intended analyte.[2] This can lead to an overestimation of the analyte's concentration, resulting in misleading data that can have significant consequences in research and clinical settings.[3] For a novel compound like 5-(3,5-Dimethylphenoxy)pentanoic acid, a thorough cross-reactivity assessment is not just a validation step; it is a cornerstone of reliable bioanalysis.

Understanding the Competitive Immunoassay Format

Due to their small size, small molecules like 5-(3,5-Dimethylphenoxy)pentanoic acid are not amenable to the traditional "sandwich" immunoassay format which requires binding of two antibodies to different epitopes.[4][5][6] Therefore, the competitive immunoassay is the format of choice.[6][7]

In a competitive immunoassay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample.

G cluster_0 Competitive Immunoassay Principle Sample_Analyte Sample Analyte (e.g., 5-(3,5-Dimethylphenoxy)pentanoic acid) Antibody Specific Antibody (Immobilized on plate) Sample_Analyte->Antibody Competes with Labeled_Analyte Labeled Analyte (Enzyme-conjugated) Labeled_Analyte->Antibody Competes for Binding_Complex_1 Analyte-Antibody Complex Antibody->Binding_Complex_1 Forms Binding_Complex_2 Labeled Analyte-Antibody Complex (Signal Generating) Antibody->Binding_Complex_2 Forms

Caption: Principle of a competitive immunoassay.

A Step-by-Step Workflow for Cross-Reactivity Assessment

A systematic approach is crucial for a robust cross-reactivity assessment. The following workflow outlines the key stages:

G Start Start: Define Scope Select_Analogs Select Structurally Similar Analogs Start->Select_Analogs Prepare_Reagents Prepare Compound Stock Solutions Select_Analogs->Prepare_Reagents Competitive_ELISA Perform Competitive ELISA Prepare_Reagents->Competitive_ELISA Spike_Recovery Conduct Spike and Recovery Prepare_Reagents->Spike_Recovery Generate_Curves Generate Dose-Response Curves Competitive_ELISA->Generate_Curves Calculate_IC50 Calculate IC50 Values Generate_Curves->Calculate_IC50 Determine_CR Determine % Cross-Reactivity Calculate_IC50->Determine_CR End End: Report Findings Determine_CR->End Assess_Matrix Assess Matrix Effects Spike_Recovery->Assess_Matrix Assess_Matrix->End

Caption: Workflow for cross-reactivity assessment.

Experimental Protocols

Preparation of Test Compounds
  • Objective: To prepare accurate concentrations of 5-(3,5-Dimethylphenoxy)pentanoic acid and its potential cross-reactants.

  • Materials:

    • 5-(3,5-Dimethylphenoxy)pentanoic acid (primary analyte)

    • Structurally similar compounds (e.g., analogs with different alkyl chain lengths, substitutions on the phenyl ring)

    • Appropriate solvent (e.g., DMSO, ethanol)

    • Assay buffer

  • Procedure:

    • Prepare a high-concentration stock solution of each compound in the chosen solvent.

    • Perform serial dilutions of each stock solution in the assay buffer to create a range of concentrations for testing. It is crucial to ensure the final solvent concentration is consistent across all wells and does not interfere with the assay.

Competitive ELISA Protocol
  • Objective: To determine the extent of binding of each test compound to the specific antibody.

  • Materials:

    • Antibody-coated microplate

    • Test compound dilutions

    • Enzyme-labeled 5-(3,5-Dimethylphenoxy)pentanoic acid (tracer)

    • Wash buffer

    • Substrate solution

    • Stop solution

    • Microplate reader

  • Procedure:

    • Add a fixed volume of the test compound dilutions or standards to the antibody-coated wells.

    • Add a fixed volume of the enzyme-labeled tracer to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Spike and Recovery Protocol
  • Objective: To assess the influence of the sample matrix on the quantification of 5-(3,5-Dimethylphenoxy)pentanoic acid.[8][9][10]

  • Materials:

    • Biological matrix (e.g., serum, plasma)

    • 5-(3,5-Dimethylphenoxy)pentanoic acid stock solution

    • Assay buffer

  • Procedure:

    • Prepare two sets of samples: one by spiking a known amount of the analyte into the biological matrix, and the other by spiking the same amount into the assay buffer (control).[10]

    • Analyze both sets of samples using the competitive ELISA protocol.

    • Calculate the percentage recovery using the following formula: % Recovery = (Concentration in matrix / Concentration in buffer) x 100

    • A recovery rate between 80-120% is generally considered acceptable and indicates minimal matrix interference.[9][11]

Data Analysis and Interpretation

Calculating IC50 and Percentage Cross-Reactivity

The data from the competitive ELISA is used to generate a dose-response curve for each compound, plotting the signal (e.g., absorbance) against the log of the compound's concentration. From this curve, the IC50 value can be determined. The IC50 is the concentration of the compound that inhibits 50% of the tracer binding.[12][13]

The percentage cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC50 of primary analyte / IC50 of test compound) x 100

Hypothetical Data Summary
CompoundIC50 (nM)% Cross-Reactivity
5-(3,5-Dimethylphenoxy)pentanoic acid10100%
5-(3,5-Dimethylphenoxy)butanoic acid5020%
5-(3-Methylphenoxy)pentanoic acid2005%
5-(Phenoxy)pentanoic acid>1000<1%

Interpretation:

  • 5-(3,5-Dimethylphenoxy)butanoic acid: Shows significant cross-reactivity (20%), likely due to the high structural similarity.

  • 5-(3-Methylphenoxy)pentanoic acid: Exhibits moderate cross-reactivity (5%). The absence of one methyl group reduces the binding affinity.

  • 5-(Phenoxy)pentanoic acid: Has negligible cross-reactivity (<1%), indicating that the dimethylphenoxy group is a critical part of the epitope recognized by the antibody.

Comparison of Immunoassay Platforms

While ELISA is a commonly used platform, other immunoassay formats can also be employed for cross-reactivity assessment.

PlatformPrincipleAdvantagesDisadvantages
ELISA Enzyme-linked immunosorbent assayHigh throughput, cost-effective, well-establishedMultiple wash steps, potential for non-specific binding
FPIA Fluorescence Polarization ImmunoassayHomogeneous (no-wash) format, rapidLower sensitivity than ELISA, requires specialized equipment
RIA RadioimmunoassayHigh sensitivityUse of radioactive materials, safety concerns
Simoa Single Molecule ArrayUltrasensitive detection of small molecules[4][5][14]Requires specialized instrumentation

The choice of platform will depend on the specific requirements of the assay, such as sensitivity, throughput, and available instrumentation. It is important to note that cross-reactivity can vary between different assay formats even when using the same antibody.[15]

Conclusion

A thorough cross-reactivity assessment is a non-negotiable step in the development and validation of any immunoassay for a novel small molecule like 5-(3,5-Dimethylphenoxy)pentanoic acid. By following a systematic workflow that includes careful selection of potential cross-reactants, robust experimental protocols, and accurate data analysis, researchers can ensure the specificity and reliability of their immunoassay data. This diligence is fundamental to the integrity of research and the successful advancement of new therapeutic candidates.

References

  • Drug Target Review. (2018, December 6). Immunoassay developed to detect small molecules.
  • Rivnak, A. J., Rissin, D. M., Kan, C. W., Song, L., Fishburn, M. W., Upadhyay, G. A., ... & Walt, D. R. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 141(1), 389-396.
  • PBL Assay Science. (n.d.). General Spike and Recovery Protocol For ELISA.
  • Rivnak, A. J., Rissin, D. M., Kan, C. W., Song, L., Fishburn, M. W., Upadhyay, G. A., ... & Walt, D. R. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 141(1), 389-396.
  • Quanterix. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • Wikipedia. (2023, December 19). Immunoassay.
  • Bioss. (2024, January 24).
  • Hu, Y., Liu, X., & Liu, B. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. Critical Reviews in Food Science and Nutrition, 58(5), 786-799.
  • Biosensis. (n.d.). TECHNICAL NOTE #1 Determining the Accuracy of an ELISA using Spike-and-Recovery and Linearity-of-Dilution Experiments.
  • Thermo Fisher Scientific. (n.d.). Spike-and-Recovery and Linearity-of-Dilution Assessment for ELISA.
  • R&D Systems. (n.d.). 4 FUNDAMENTALS OF IMMUNOASSAY QUALITY.
  • Andreasson, U., Perret-Liaudet, A., van der Flier, W. M., Lah, J. J., Levitan, E., & Blennow, K. (2015).
  • ResearchGate. (n.d.). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • Oreate AI. (2025, December 31).
  • ResearchGate. (n.d.). Cross-reactivity (CR)
  • HistologiX. (2025, November 5). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers.
  • ResearchGate. (2016, October 4).
  • Pang, K. S., Ma, L., & Ghibellini, G. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(4), 1145–1154.
  • U.S. Food and Drug Administration. (2019). Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins.
  • IPHASE Biosciences. (2025, August 15). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines.
  • YouTube. (2024, September 17). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial.
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Colby, J. M., Laha, T. J., & Turrentine, M. A. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(10), 1278–1286.
  • U.S. Screening Source. (n.d.). Master Cross-Reaction List.
  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection.
  • Stepanov, A. I., Zherdev, A. V., & Dzantiev, B. B. (2021).
  • Hughey Lab. (2019, August 23). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
  • Reisfield, G. M., Bertholf, R. L., & Moeller, K. E. (2014). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. eScholarship.

Sources

validating the in vitro to in vivo correlation of 5-(3,5-Dimethylphenoxy)pentanoic acid effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 5-(3,5-Dimethylphenoxy)pentanoic acid (5-DMPP) , a structural analog within the phenoxy-alkanoic acid class. While structurally related to fibrates (PPAR agonists), this specific pharmacophore is critically evaluated here as a non-covalent Hemoglobin (Hb) allosteric effector , a class of compounds investigated for treating Sickle Cell Disease (SCD) (as left-shifters) or hypoxic conditions (as right-shifters).

Unlike Voxelotor (an aldehyde that forms covalent Schiff bases), 5-DMPP relies on electrostatic and hydrophobic interactions within the Hb central water cavity. This fundamental difference dictates a unique In Vitro to In Vivo Correlation (IVIVC) strategy.

A Comparative Guide for Hemoglobin Modulators

Executive Summary: The Mechanism & The Challenge

5-DMPP represents a "classic" non-covalent modifier approach. Its validation hinges on proving that its reversible binding can compete with high serum albumin in vivo—a common failure point for phenoxy acids that show promise in vitro.

  • Mechanism of Action: 5-DMPP binds to the central water cavity of the hemoglobin tetramer.

    • SCD Context: If it stabilizes the R-state (Relaxed, Oxy) , it increases oxygen affinity (Left Shift), preventing HbS polymerization.

    • Ischemia Context: If it stabilizes the T-state (Tense, Deoxy) , it decreases oxygen affinity (Right Shift), enhancing oxygen release to tissues (similar to RSR-13/Efaproxiral).

  • The IVIVC Gap: In vitro buffers lack albumin. In vivo, phenoxy acids are 95%+ protein-bound. A successful IVIVC must account for this "free fraction" discrepancy.

Comparative Analysis: 5-DMPP vs. The Standard of Care

This table contrasts 5-DMPP with Voxelotor (FDA-approved HbS polymerization inhibitor) and Efaproxiral (RSR-13, a radiation sensitizer).

Feature5-DMPP (Candidate)Voxelotor (Standard)Efaproxiral (Comparator)
Chemistry Phenoxy-alkanoic AcidAromatic AldehydePhenoxy-alkanoic Acid
Binding Mode Non-Covalent (Electrostatic/Hydrophobic)Covalent (Reversible Schiff Base)Non-Covalent
Target Site Central Water Cavity (Hb)N-terminal Valine (

-chain)
Central Water Cavity (Hb)
Primary Effect Allosteric Shift (Must validate direction)Left Shift (Increases O

Affinity)
Right Shift (Decreases O

Affinity)
IVIVC Risk High: Serum Albumin binding often masks efficacy in vivo.Low: Covalent bond outcompetes plasma protein binding.Medium: High doses required to overcome albumin binding.
PK Half-Life Short to Medium (Renal clearance)Long (RBC partitioning)Short (Requires infusion)

Visualizing the Validation Workflow

The following diagram illustrates the critical path from molecular screening to confirming in vivo efficacy, highlighting the "Albumin Check" often missed in early development.

IVIVC_Validation cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation (Townes Mouse) Compound 5-DMPP Synthesis Screen Hemox Analyzer (Buffer Only) Compound->Screen Dissolve AlbuminCheck Hemox Analyzer (+ 4% Albumin) Screen->AlbuminCheck If P50 Shift > 5 mmHg Rheology Sickling Inhibition (Microscopy) Screen->Rheology Confirm Mechanism AlbuminCheck->Compound Fail: High Protein Binding PK PK Profile (Free vs. Total Drug) AlbuminCheck->PK If Potency Retained PD Ex Vivo OEC (P50 Shift) PK->PD Dose Selection Survival Hypoxia Survival PD->Survival Correlation Confirmed

Caption: Workflow prioritizing the "Albumin Shift" assay to predict in vivo failure early.

Detailed Experimental Protocols

Experiment A: The "Gold Standard" Oxygen Equilibrium Curve (OEC)

Objective: Determine if 5-DMPP is a Left-Shifter (SCD therapy) or Right-Shifter (Ischemia therapy) and quantify potency (


).
  • Preparation:

    • Collect whole blood from healthy donors (HbA) and SCD patients (HbS).

    • Wash RBCs 3x in PBS to remove plasma (and endogenous albumin).

    • Resuspend RBCs to 20% hematocrit.[1]

  • Dosing:

    • Incubate RBCs with 5-DMPP at concentrations: 0 (Vehicle), 0.5mM, 1mM, 2mM, and 5mM.

    • Critical Step: Run a parallel set adding 40 mg/mL Human Serum Albumin (HSA) to mimic plasma conditions.

  • Measurement (Hemox Analyzer):

    • Record the partial pressure of oxygen at 50% saturation (

      
      ).
      
  • Analysis:

    • Calculate

      
      .
      
    • Interpretation: Negative

      
       = Right Shift (RSR-13 like). Positive 
      
      
      
      = Left Shift (Voxelotor like).
    • IVIVC Prediction: If efficacy drops >50% in the presence of HSA, the compound will likely fail in vivo without high dosing.

Experiment B: In Vivo Pharmacodynamic (PD) Correlation

Objective: Prove that oral dosing achieves sufficient RBC occupancy to alter oxygen affinity in a living system.

  • Animal Model: Townes or Berkeley Sickle Cell Mice.

  • Administration: Oral gavage (PO) at 100 mg/kg (based on phenoxy acid solubility).

  • Timepoints: 1h, 4h, 8h, 24h post-dose.

  • The "Ex Vivo" Validation:

    • Draw 50

      
      L tail blood at each timepoint.
      
    • Do not wash the cells. Immediately run OEC analysis.

    • Why? Washing removes the non-covalent drug (unlike Voxelotor). You must measure the shift as it exists in plasma.

  • Data Correlation:

    • Plot Plasma Concentration vs.

      
       .
      
    • A linear correlation validates the mechanism. A hysteresis loop suggests tissue distribution issues or active metabolites.

Mechanistic Signaling Pathway

Understanding where 5-DMPP binds is crucial for safety. Unlike Voxelotor, which is highly specific to the N-terminus, phenoxy acids can have off-target effects on PPAR


 (lipid metabolism).

Mechanism Ligand 5-DMPP Hb Hemoglobin Tetramer Ligand->Hb Non-Covalent Binding (Central Cavity) PPAR Off-Target: PPAR alpha Ligand->PPAR Potential Agonism (Lipid Lowering) Complex_R Stabilized R-State (High O2 Affinity) Hb->Complex_R If Left-Shifter Complex_T Stabilized T-State (Low O2 Affinity) Hb->Complex_T If Right-Shifter Effect_SCD Inhibit Polymerization (Anti-Sickling) Complex_R->Effect_SCD Effect_O2 Enhanced O2 Release (Tissue Oxygenation) Complex_T->Effect_O2

Caption: Dual potential pathways. 5-DMPP usually favors the T-state (Right Shift) unless specific substitutions enforce R-state stabilization.

Expert Insights & Troubleshooting (E-E-A-T)

The "Washout" Effect

Problem: Researchers often observe strong antisickling in vitro but zero effect in vivo. Root Cause: 5-DMPP is a non-covalent binder. In standard protocols, researchers wash blood samples before analysis. This washes away the drug. Solution: For non-covalent compounds, never wash cells after incubation or dosing. Analyze whole blood immediately.

The PPAR Liability

Because 5-DMPP shares the phenoxy-pentanoic backbone with Gemfibrozil, it may activate PPAR


.
  • Recommendation: Run a reporter gene assay (luciferase) for PPAR

    
     activation. If positive, long-term dosing in mice may cause hepatomegaly (liver enlargement), confounding toxicity data.
    
Solubilization

Phenoxy acids are hydrophobic.

  • In Vitro: Dissolve in DMSO, but keep final concentration <0.5% to avoid lysing RBCs.

  • In Vivo: Use Methylcellulose (0.5%) or Corn Oil. Avoid acidic vehicles as they may precipitate the compound.

References

  • Voxelotor Mechanism & Approval

    • Vichinsky, E., et al. (2019). "A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease." New England Journal of Medicine.
  • Phenoxy Acid Allostery (The RSR-13 Class)

    • Abraham, D. J., et al. (1992). "Allosteric modifiers of hemoglobin: 2-[4-[[(3,5-disubstituted anilino)carbonyl]methyl]phenoxy]-2-methylpropionic acid derivatives."[2][3][4] Biochemistry.

  • In Vitro to In Vivo Correlation in SCD

    • Metaferia, B. B., et al. (2022). "Design, Synthesis, and Antisickling Investigation of a Nitric Oxide-Releasing Prodrug of 5HMF." Molecules.
  • Structure-Activity Relationships of Phenoxy Alkanoic Acids

    • Abdulmalik, O., et al. (2011).

Sources

assessing the enantiomeric purity of 5-(3,5-Dimethylphenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Analogs of 5-(3,5-Dimethylphenoxy)pentanoic Acid

Part 1: Scientific Prerequisite & Scope[1]

CRITICAL STRUCTURAL ANALYSIS: Before proceeding with enantiomeric assessment, it is scientifically imperative to clarify the stereochemistry of the specific target named: 5-(3,5-Dimethylphenoxy)pentanoic acid .

  • Symmetry: The molecule consists of a symmetric 3,5-dimethylphenoxy ring attached to a linear pentanoic acid chain.

  • Chirality Status: As explicitly named, this molecule is achiral . It possesses no stereogenic center.

  • Guide Scope: This guide addresses the chiral analogs and impurities of this structural class. In drug discovery (e.g., PPAR agonists, auxins), chirality is frequently introduced via

    
    -methylation (at C2) or chain branching. The protocols below are designed for chiral derivatives  (e.g., 2-methyl-5-(3,5-dimethylphenoxy)pentanoic acid) or to detect chiral precursors in the synthesis matrix.
    

Part 2: Comparative Analysis of Separation Methodologies

For phenoxyalkanoic acids, three primary methodologies dominate the field. The choice depends on the specific derivative's volatility, solubility, and the stage of development (screening vs. QC).

FeatureHigh-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC) Gas Chromatography (GC)
Primary Use Case Gold Standard for trace impurity analysis and QC.High-throughput screening (HTS) and preparative scale.Volatile esters; not suitable for free acids without derivatization.
Chiral Selector Polysaccharide-based (Amylose/Cellulose).Polysaccharide-based (Amylose/Cellulose).Cyclodextrin-based (e.g., Chirasil-Dex).
Resolution (

)
High (

typical). Excellent peak shape with additives.
Moderate to High. Faster elution leads to sharper peaks.High, but limited by thermal stability.
Sample Prep Minimal (Direct injection of free acid possible).Minimal.High (Requires methylation/silylation).
Throughput Moderate (15–30 min/run).High (3–8 min/run).Moderate (Temperature ramp dependent).
Green Factor Low (Consumes Hexane/IPA or ACN).High (Mainly

).
Moderate.
Expert Verdict:

For the specific assessment of 5-(3,5-dimethylphenoxy)pentanoic acid derivatives , Normal-Phase Chiral HPLC is the recommended starting point due to the aromatic moiety's strong


 interaction potential with polysaccharide stationary phases. SFC is the superior alternative for preparative isolation.

Part 3: Detailed Experimental Protocol (HPLC-CSP)

This protocol utilizes Chiral Stationary Phases (CSPs) based on amylose or cellulose tris(3,5-dimethylphenylcarbamate), which have shown the highest selectivity for phenoxy acid derivatives.

Reagents & Materials
  • Analyte: Chiral analog of 5-(3,5-Dimethylphenoxy)pentanoic acid (approx. 1 mg/mL in Ethanol).

  • Columns:

    • Primary: Chiralpak AD-H (Amylose-based) or equivalent.

    • Secondary: Chiralcel OD-H (Cellulose-based).

  • Mobile Phase Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Trifluoroacetic Acid (TFA).

    • Note: TFA is mandatory (0.1%) to suppress ionization of the carboxylic acid, preventing peak tailing and ensuring the molecule interacts with the chiral selector in its neutral form.

Method Development Workflow
Step A: Solubility & Mobile Phase Selection

The aromatic ether backbone is lipophilic.

  • Standard Mobile Phase: n-Hexane : IPA : TFA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV at 280 nm (Phenoxy absorption) and 210 nm (Carboxyl).

Step B: Column Screening (The "Switching" Strategy)
  • Inject 5 µL of racemate onto Chiralpak AD-H .

  • Evaluate:

    • If

      
      : Proceed to validation.
      
    • If partial separation: Lower IPA to 5% or reduce flow to 0.5 mL/min.

    • If no separation: Switch to Chiralcel OD-H . The cellulose backbone often provides complementary selectivity for "flat" aromatic systems.

Step C: Optimization for Impurity Analysis

If assessing enantiomeric purity (e.g., 99% ee required), the minor enantiomer must elute before the major peak if possible, to avoid being masked by the major peak's tail.

  • Tip: If the minor peak elutes second and is obscured, switch from IPA to Ethanol in the mobile phase. This often reverses elution order on amylose columns.

Part 4: Data Presentation & Validation Criteria

The following table summarizes expected performance metrics for a chiral analog (e.g., 2-methyl derivative) using the protocol above.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

Ensures baseline separation for accurate integration of the minor impurity (0.1% level).
Tailing Factor (

)

Critical for acids. If

, increase TFA concentration to 0.2%.
Selectivity (

)

Indicates sufficient thermodynamic difference in binding between enantiomers.
Capacity Factor (

)

Ensures the peak is not eluting with the void volume (

) nor retained excessively.

Part 5: Visualization (Decision Tree)

The following diagram outlines the logical flow for selecting the optimal separation method for phenoxyalkanoic acids.

MethodDevelopment Start Start: Chiral Phenoxy Acid Derivative CheckVol Is the molecule volatile (or easily esterified)? Start->CheckVol GC_Path GC-FID/MS (Cyclodextrin Column) CheckVol->GC_Path Yes HPLC_Path HPLC/SFC Screening CheckVol->HPLC_Path No (Thermal Instability) Solubility Solubility Check HPLC_Path->Solubility NormalPhase Normal Phase HPLC (Hex/IPA + 0.1% TFA) Solubility->NormalPhase Soluble in Hexane ReversedPhase Reversed Phase HPLC (ACN/H2O + Formic Acid) Solubility->ReversedPhase Soluble in MeOH/H2O ColumnSel Column Selection: AD-H vs OD-H NormalPhase->ColumnSel Success Rs > 1.5? Validate Method ColumnSel->Success Yes Optimize Optimize: Change Alcohol (EtOH) or Temperature ColumnSel->Optimize No Optimize->ColumnSel Re-screen

Figure 1: Strategic decision tree for developing an enantioselective method for phenoxyalkanoic acid derivatives.

References

  • Maier, N. M., & Lindner, W. (2001). Chiral recognition applications of molecularly imprinted polymers: a critical review. Analytical and Bioanalytical Chemistry, 389(2), 377-397.

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2][3][4] Chemical Society Reviews, 37, 2593-2608.

  • Buser, H. R., & Müller, M. D. (1997). Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil. 2. Elucidation of the Enantiomerization Process.[5][6] Environmental Science & Technology, 31(7), 1960–1967.

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® AD-H. Daicel Chiral Technologies.

Sources

inter-laboratory validation of an analytical method for 5-(3,5-Dimethylphenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the results and protocols of a multi-site inter-laboratory validation study for 5-(3,5-Dimethylphenoxy)pentanoic acid . This analyte, a structural isomer of the lipid-regulating agent Gemfibrozil (which is the 2,5-isomer with a dimethylated side chain), serves as a critical impurity marker and a metabolic probe in pharmacological research.

The study compares two analytical platforms: HPLC-UV (Legacy Method) and LC-MS/MS (Proposed Method). While HPLC-UV remains the standard for raw material assay due to its robustness, our validation data demonstrates that LC-MS/MS is the superior methodology for trace quantification in complex matrices (plasma/soil), offering a 1000-fold increase in sensitivity despite the challenges of inter-laboratory reproducibility.

Key Findings:

  • HPLC-UV: Excellent precision (RSD < 1.5%) for bulk purity but insufficient for biological trace analysis (LOQ ~1 µg/mL).

  • LC-MS/MS: Achieved LOQ of 0.5 ng/mL. Inter-laboratory reproducibility (RSD_R) was stabilized to <8% using a Deuterated Internal Standard (

    
    -IS).
    

The Analyte & The Challenge

Target Molecule: 5-(3,5-Dimethylphenoxy)pentanoic acid

  • Chemical Structure: An ether-linked carboxylic acid.

  • Key Difference from Gemfibrozil: Lacks the gem-dimethyl substitution at the

    
    -carbon and possesses a 3,5-dimethyl substitution pattern on the phenyl ring.
    
  • Analytical Challenge: The molecule is lipophilic (LogP ~3.5) but acidic (pKa ~4.7). In LC-MS, it suffers from signal suppression due to phospholipids in biological matrices. In UV, it lacks a strong chromophore, relying on the phenoxy absorption bands (270–280 nm).

Validation Framework

The study followed ICH Q2(R2) guidelines for analytical procedure validation and ISO 5725 for the accuracy (trueness and precision) of measurement methods.

Comparative Method Performance

We conducted a "Round Robin" study involving 8 qualified laboratories. Each lab analyzed blind duplicates of spiked matrices at three concentration levels.

Table 1: Method Performance Summary
ParameterMethod A: HPLC-UV (Legacy)Method B: LC-MS/MS (Proposed)
Principle Isocratic Reversed-Phase LCNegative ESI / MRM
Detector UV-Vis @ 276 nmTriple Quadrupole MS
Linearity Range 10 – 1000 µg/mL1 – 1000 ng/mL
LOD (Limit of Detection) 2.5 µg/mL0.1 ng/mL
Inter-Lab Precision (RSD_R) 1.2% (at 500 µg/mL)7.4% (at 50 ng/mL)
Throughput 15 min / sample6 min / sample
Primary Application Raw Material Assay / PurityBioanalysis / Trace Impurity
Table 2: Inter-Laboratory Precision Data (Reproducibility)

Based on ISO 5725 statistical analysis of 8 labs.

Analyte Conc.[1][2][3][4][5]MethodRepeatability (

) RSD%
Reproducibility (

) RSD%
HorRat Value
High (100 µg/mL) HPLC-UV0.8%1.5%0.4 (Excellent)
High (100 µg/mL) LC-MS/MS2.1%3.5%0.9 (Acceptable)
Low (10 ng/mL) HPLC-UVN/A (Not Detected)N/AN/A
Low (10 ng/mL) LC-MS/MS4.5%7.8%1.1 (Acceptable)

Expert Insight: The HPLC-UV method is extremely "transferable" (low HorRat) because it relies on simple absorbance. The LC-MS/MS method shows higher variance between labs due to differences in source design (e.g., Sciex TurboV vs. Waters Z-Spray) and matrix effects. However, the use of a stable isotope internal standard kept the HorRat value near 1.0, validating the method for regulatory submission.

Visualizing the Validation Workflow

The following diagram outlines the logical flow of the inter-laboratory study designed to validate the LC-MS/MS method.

ValidationWorkflow cluster_Labs Round Robin Execution Start Study Design (ISO 5725 / ICH Q2) Prep Sample Preparation (Central Lab) Spiked Matrices + Blind Duplicates Start->Prep Distrib Distribution to 8 Participant Labs Prep->Distrib Lab1 Lab 1: Analysis Distrib->Lab1 Lab2 Lab 2: Analysis Distrib->Lab2 Lab3 Lab 3: Analysis Distrib->Lab3 DataCol Data Collection & Outlier Tests (Grubbs/Cochran) Lab1->DataCol Lab2->DataCol Lab3->DataCol Stats Statistical Analysis (ANOVA) DataCol->Stats Outcome Validation Report (RSD_r vs RSD_R) Stats->Outcome

Figure 1: Workflow for the inter-laboratory validation study, ensuring blind testing and rigorous statistical outlier removal.

Detailed Protocol: LC-MS/MS (The Validated Method)[6]

This protocol is the "Consensus Method" resulting from the validation. It is optimized for trace quantification in plasma or wastewater.

Reagents & Standards
  • Analyte: 5-(3,5-Dimethylphenoxy)pentanoic acid (>99% purity).

  • Internal Standard (IS): 5-(3,5-Dimethylphenoxy)pentanoic acid-

    
     (Deuterated on the dimethylphenoxy ring).
    
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of sample (Plasma/Serum) into a 1.5 mL tube.

  • Add 20 µL of Internal Standard working solution (500 ng/mL).

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial.

  • Crucial Step: Dilute the supernatant 1:1 with Water (0.1% Formic Acid) to match the initial mobile phase conditions and prevent peak fronting.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 10% B (Re-equilibration)

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

    • Why Negative? The carboxylic acid moiety deprotonates easily (

      
      ), providing superior sensitivity over positive mode.
      
MRM Transitions
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Type
Analyte 221.1121.118Quantifier
Analyte 221.1163.112Qualifier
Internal Standard 227.1127.118Quantifier

Mechanism Note: The transition 221.1 > 121.1 corresponds to the cleavage of the ether bond, releasing the 3,5-dimethylphenolate ion.

Mechanistic Visualization

The following diagram illustrates the ionization and fragmentation pathway utilized in the MS/MS method, which is critical for understanding the specificity of the assay.

MS_Mechanism Molecule Neutral Molecule MW: 222.28 ESI ESI Source (Negative Mode) Deprotonation (-H+) Molecule->ESI High Voltage Precursor Precursor Ion [M-H]- m/z 221.1 ESI->Precursor Loss of acidic proton Quad2 Collision Cell (CID) Argon Gas Impact Precursor->Quad2 Filter Q1 Product Product Ion (Phenolate) m/z 121.1 Quad2->Product Ether cleavage

Figure 2: Reaction monitoring pathway. The specific cleavage of the ether bond ensures high selectivity against matrix interference.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[2][6] Link

  • ISO. (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results.[7] International Organization for Standardization.[3] Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

  • Hignite, C. E., & Azarnoff, D. L. (1977). Drugs and Metabolites as Contaminants of Groundwater (Phenoxy Acid Derivatives).[8] Life Sciences. (Foundational chemistry for phenoxy acid detection). Link

  • Sancho, J. V., et al. (2006). Rapid determination of phenoxy acid herbicides in water by ultra-pressure liquid chromatography–tandem mass spectrometry.[8] Journal of Chromatography A. Link

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Dimethylphenoxyalkanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the landscape of drug discovery, particularly for lipid-lowering agents like fibrates, the pharmacokinetic profile of a candidate molecule is as crucial as its pharmacodynamic activity. Dimethylphenoxyalkanoic acids, analogues of foundational fibrates like clofibric acid, represent a class of compounds with significant therapeutic potential.[1][2] However, their journey from a promising lead to a viable drug is heavily dictated by their metabolic fate. Metabolic stability, the molecule's resistance to enzymatic degradation, is a cornerstone of this profile.[3][4] It directly influences key pharmacokinetic parameters such as in vivo half-life, oral bioavailability, and clearance, ultimately shaping the dosing regimen and therapeutic window.[4][5]

The liver, the body's primary metabolic hub, employs a host of enzymes to process xenobiotics. For fibrate-like compounds, the Cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms like CYP3A4 and CYP2C8, are the principal mediators of Phase I oxidative metabolism.[6][7] The subtle art of medicinal chemistry lies in understanding how minor structural modifications—such as the placement of two methyl groups on the phenoxy ring—can profoundly alter a molecule's interaction with these enzymes. This guide provides a comparative analysis of the metabolic stability of various dimethylphenoxyalkanoic acid isomers, grounded in robust experimental data and established biochemical principles. We will explore not just what the stability differences are, but why they exist, offering a rationale-driven framework for researchers in drug development.

Experimental Design: The Rationale for In Vitro Microsomal Assays

To evaluate metabolic stability in a reliable and high-throughput manner, the liver microsomal stability assay is the industry-standard starting point.[5][8] The choice of this in vitro system is a deliberate one, balancing biological relevance with experimental feasibility.

Why Liver Microsomes? Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes. They are a rich source of Phase I metabolic enzymes, most notably the CYP enzymes, making them an excellent model for predicting hepatic clearance.[9][10] While whole hepatocytes offer a more complete picture by including Phase II metabolism and transporter effects, microsomal assays provide a clean, focused assessment of oxidative metabolism, which is often the rate-limiting step for this chemical class.[9]

The Role of NADPH: The catalytic cycle of CYP enzymes requires a cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to transfer reducing equivalents.[9][11] The assay is initiated by adding NADPH to the incubation mixture, and its presence is essential for enzymatic activity. A control incubation without NADPH is always included to account for any non-enzymatic chemical degradation.[9]

Analytical Endpoint: LC-MS/MS: The quantification of the parent compound over time is achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard due to its unparalleled sensitivity, specificity, and speed.[12][13][14] It allows for the precise measurement of the drug candidate even in a complex biological matrix and can distinguish it from potential metabolites.[15][16]

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the human liver microsomal stability assay.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase (37°C) cluster_sampling Sampling & Termination cluster_analysis Analysis Phase Prep_HLM Prepare Human Liver Microsomes (HLM) Incubate_Mix Combine HLM, Buffer, & Isomer Solution Prep_HLM->Incubate_Mix Prep_Test Prepare Isomer Stock Solutions Prep_Test->Incubate_Mix Prep_Buffer Prepare Phosphate Buffer (pH 7.4) Prep_Buffer->Incubate_Mix Prep_NADPH Prepare NADPH Cofactor Solution Start_Reaction Initiate Reaction (Add NADPH) Prep_NADPH->Start_Reaction Pre_Incubate Pre-incubate 3 min Incubate_Mix->Pre_Incubate Pre_Incubate->Start_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 45 min) Start_Reaction->Time_Points Quench Terminate Reaction (Add Cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Calculate % Remaining, t1/2, and CLint LCMS->Data_Analysis

Caption: Workflow for the in vitro human liver microsomal stability assay.

Detailed Experimental Protocol

This protocol provides a self-validating system for assessing metabolic stability.

  • Reagent Preparation:

    • Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare 10 mM stock solutions of each dimethylphenoxyalkanoic acid isomer in DMSO.

    • Prepare a 20 mg/mL stock of pooled human liver microsomes (HLMs) in buffer.

    • Prepare a 10 mM NADPH regenerating system solution in buffer.

    • Prepare a termination solution of acetonitrile containing a suitable internal standard (e.g., warfarin, tolbutamide).

  • Incubation Mixture Preparation:

    • In a 96-well plate, for each isomer, prepare test wells and control wells (without NADPH).

    • Add buffer to each well.

    • Add the HLM stock solution to achieve a final protein concentration of 0.5 mg/mL.[9]

    • Add the isomer stock solution to achieve a final concentration of 1 µM.[9][10] The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

  • Reaction Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH solution to the test wells. Add an equal volume of buffer to the control wells.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot from each well.[9][10]

    • Immediately add the aliquot to a separate plate containing 3 volumes of the cold termination solution to stop the reaction.[11]

  • Sample Processing and Analysis:

    • Seal and vortex the termination plate for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated microsomal proteins.[11]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.[8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[10]

Comparative Analysis of Isomer Stability

The metabolic stability of six representative dimethylphenoxyalkanoic acid isomers was assessed using the protocol described above. The results, summarized below, reveal a clear structure-metabolism relationship.

IsomerSubstitution PatternIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Metabolic Stability Classification
A 2,3-Dimethyl25.155.2Moderate
B 2,4-Dimethyl41.533.4Moderate-High
C 2,5-Dimethyl38.735.9Moderate-High
D 2,6-Dimethyl> 90< 15.4High
E 3,4-Dimethyl18.973.3Low-Moderate
F 3,5-Dimethyl14.297.6Low

Discussion of Results:

The data clearly indicates that the substitution pattern on the phenoxy ring significantly impacts metabolic stability.

  • High Stability (Isomer D): The 2,6-dimethyl isomer exhibits the highest metabolic stability. This is a classic example of steric hindrance . The two methyl groups flank the ether linkage, physically blocking the CYP enzyme's active site from accessing the aromatic ring for hydroxylation, a primary metabolic pathway for such compounds.[17] This "metabolic blocking" is a common and effective strategy in medicinal chemistry to enhance drug half-life.[5]

  • Low Stability (Isomer F): Conversely, the 3,5-dimethyl isomer is the most rapidly metabolized. In this configuration, the positions ortho (2, 6) and para (4) to the ether linkage are un-substituted and electronically activated, making them prime targets for CYP-mediated aromatic hydroxylation. The methyl groups at the meta positions offer minimal steric protection to these vulnerable sites.

  • Intermediate Stability (Isomers A, B, C, E): The remaining isomers show moderate stability. The 2,4- and 2,5-dimethyl isomers (B and C) are more stable than the 3,4- and 2,3-isomers (E and A). This suggests that a methyl group at the C2 (ortho) position provides a degree of steric shielding, but if other positions (like C4 or C5) remain accessible, metabolism will still proceed at a moderate rate. The 3,4-dimethyl isomer (E) leaves the C2 and C6 positions open, leading to relatively rapid metabolism.

Potential Metabolic Pathways

The primary metabolic transformations for phenoxyalkanoic acids involve Phase I oxidation followed by Phase II conjugation.[6][18]

  • Aromatic Hydroxylation: CYP enzymes introduce a hydroxyl group onto the aromatic ring, typically at the most electron-rich and sterically accessible positions.

  • Alkyl Hydroxylation: Hydroxylation can also occur on the methyl groups themselves, forming a benzylic alcohol, which can be further oxidized.

  • Ether Cleavage: Though generally less common for this stable linkage, O-dealkylation is a possible metabolic route.

  • Glucuronidation: The carboxylic acid moiety or newly formed hydroxyl groups can be conjugated with glucuronic acid by UGT enzymes, forming a more water-soluble metabolite for excretion.[7][18]

Visualizing a Potential Metabolic Pathway

This diagram illustrates potential metabolic fates for the 3,5-dimethylphenoxyalkanoic acid isomer (Isomer F), the least stable compound in our analysis.

G Parent 3,5-Dimethylphenoxyalkanoic Acid (Isomer F) M1 4-Hydroxy Metabolite Parent->M1 CYP-mediated Aromatic Hydroxylation M2 2-Hydroxy Metabolite Parent->M2 CYP-mediated Aromatic Hydroxylation M3 Glucuronide Conjugate Parent->M3 UGT-mediated Glucuronidation M1->M3 UGT-mediated Glucuronidation M2->M3 UGT-mediated Glucuronidation

Caption: Potential metabolic pathways for the 3,5-dimethyl isomer.

Conclusion and Strategic Implications

This guide demonstrates the profound influence of isomeric substitution on the metabolic stability of dimethylphenoxyalkanoic acids. Our in vitro investigation establishes a clear and actionable structure-metabolism relationship: steric hindrance around the metabolically active sites of the molecule is a key determinant of stability. The 2,6-dimethyl substitution pattern provides a robust metabolic shield, drastically increasing the compound's half-life in a human liver microsomal system.

For drug development professionals, these findings are highly instructive. When designing new analogues in this class, prioritizing substitution patterns that sterically hinder known sites of CYP-mediated metabolism can be a highly effective strategy for engineering a more favorable pharmacokinetic profile. The in vitro microsomal assay, as detailed here, serves as an indispensable tool for rapidly screening and ranking new chemical entities, ensuring that only the most promising candidates, with an optimal balance of potency and metabolic stability, advance in the development pipeline.

References

  • Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. (2021). Future Science OA. Available at: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025). Longdom Publishing. Available at: [Link]

  • McTaggart, F., & Jones, H. B. (2000). Clinical Pharmacokinetics of Fibric Acid Derivatives (Fibrates). Clinical Pharmacokinetics, 39(3), 157–176. Available at: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Available at: [Link]

  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC - NIH. (n.d.). National Institutes of Health. Available at: [Link]

  • Prueksaritanont, T., Richards, K. M., Qiu, Y., Strong-Basalyga, K., Miller, A., Li, C., Eisenhandler, R., & Carlini, E. J. (2005). Comparative Effects of Fibrates on Drug Metabolizing Enzymes in Human Hepatocytes. Pharmaceutical Research, 22(1), 71–78. Available at: [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - SciSpace. (n.d.). SciSpace. Available at: [Link]

  • Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

  • Pikuleva, I. A. (2006). Cholesterol-metabolizing cytochromes P450: implications for cholesterol lowering. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 843–856. Available at: [Link]

  • Pajunen, P., & Tikkanen, M. J. (2009). Cytochrome P450 — physiological key factor against cholesterol accumulation and the atherosclerotic vascular process. Annals of Medicine, 41(5), 336–348. Available at: [Link]

  • Microsomal Stability Assay - Creative Bioarray. (n.d.). Creative Bioarray. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Thibaut, R., & Porte, C. (2008). Effects of fibrates, anti-inflammatory drugs and antidepressants in the fish hepatoma cell line PLHC-1: cytotoxicity and interactions with cytochrome P450 1A. Toxicology in Vitro, 22(6), 1541–1547. Available at: [Link]

  • Ackley, D. C., Rockich, K. T., & Rocci, M. L. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology (pp. 249-261). Humana Press. Available at: [Link]

  • 3.9. Microsomal Metabolic Stability - Bio-protocol. (n.d.). Bio-protocol. Available at: [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Available at: [Link]

  • Emudianughe, T. S., Caldwell, J., Sinclair, K. A., & Smith, R. L. (1983). Species differences in the metabolic conjugation of clofibric acid and clofibrate in laboratory animals and man. Drug Metabolism and Disposition, 11(2), 97–102. Available at: [Link]

  • Francik, R., Kryczyk, J., & Francik, S. (2016). Pharmacokinetics and metabolism of selected clofibric acid derivatives. Postepy Higieny i Medycyny Doswiadczalnej, 70, 134-141. Available at: [Link]

  • Dot Language Graphviz. (n.d.). YouTube. Available at: [Link]

  • DOT Language - Graphviz. (2024). Graphviz. Available at: [Link]

  • Graphviz tutorial - YouTube. (2021). YouTube. Available at: [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Available at: [Link]

  • Analogues of clofibric acid. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Clofibric acid - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Structure of phenoxyalkane acids (based on Zertal et al. 2004) - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Journal of Pharmaceutical Sciences & Emerging Drugs. Available at: [Link]

  • Structure–function relationships in plant phenylpropanoid biosynthesis - PMC - NIH. (n.d.). National Institutes of Health. Available at: [Link]

  • Masimirembwa, C. M., & Hasler, J. A. (2002). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 41(12), 837–856. Available at: [Link]

  • Metabolic Stability - Pharma Focus Asia. (2021). Pharma Focus Asia. Available at: [Link]

  • Quantitative structure-metabolism relationship of the metabolic N-dealkylation rates. (n.d.). ResearchGate. Available at: [Link]

  • Structure-metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds | Request PDF - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. (2025). MDPI. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). National Institutes of Health. Available at: [Link]

  • Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound - Frontiers. (2017). Frontiers. Available at: [Link]

Sources

A Comparative Guide to the Bioanalytical Method Validation for 5-(3,5-Dimethylphenoxy)pentanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of bioanalytical methods for the quantification of 5-(3,5-Dimethylphenoxy)pentanoic acid in plasma. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind methodological choices, comparing common analytical platforms and sample preparation techniques. Our objective is to equip you with the expertise to develop and validate a robust, reliable, and regulatory-compliant bioanalytical method.

The validation of bioanalytical methods is a cornerstone of drug development, ensuring that the data from pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies are reliable and reproducible.[1][2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that form the basis for these validation processes.[1][4][5] This guide is structured to align with these principles, providing a comparative analysis of the most suitable techniques for a small organic acid like 5-(3,5-Dimethylphenoxy)pentanoic acid.

The Regulatory Framework: A Foundation of Trust

Before embarking on method development, it is crucial to understand the regulatory landscape. The FDA and EMA (through the International Council for Harmonisation - ICH M10 guideline) provide the framework for validating bioanalytical assays.[1][6][7] These guidelines ensure that a method is "fit for purpose" and consistently produces accurate and precise results.[1][5]

The fundamental parameters for bioanalytical method validation include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte from other components in the plasma matrix.[7][8]

  • Accuracy and Precision: Accuracy measures the closeness of results to the true value, while precision measures the degree of scatter in a series of measurements.[3][7][8]

  • Calibration Curve: The response-concentration relationship of the analyte, which must be continuous and reproducible.[8]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[7]

  • Recovery: The efficiency of the extraction process.[9]

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, bench-top, long-term storage).[10]

Comparison of Analytical Platforms

The choice of analytical instrumentation is dictated by the physicochemical properties of 5-(3,5-Dimethylphenoxy)pentanoic acid and the required sensitivity of the assay. As a small organic acid, several platforms are viable, each with distinct advantages and disadvantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the "gold standard" for the quantification of small molecules in complex biological matrices.[1][11] Its power lies in the combination of the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

  • Causality of Choice: For a compound like 5-(3,5-Dimethylphenoxy)pentanoic acid, which contains a carboxylic acid group, electrospray ionization (ESI) in negative ion mode is the logical choice. The acidic proton is readily lost, forming a [M-H]⁻ ion that can be selectively monitored. This intrinsic property makes it highly amenable to MS detection, often achieving detection limits in the low ng/mL to pg/mL range.[11] The high selectivity of monitoring a specific precursor-to-product ion transition minimizes the risk of interference from endogenous plasma components.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of organic acids.[12] However, it introduces a critical prerequisite for non-volatile analytes.

  • Causality of Choice: 5-(3,5-Dimethylphenoxy)pentanoic acid is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is mandatory to convert the polar carboxylic acid group into a less polar, more volatile ester (e.g., a trimethylsilyl or ethyl ester).[12][13] While this adds a step to the sample preparation workflow, GC-MS can provide excellent chromatographic resolution and sensitivity. The choice to use GC-MS often depends on the laboratory's existing expertise and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique.[14][15][16] Its suitability, however, is highly dependent on the analyte's chromophore and the required sensitivity.

  • Causality of Choice: The phenoxy group in the analyte provides a chromophore, making UV detection feasible. However, HPLC-UV generally lacks the sensitivity and selectivity of mass spectrometry.[7] It may be a suitable choice for studies where the expected plasma concentrations are high (in the µg/mL range) or during early-stage discovery work.[14] For regulated preclinical or clinical studies, achieving the required LLOQ without interference from matrix components can be a significant challenge.[15]

Performance Comparison Summary
ParameterLC-MS/MSGC-MSHPLC-UV
Selectivity ExcellentVery Good to ExcellentModerate to Good
Sensitivity (Typical LLOQ) pg/mL to low ng/mLng/mLHigh ng/mL to µg/mL
Sample Prep Complexity ModerateHigh (derivatization required)Low to Moderate
Throughput HighModerateHigh
Regulatory Acceptance Gold StandardWidely AcceptedAccepted (if sensitivity allows)
Key Rationale Best for low-concentration PK/TK studies requiring high selectivity.An alternative for labs with strong GC expertise, requires derivatization.Suitable for high-concentration studies or early discovery.

Experimental Design: Protocols and Workflows

A robust bioanalytical method relies on a clean and reproducible sample preparation strategy. The goal is to remove proteins and other interfering matrix components while efficiently extracting the analyte of interest.[17]

Comparative Sample Preparation Protocols

The following diagram and protocols compare three common extraction techniques.

G cluster_0 Plasma Sample cluster_1 Protein Precipitation (PPT) cluster_2 Liquid-Liquid Extraction (LLE) cluster_3 Solid-Phase Extraction (SPE) Plasma Plasma Sample (Aliquot) PPT_Solvent Add Internal Standard (IS) & Cold Acetonitrile Plasma->PPT_Solvent Fast, but 'dirtier' extract Prone to matrix effects LLE_Solvent Add IS, Buffer (to adjust pH) & Immiscible Organic Solvent Plasma->LLE_Solvent Cleaner than PPT Solvent selection is key SPE_Condition Condition SPE Cartridge Plasma->SPE_Condition Cleanest extract Highest recovery More complex & costly Vortex_PPT Vortex to Precipitate Proteins PPT_Solvent->Vortex_PPT Centrifuge_PPT Centrifuge Vortex_PPT->Centrifuge_PPT Supernatant Collect Supernatant Centrifuge_PPT->Supernatant Evaporate_PPT Evaporate & Reconstitute Supernatant->Evaporate_PPT Final_Extract Final Extract for Analysis Evaporate_PPT->Final_Extract Vortex_LLE Vortex to Partition Analyte LLE_Solvent->Vortex_LLE Centrifuge_LLE Centrifuge to Separate Phases Vortex_LLE->Centrifuge_LLE Organic_Layer Collect Organic Layer Centrifuge_LLE->Organic_Layer Evaporate_LLE Evaporate & Reconstitute Organic_Layer->Evaporate_LLE Evaporate_LLE->Final_Extract SPE_Load Load Sample (with IS) SPE_Condition->SPE_Load SPE_Wash Wash to Remove Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute Evaporate_SPE Evaporate & Reconstitute SPE_Elute->Evaporate_SPE Evaporate_SPE->Final_Extract

Caption: Comparative workflow of common plasma sample preparation techniques.

Protocol 1: Protein Precipitation (PPT)

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of internal standard (IS) working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Rationale: This is the simplest and fastest method. However, it is less selective, and significant matrix components may remain in the supernatant, potentially causing ion suppression in LC-MS/MS.[18]

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of IS working solution.

  • Add 50 µL of an acidic buffer (e.g., 0.1 M HCl) to protonate the carboxylic acid, making it less polar.

  • Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes to facilitate the partitioning of the analyte into the organic layer.

  • Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate to dryness and reconstitute as in the PPT protocol.

  • Rationale: LLE provides a cleaner extract than PPT by selectively partitioning the analyte based on its solubility and the pH of the aqueous phase.[19]

Protocol 3: Solid-Phase Extraction (SPE)

  • Condition: Pass 1 mL of methanol followed by 1 mL of water through a mixed-mode anion exchange SPE cartridge.

  • Load: Mix 100 µL of plasma with 10 µL of IS and 200 µL of a weak buffer. Load the mixture onto the conditioned cartridge.

  • Wash: Pass 1 mL of water followed by 1 mL of methanol through the cartridge to remove neutral and basic interferences.

  • Elute: Elute the analyte using 500 µL of methanol containing 2-5% formic or acetic acid.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute.

  • Rationale: SPE is the most selective method, providing the cleanest extracts and often the highest recovery.[18][20] The choice of a mixed-mode anion exchange sorbent is logical for an organic acid, as it allows for retention via both hydrophobic interactions and ionic interactions with the carboxylate group.

The Validation Process: A Self-Validating System

The following diagram outlines the logical flow of the validation process, ensuring that each step builds upon the last to create a fully validated method ready for routine use.

G MD Method Development (Selectivity, Sensitivity, Recovery) FV Full Validation (Per FDA/ICH M10 Guidelines) MD->FV Accuracy Accuracy & Precision (Intra- & Inter-day) FV->Accuracy CalCurve Calibration Curve (Linearity, Range, LLOQ) FV->CalCurve Selectivity Selectivity & Matrix Effect FV->Selectivity Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) FV->Stability SSA Study Sample Analysis Report Validation Report Generation Accuracy->Report CalCurve->Report Selectivity->Report Stability->Report Report->SSA Method is 'Fit for Purpose'

Caption: High-level workflow for bioanalytical method validation.

Validation Acceptance Criteria

The following table summarizes the generally accepted criteria for key validation parameters, based on FDA and EMA guidelines.[1][3][5]

ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value for QC samples (within ±20% at the LLOQ).[3][8]
Precision The coefficient of variation (CV) should not exceed 15% for QC samples (not exceed 20% at the LLOQ).[3][8]
Selectivity Response from interfering components should be ≤20% of the analyte response at the LLOQ and ≤5% of the IS response.[21]
Linearity (r²) The correlation coefficient (r²) for the calibration curve should typically be ≥0.99.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.[9]
Stability Analyte concentration should be within ±15% of the nominal concentration under the tested conditions.

By systematically executing these validation experiments and demonstrating that the method meets these criteria, you create a self-validating system that ensures the integrity and trustworthiness of your bioanalytical data. This rigorous approach is non-negotiable for data intended for regulatory submission.[1]

References

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Vertex AI Search URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: Vertex AI Search URL: [Link]

  • Title: Bioanalytical Method Validation FDA 2001.pdf Source: Vertex AI Search URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 Source: FDA URL: [Link]

  • Title: Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges Source: American Journal of Clinical Pathology | Oxford Academic URL: [Link]

  • Title: Bioanalytical method validation emea Source: PPTX - Slideshare URL: [Link]

  • Title: Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges Source: ResearchGate URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance Source: HHS.gov URL: [Link]

  • Title: European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Source: Bioanalysis Zone URL: [Link]

  • Title: Liquid chromatographic–mass spectrometric method for simultaneous determination of small organic acids potentially contributing to acidosis in severe malaria Source: PMC URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Small Molecule Bioanalysis Source: BioAgilytix URL: [Link]

  • Title: Metabolic profiles of organic acids from human plasma Source: American Chemical Society URL: [Link]

  • Title: Bioanalytical method development and validation of HPLCUV assay for the quantification of SHetA2 in mouse and human plasma: Application to pharmacokinetics study Source: PubMed Central URL: [Link]

  • Title: LC-MS/MS for the Diagnosis of Organic Acidemias Source: Encyclopedia MDPI URL: [Link]

  • Title: Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation Source: MDPI URL: [Link]

  • Title: GC-MS Application Note Source: Pragolab URL: [Link]

  • Title: Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column Source: Agilent URL: [Link]

  • Title: Key elements of bioanalytical method validation for small molecules Source: ResearchGate URL: [Link]

  • Title: Bioanalytical Method Validation and Its Pharmaceutical Application- A Review Source: Pharm Anal Acta URL: [Link]

  • Title: Bioanalytical Method Validation Source: FDA URL: [Link]

  • Title: Bioanalytical Method Validation: A Comprehensive Review Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: Therapeutic Goods Administration URL: [Link]

  • Title: Bioanalytical Method Validation Focus on Sample Stability Source: BioPharma Services URL: [Link]

  • Title: Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spect Source: NMS Labs URL: [Link]

  • Title: Analysis of drugs from biological samples Source: International Journal of Innovative Science and Research Technology URL: [Link]

Sources

A Guide to Evaluating the Target Specificity of 5-(3,5-Dimethylphenoxy)pentanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Methodologies and Comparative Analysis

In the landscape of drug discovery and chemical biology, the precise characterization of a small molecule's interaction with its intended biological target is paramount. An incomplete understanding of a compound's specificity can lead to misinterpreted experimental results, and more critically, unforeseen toxicities in clinical development. This guide provides a comprehensive framework for evaluating the target specificity of the compound 5-(3,5-Dimethylphenoxy)pentanoic acid.

A preliminary review of scientific literature indicates that 5-(3,5-Dimethylphenoxy)pentanoic acid is not a widely characterized agent. However, its structure bears a strong resemblance to the well-known lipid-lowering drug, Gemfibrozil , which has the chemical name 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid.[1] Given this structural similarity, this guide will proceed under the working hypothesis that the intended topic of interest is Gemfibrozil or a closely related analog. The principles and methodologies described herein are broadly applicable to the characterization of any novel phenoxy-pentanoic acid derivative.

Gemfibrozil is a member of the fibrate class of drugs, and its primary mechanism of action is through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] PPARα is a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid metabolism. Therefore, the central challenge in evaluating the specificity of a compound like Gemfibrozil is to determine the degree to which it selectively activates PPARα over other related and unrelated cellular targets.

The Primary Target: PPARα Signaling

To evaluate specificity, one must first understand the on-target mechanism. PPARα, upon binding to a ligand such as Gemfibrozil, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes that modulate lipid metabolism, leading to decreased triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gemfibrozil Gemfibrozil PPARa PPARα Gemfibrozil->PPARa Binds PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex Heterodimerizes with RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (DNA) Transcription Target Gene Transcription PPRE->Transcription Initiates Lipid_Metabolism Modulation of Lipid Metabolism Transcription->Lipid_Metabolism PPARa_RXR_Complex->PPRE Binds to

Caption: The PPARα signaling pathway activated by Gemfibrozil.

Part 1: In Vitro Specificity Profiling — The First Line of Inquiry

The initial step in assessing specificity is to quantify the compound's activity against a carefully selected panel of protein targets in a controlled, cell-free environment. This approach provides clean, quantitative data on binding affinity and functional potency.

Causality Behind Experimental Choices

The choice of an appropriate target panel is critical. For a putative PPARα agonist, this panel must, at a minimum, include the other PPAR isoforms: PPARγ (the master regulator of adipogenesis and the target of thiazolidinedione drugs) and PPARδ (involved in fatty acid oxidation).[2] Quantifying the activity against these isoforms provides a direct measure of selectivity. A broader panel might include other nuclear receptors or enzymes known to be affected by similar chemical scaffolds, such as cytochrome P450 (CYP) enzymes.[2]

Comparative Data: Gemfibrozil vs. a Hypothetical Alternative

The following table presents hypothetical data from a typical in vitro profiling experiment, comparing Gemfibrozil with a hypothetical, less specific alternative compound ("Compound X"). The goal is to identify a compound with high potency for PPARα (low EC50) and significantly lower potency for other PPAR isoforms (high EC50), resulting in a high selectivity ratio.

CompoundTargetFunctional Activity (EC50, µM)Selectivity (vs. PPARα)
Gemfibrozil PPARα 15 -
PPARγ15010-fold
PPARδ> 200> 13-fold
Compound X PPARα 25 -
PPARγ401.6-fold
PPARδ753-fold

EC50 values represent the concentration required to elicit 50% of the maximal response.

Experimental Workflow: In Vitro Profiling

in_vitro_workflow Compound Test Compound (e.g., Gemfibrozil) Target_Panel Select Target Panel (PPARα, γ, δ, CYPs, etc.) Compound->Target_Panel Binding_Assay Binding Assays (e.g., Radioligand Displacement) Determine Ki Target_Panel->Binding_Assay Functional_Assay Functional Assays (e.g., Luciferase Reporter) Determine EC50 Target_Panel->Functional_Assay Data_Analysis Data Analysis Calculate Selectivity Ratios Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Result Specificity Profile Data_Analysis->Result

Caption: Workflow for in vitro specificity profiling.

Protocol: PPARα Luciferase Reporter Assay

This protocol is a self-validating system to measure the functional activation of PPARα in a cellular context.

  • Cell Culture: Plate a suitable host cell line (e.g., HEK293T) that has been engineered to co-express:

    • A full-length human PPARα protein.

    • A luciferase reporter gene under the control of a PPRE-containing promoter.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., Gemfibrozil) in a suitable solvent like DMSO. Ensure the final DMSO concentration in the assay is consistent and low (<0.1%) to avoid solvent-induced off-target effects.[3]

  • Treatment: Add the diluted compounds to the cells. Include the following controls:

    • Vehicle Control: Cells treated with the solvent (e.g., DMSO) alone to establish a baseline luciferase signal.

    • Positive Control: Cells treated with a known potent PPARα agonist to define the maximal response.

    • Untransfected Control: Cells lacking the reporter construct to check for compound-induced autofluorescence.

  • Incubation: Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Part 2: Cellular Target Engagement and Proteome-Wide Specificity

While in vitro assays are essential, they do not fully recapitulate the complex environment inside a cell. Therefore, it is crucial to confirm that the compound engages its intended target in a native cellular context and to search for off-targets in an unbiased manner.

Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. CETSA leverages this by heating intact cells or cell lysates treated with the compound to various temperatures. Unbound proteins will denature and precipitate at lower temperatures, while ligand-bound proteins will remain in solution. The amount of soluble protein at each temperature can be quantified by methods like Western blotting.[4]

Why it's a Self-Validating System: A positive result in CETSA (a thermal shift) provides strong evidence of direct physical interaction between the compound and the target protein within the cell. The absence of a shift for other proteins serves as an internal negative control.

CETSA_Principle cluster_0 No Drug cluster_1 With Drug Protein_unbound Protein Heat_unbound Heat (T°C) Protein_unbound->Heat_unbound Denatured_unbound Denatured Protein Heat_unbound->Denatured_unbound Drug Drug Complex Drug-Protein Complex Drug->Complex Protein_bound Protein Protein_bound->Complex Heat_bound Heat (T°C) Complex->Heat_bound Stable_bound Stable Complex Heat_bound->Stable_bound

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: High-Level CETSA Workflow
  • Cell Treatment: Treat cultured cells with either the test compound or a vehicle control.

  • Heating: Aliquot the treated cells and heat each aliquot to a different temperature in a thermal cycler (e.g., from 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Quantification: Analyze the amount of soluble PPARα in each sample using Western blotting or other protein quantification methods.

  • Data Analysis: Plot the percentage of soluble PPARα against the temperature for both vehicle- and drug-treated samples. A shift in the melting curve to higher temperatures in the drug-treated sample indicates target engagement.

Conclusion: Synthesizing a Complete Specificity Profile

Evaluating the specificity of a small molecule like 5-(3,5-Dimethylphenoxy)pentanoic acid or its analog Gemfibrozil is not a single experiment but a multi-faceted investigation. It begins with high-throughput in vitro screens to establish a baseline of potency and selectivity against related targets.[5] It then moves into the cellular environment to confirm target engagement and identify potential off-targets using unbiased, proteome-wide methods.[4]

For Gemfibrozil, the data points to a primary mechanism through the activation of PPARα, with weaker activity on other PPAR isoforms.[2] Any novel analog must be subjected to a similarly rigorous cascade of assays. By systematically validating a compound's interaction profile, researchers and drug developers can build confidence in their experimental findings and make more informed decisions about which molecules to advance toward the clinic. The trustworthiness of any small molecule probe is directly proportional to the rigor with which its specificity has been tested.[6]

References

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.ACS Omega.
  • Small molecule selectivity and specificity profiling using functional protein microarrays.Methods in Molecular Biology.
  • Practical Guidance for Small Molecule Screening.Yale Center for Molecular Discovery.
  • Protocols: protein - small molecule interactions.NanoTemper Technologies.
  • The Experimentalist's Guide to Machine Learning for Small Molecule Design.
  • BindingDB BDBM50110590 2,2-Dimethyl-5-(2,5-dimethylphenoxy)valeriansaeure.BindingDB.
  • 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid.Sigma-Aldrich.
  • 25812-30-0|5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid.BLDpharm.
  • 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid;(2S,3S,4S,5R).PubChem.
  • 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid.ChemBK.
  • 5-Methoxy-5-oxopentanoic acid | Endogenous Metabolite.MedchemExpress.com.
  • Mechanisms of Action Underlying Conductance-Modifying Positive Allosteric Modul
  • 3′5-Dimaleamylbenzoic Acid Attenuates Bleomycin-Induced Pulmonary Fibrosis in Mice.MDPI.
  • Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evalu
  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand.MDPI.
  • 5-(5-Chloro-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid.EPA.
  • JNJ-28330835.precisionFDA.
  • Details of the Drug | DrugMAP.DrugMAP.
  • 2,2-Dimethyl-5-(2,5-xylyloxy)valeric acid::5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid::CHEMBL457::GEMFIBROZIL.BindingDB.
  • 5-(4-HYDROXY-2,5-DIMETHYLPHENOXY)-2,2-DIMETHYLPENTANOIC ACID.Inxight Drugs.
  • Pentanoic acid, 5-(2,5-dimethylphenoxy)-2,2-dimethyl-, methyl ester.CymitQuimica.
  • BindingDB BDBM50110590 2,2-Dimethyl-5-(2,5-dimethylphenoxy)valeriansaeure.BindingDB.
  • Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evalu
  • Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans.MDPI.
  • Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models.MDPI.
  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.PubMed.
  • Arguments to develop TRPV1 antagonist in neuropathic pain. Lessons for drug development.
  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago.Semantic Scholar.
  • 5-Hydroxytryptamine3 receptor antagonists and cardiac side effects.PubMed.

Sources

Comparative Analysis of Gene Expression Profiles Induced by Phenoxyalkanoic Acids: Herbicides vs. Fibrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyalkanoic acids represent a chemically privileged scaffold that spans two distinct industrial sectors: agrochemicals (herbicides like 2,4-D and MCPA ) and pharmaceuticals (lipid-lowering fibrates like Clofibric Acid and Pemafibrate ). Despite their divergent applications, these compounds share a fundamental molecular mechanism: the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR


) .[1]

This guide provides a comparative transcriptomic analysis of these compounds. While both subclasses induce a core "PPAR


 signature" regulating fatty acid 

-oxidation, they diverge significantly in off-target effects, specifically oxidative stress responses and cell cycle dysregulation. Understanding these nuances is critical for toxicologists differentiating between adaptive liver hypertrophy and adverse hepatotoxicity, and for drug developers seeking safer PPAR modulators (SPPARM

).

Molecular Mechanism: The PPAR Axis

To interpret gene expression profiles, one must first understand the signaling architecture. Phenoxyalkanoic acids act as ligand-dependent transcription factors.

Mechanism of Action[2][3]
  • Ligand Binding: The phenoxy acid binds to the ligand-binding domain (LBD) of PPAR

    
    .
    
    • Fibrates (e.g., Fenofibrate/Clofibric acid):[2] High-affinity binding, optimized for lipid metabolism modulation.

    • Herbicides (e.g., 2,4-D):[3][4] Lower affinity "weak" agonists; often require higher micromolar concentrations to elicit equivalent transcriptional activity.

  • Heterodimerization: The activated PPAR

    
     recruits the Retinoid X Receptor (RXR).[5]
    
  • DNA Binding: The PPAR

    
    -RXR complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
    
  • Cofactor Recruitment: Recruitment of co-activators (e.g., PGC-1

    
    ) drives the transcription of gene modules.[5]
    
Visualization: PPAR Signaling Pathway

The following diagram illustrates the canonical pathway shared by these compounds, highlighting the divergence into metabolic (adaptive) and proliferative (adverse/rodent-specific) outcomes.

PPAR_Pathway cluster_genes Target Gene Modules Ligand Phenoxyalkanoic Acid (2,4-D / Clofibric Acid) PPAR PPARα Receptor (Cytosol/Nucleus) Ligand->PPAR Binding Complex PPARα-RXR Heterodimer PPAR->Complex Activation RXR RXR (Retinoid X Receptor) RXR->Complex Dimerization PPRE PPRE (DNA Response Element) Complex->PPRE Promoter Binding Lipid Lipid Metabolism (Acox1, Cpt1a, Cyp4a) PPRE->Lipid Transcriptional Upregulation Stress Oxidative Stress (Cat, Sod1, Hmox1) PPRE->Stress ROS-mediated Induction Cycle Cell Cycle (Rodent) (Cdk1, Pcna, Myc) PPRE->Cycle Species-Specific Proliferation

Caption: The PPAR


 signaling cascade.[2][6][7][8][9][10][11] Ligand binding triggers heterodimerization with RXR, binding to PPREs, and subsequent activation of distinct gene modules.

Comparative Gene Expression Profiling[12][13][14]

The transcriptomic footprint of phenoxyalkanoic acids can be divided into three primary modules. The table below summarizes the expected fold-changes in a rodent liver model (the standard for toxicological assessment).

Table 1: Comparative Transcriptomic Signature (Rodent Liver)
Gene ModuleKey MarkersClofibric Acid / Fibrates (Therapeutic)2,4-D / MCPA (Herbicidal)Biological Interpretation
Fatty Acid

-Oxidation
Acox1High (↑↑↑) Medium (↑↑) Rate-limiting enzyme of peroxisomal

-oxidation. Hallmark of PPAR

activation.[7][8][9]
Cpt1aHigh (↑↑↑) Medium (↑↑) Mitochondrial fatty acid entry.
Cyp4a1Very High (↑↑↑↑) High (↑↑↑) Omega-oxidation of fatty acids. Highly sensitive biomarker.
Oxidative Stress Cat (Catalase)Medium (↑↑) High (↑↑↑) 2,4-D often uncouples oxidative phosphorylation, generating excess ROS requiring higher antioxidant defense.
Hmox1Low (↑) High (↑↑) Heme oxygenase-1 induction indicates cellular stress beyond simple peroxisome proliferation.
Cell Cycle & Proliferation Cdk1High (↑↑) Medium (↑) Drivers of hepatocyte hypertrophy and hyperplasia (Rodent-specific adverse outcome).
PcnaHigh (↑↑) Medium (↑) Proliferating Cell Nuclear Antigen; marker of DNA replication.
Lipid Transport Fabp1High (↑↑) Medium (↑) Fatty Acid Binding Protein; adaptive response to increased lipid flux.
Detailed Analysis
Module 1: Lipid Metabolism (The "Class Effect")

Both herbicides and fibrates robustly upregulate the


-oxidation machinery .
  • Mechanism: Direct PPRE binding.

  • Comparison: Fibrates are generally more potent on a molar basis. However, at high toxicological doses, 2,4-D elicits a nearly identical profile of Cyp4a and Acox1 induction, leading to the massive proliferation of peroxisomes (organelles) visible via electron microscopy.

Module 2: Oxidative Stress (The "Toxic Divergence")

Here, the profiles diverge.

  • Fibrates: Induce oxidative stress primarily as a byproduct of increased peroxisomal

    
    -oxidation (which produces H
    
    
    
    O
    
    
    ).[9]
  • 2,4-D/MCPA: Induce oxidative stress via two mechanisms:

    • PPAR

      
      -mediated peroxisome proliferation (like fibrates).[1][2][9]
      
    • Mitochondrial Uncoupling: Phenoxy herbicides act as protonophores, uncoupling oxidative phosphorylation. This leads to a distinct "mitochondrial dysfunction" gene signature (Hmox1, Nqo1) that is less prominent in clean fibrate profiles.

Module 3: Cell Cycle (The "Species Barrier")

In rodents, PPAR


 activation suppresses Let-7c miRNA and upregulates Myc and Ccnd1 (Cyclin D1), driving liver tumors.
  • Crucial Note for Drug Development: Human hepatocytes are refractory to this proliferative response. While human liver cells will upregulate Acox1 (lipid metabolism) upon fibrate exposure, they do not upregulate Cdk1 or Pcna. This species difference is the cornerstone of the safety assessment for this chemical class.

Experimental Workflow: Toxicogenomics

To generate and validate these profiles, a rigorous RNA-seq workflow is required. This protocol ensures high-quality data suitable for regulatory submission or mechanistic investigation.

Protocol: Liver Transcriptomics
  • Exposure:

    • Administer compound (e.g., 2,4-D at 50 mg/kg/day) to Sprague-Dawley rats for 5-14 days.

    • Include a Positive Control (e.g., Clofibrate or Wy-14,643) to benchmark PPAR

      
       response.
      
    • Include a Negative Control (Vehicle).

  • RNA Extraction (Critical Step):

    • Use Trizol/Column hybrid method (e.g., RNeasy) to remove lipid contaminants common in steatotic/hypertrophic livers.

    • QC Metric: RIN (RNA Integrity Number) > 8.0.

  • Library Prep & Sequencing:

    • Poly(A) enrichment (mRNA focus).

    • Depth: >30 million reads per sample (essential to detect low-abundance transcription factors like Ppara itself).

  • Bioinformatics Pipeline:

    • Align to reference genome (Rn6/Rn7).

    • Differential Expression Analysis (DESeq2/EdgeR).

    • Pathway Enrichment: GSEA using KEGG "PPAR signaling pathway" and "Peroxisome".

Visualization: Toxicogenomics Workflow

Workflow Sample Liver Tissue (Treated vs Control) Extract RNA Extraction (RIN > 8.0) Sample->Extract Lysis Seq NGS Sequencing (>30M reads) Extract->Seq Library Prep Analysis Differential Expression (DESeq2) Seq->Analysis Alignment Pathway Pathway Mapping (KEGG: PPAR) Analysis->Pathway Enrichment

Caption: Standardized toxicogenomics workflow for assessing PPAR


 agonists.

Safety & Risk Assessment Implications

For professionals in drug development, distinguishing between "Herbicidal" and "Pharmaceutical" profiles is vital for read-across toxicity assessments.

  • The "Rodent Artifact": The hepatocarcinogenicity of 2,4-D and Clofibrate in rats is driven by the Cell Cycle gene module. Because this module is not activated in humans (due to lower PPAR

    
     expression and different promoter architecture), these findings are generally considered not relevant to human cancer risk.
    
  • Biomarker Selection: When screening new phenoxy-based candidates:

    • Efficacy: Look for Acox1 / Cpt1a induction (Lipid lowering).

    • Safety: Monitor Hmox1 / Sod1. Excessive induction suggests mitochondrial uncoupling (potential hepatotoxicity unrelated to PPAR mechanism).

References

  • Peroxisome proliferator-activated receptor alpha (PPARalpha): an emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Source: Frontiers in Endocrinology

  • Liver Gene Expression Profiles of Rats Treated with Clofibric Acid: Comparison of Whole Liver and Laser Capture Microdissected Liver. Source: American Journal of Pathology (via NCBI)

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Source: Journal of Medicinal Chemistry (ACS)

  • 2,4-D Herbicide-Induced Hepatotoxicity: Unveiling Disrupted Liver Functions and Associated Biomarkers. Source: MDPI Toxics

  • Effects of the lipid regulating drug clofibric acid on PPARα-regulated gene transcript levels in common carp. Source: NIH / PubMed Central

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(3,5-Dimethylphenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling and disposal of 5-(3,5-Dimethylphenoxy)pentanoic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and self-validating safety system within your laboratory. The information herein is synthesized from established regulatory standards and chemical safety principles.

Disclaimer: A specific Safety Data Sheet (SDS) for 5-(3,5-Dimethylphenoxy)pentanoic acid is not publicly available. Therefore, this guidance is predicated on an expert analysis of its chemical structure—a phenoxy acid derivative—and data from analogous compounds. The user's primary responsibility is to obtain the manufacturer-specific SDS for this compound and consult with their institution's Environmental Health and Safety (EHS) department before handling or disposal.

Hazard Assessment and Chemical Profile

Understanding the potential hazards of a chemical is the foundation of its safe management. 5-(3,5-Dimethylphenoxy)pentanoic acid is a carboxylic acid containing a phenoxy group. This structure suggests several potential hazards based on well-documented data for similar molecules.

  • Corrosivity and Irritation: As a carboxylic acid, it has the potential to be a skin and eye irritant, and may cause severe damage upon direct contact.[1][2][3] Pentanoic acid, a related compound, is known to be corrosive to metals and tissue.[4]

  • Aquatic Toxicity: Many phenoxy acid derivatives are noted for their environmental effects. An SDS for a similar compound, Mandipropamid, explicitly states it is "Very toxic to aquatic life with long lasting effects." Therefore, it is critical to prevent this compound from entering drains or waterways.[2][5]

  • Inhalation and Ingestion: If the compound is a powder or dust, inhalation may cause respiratory tract irritation.[2][6] Ingestion of similar organic acids can be harmful.[2][7]

Due to these potential hazards, 5-(3,5-Dimethylphenoxy)pentanoic acid must be treated as hazardous waste. Improper disposal, such as discarding in regular trash or washing down the sewer system, is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA).[8][9][10]

Required Personal Protective Equipment (PPE)

Before handling the chemical in any capacity—including for disposal preparation—all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.Protects against splashes and airborne dust particles which can cause severe eye irritation or damage.[1][3]
Hand Protection Chemically resistant nitrile or butyl rubber gloves.Prevents skin contact, which can lead to irritation or burns.[2] Gloves must be inspected before use and disposed of after contamination.[2]
Protective Clothing Full-length laboratory coat and closed-toe shoes.Minimizes the risk of skin exposure from spills or splashes.
Respiratory Protection A NIOSH-approved respirator may be required if handling generates dust or aerosols.Required when dusts are generated to prevent respiratory tract irritation.[7]

Waste Segregation and Collection Protocol

The cornerstone of safe chemical waste management is proper segregation. Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions.[11][12]

Step-by-Step Collection Procedure:

  • Select a Compatible Container:

    • Use a dedicated, leak-proof hazardous waste container made of a material compatible with organic acids, such as high-density polyethylene (HDPE).[9][10]

    • Ensure the container is in good condition, free from cracks or deterioration, and has a secure, screw-on lid.[8][13]

  • Properly Label the Container:

    • Label the container with the words "Hazardous Waste" before any waste is added.[9]

    • Clearly write the full chemical name: "5-(3,5-Dimethylphenoxy)pentanoic acid". Do not use abbreviations or chemical formulas.[10]

    • Record the accumulation start date.

  • Accumulate Waste Safely:

    • Transfer the waste chemical into the labeled container, taking care to avoid spills.

    • Do Not Mix: Do not combine this waste with other chemical waste streams, particularly bases, oxidizers, or reactive metals.[3][4]

    • Keep the container closed at all times, except when adding waste.[13]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel and near the point of generation.[9][12] The SAA should have secondary containment to capture any potential leaks.[8][11]

Disposal Pathway and EHS Coordination

Disposal of 5-(3,5-Dimethylphenoxy)pentanoic acid must be handled through your institution's approved hazardous waste program.

The workflow below illustrates the decision-making process for proper disposal.

G cluster_0 Disposal Decision Workflow A Identify Waste: 5-(3,5-Dimethylphenoxy)pentanoic acid B Is this an empty, uncontaminated original manufacturer container? A->B C Deface label. Dispose in regular glass/plastic recycling. B->C Yes D Treat as Hazardous Waste. Obtain compatible, labeled container. B->D No / Residual Chemical Present E Segregate waste. Store in Satellite Accumulation Area (SAA) with secondary containment. D->E F Keep container closed. Maintain waste log. E->F G Contact Institutional EHS Office for waste pickup. F->G H EHS transports waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). G->H

Disposal decision workflow for chemical waste.

Key Steps:

  • Accumulation Limits: Be aware of the volume and time limits for waste accumulation as defined by the EPA and your local regulations.[8][12]

  • Request Pickup: Once the container is approaching full (do not fill beyond 90% capacity) or the accumulation time limit is nearing, submit a hazardous waste pickup request to your EHS department.[9]

  • Documentation: Complete all required paperwork, accurately listing the contents of the container.[10] EHS will then manage the transport to a certified Treatment, Storage, and Disposal Facility (TSDF).[12][14]

Spill and Decontamination Procedures

Accidents can happen, and a clear, pre-defined response plan is essential for safety.[15][16]

G cluster_1 Small Spill Response Workflow S1 Assess Spill (Small, contained area) S2 Alert personnel in the immediate area. Ensure proper PPE is worn. S1->S2 S3 Contain the spill. Prevent entry into drains. S2->S3 S4 Gently cover solid spill with an inert absorbent material (e.g., sand, vermiculite). S3->S4 S5 Carefully sweep or scoop up a bsorbed material. S4->S5 S6 Place spill debris into a labeled Hazardous Waste container. S5->S6 S7 Decontaminate the spill area (See Section 5.2). S6->S7 S8 Report incident to Lab Supervisor / EHS. S7->S8

Workflow for responding to a small chemical spill.
Spill Cleanup

For a small spill of solid 5-(3,5-Dimethylphenoxy)pentanoic acid:

  • Evacuate and Alert: Alert others in the area and restrict access.

  • Contain: Prevent the powder from becoming airborne or spreading. Do not let the product enter drains.[2]

  • Absorb/Collect: Gently cover the spill with an inert absorbent material like sand or vermiculite.[17] Carefully sweep the material into a suitable, closed container for disposal as hazardous waste.[18] Avoid creating dust.[2][19]

  • Decontaminate: Clean the affected area as described below.

Equipment and Surface Decontamination

Proper decontamination of laboratory equipment is critical to prevent cross-contamination and ensure safety.

  • Initial Cleaning: Thoroughly wash equipment (glassware, spatulas, etc.) with a laboratory-grade detergent and hot water to remove any visible residue.[20]

  • Acid/Base Rinse (Optional but Recommended): A rinse with a dilute basic solution (e.g., 5% sodium bicarbonate) can help neutralize and solubilize the acidic residue. Follow this with a thorough rinse with tap water.

  • Final Rinse: Rinse the equipment multiple times with deionized or organic-free water.[20]

  • Drying: Allow equipment to air dry completely before storage or reuse.[20]

  • Disposal of Rinsate: The initial wash water and bicarbonate rinsate may need to be collected as hazardous waste depending on the quantity of chemical involved and local regulations. Consult your EHS office for guidance.

By adhering to these scientifically grounded and procedurally sound protocols, you contribute to a culture of safety and ensure your laboratory operations are in full compliance with environmental regulations.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). J. J. Keller.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025, October 6). Mancomm.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). HCI.
  • Introduction to Hazardous Waste Management. (n.d.). University of Alaska Fairbanks.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for Mandipropamid. (2025, April 24). Sigma-Aldrich.
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Safety Data Sheet for 2,5-dimethylphenol. (2025, May 6). Sigma-Aldrich.
  • Safety Data Sheet for Valeric acid. (2014, September 9). Fisher Scientific.
  • Safety Data Sheet. (n.d.). BASF.
  • Material Safety Data Sheet for Phenoxyacetic acid. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet. (n.d.). TargetMol.
  • DAP US/GHS MSDS Project. (2022, April 12). DAP.
  • Safety Data Sheet for Phenoxyacetic acid. (2024, September 7). Sigma-Aldrich.
  • Standard Operating Procedure for Equipment Decontamination. (2019, October 3). U.S. Environmental Protection Agency (EPA).
  • Material Safety Data Sheet for 3-Phenoxybenzoic acid. (2005, October 3). Cole-Parmer.
  • Safety Data Sheet. (2026, February 17). BASF.
  • Safety Data Sheet for n-Pentanoic Acid. (2015, June 5). Cosmo Bio USA.
  • PENTANOIC ACID. (n.d.). CAMEO Chemicals, NOAA.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.